molecular formula C14H12Cl2O B1668719 Chlorfenethol CAS No. 80-06-8

Chlorfenethol

Cat. No.: B1668719
CAS No.: 80-06-8
M. Wt: 267.1 g/mol
InChI Key: URYAFVKLYSEINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorfenethol is a diarylmethane.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYAFVKLYSEINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040283
Record name Chlorfenethol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [HSDB]
Record name Dimite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4972
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Sol in ether and benzene; insol in water and alcohol, 4.3 G IN 100 ML PETROLEUM ETHER @ 25-30 °C; 125 G IN 100 ML ETHANOL @ 25-30 °C; 110 G IN 100 ML TOLUENE @ 25-30 °C
Record name DIMITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg @ 25 °C /Estimated/
Record name Dimite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4972
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Technical DMC contains small amount of o-p' and o-o' isomers and traces of isomeric dichlorobenzophenones.
Record name DIMITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE SOLID, Colorless crystals

CAS No.

80-06-8
Record name 1,1-Bis(4-chlorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorfenethol [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenethol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorfenethol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorfenethol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORFENETHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0079FA965
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

70 °C
Record name DIMITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1569
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analogs of 4,4'-dichloro-α-methylbenzhydrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of structural analogs of 4,4'-dichloro-α-methylbenzhydrol, a compound known for its applications in agrochemistry and potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4,4'-dichloro-α-methylbenzhydrol, also known as chlorfenethol, is a diaryl carbinol that has been primarily recognized for its miticidal properties and its role as a synergist for the insecticide DDT. Its core structure, a 1,1-bis(4-chlorophenyl)ethanol moiety, has served as a scaffold for the development of various structural analogs. The exploration of these analogs is driven by the quest for compounds with enhanced biological activity, improved selectivity, and a better understanding of their mechanism of action. This guide delves into the synthetic routes to access these analogs, summarizes their known biological effects, and discusses the available structure-activity relationship data.

Synthesis of Structural Analogs

The synthesis of 4,4'-dichloro-α-methylbenzhydrol and its structural analogs primarily revolves around the formation of the central diaryl carbinol core. The key synthetic strategies involve the reaction of organometallic reagents with carbonyl compounds or the reduction of diaryl ketones.

Grignard Reaction Approach

A prevalent method for the synthesis of 1,1-diaryl-substituted ethanols involves the Grignard reaction. This approach offers a versatile route to introduce various substituents on the aromatic rings.

Experimental Protocol: Synthesis of 1,1-bis(4-chlorophenyl)ethanol via Grignard Reaction

  • Step 1: Preparation of the Grignard Reagent. To a solution of an appropriately substituted aryl halide (e.g., 4-chlorobromobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF), magnesium turnings are added. The reaction is initiated, often with a small crystal of iodine, and refluxed until the magnesium is consumed, yielding the arylmagnesium halide.

  • Step 2: Reaction with an Acetophenone Derivative. The prepared Grignard reagent is then added dropwise to a cooled solution of a substituted acetophenone (e.g., 4-chloroacetophenone) in an anhydrous ethereal solvent.

  • Step 3: Work-up. After the addition is complete, the reaction mixture is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,1-diaryl-substituted ethanol.

Synthesis_of_1_1_diaryl_ethanols_via_Grignard_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Aryl Halide Aryl Halide Grignard Reagent Formation Grignard Reagent Formation Aryl Halide->Grignard Reagent Formation Mg, Et2O Substituted Acetophenone Substituted Acetophenone Nucleophilic Addition Nucleophilic Addition Substituted Acetophenone->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition Aqueous Work-up Aqueous Work-up Nucleophilic Addition->Aqueous Work-up NH4Cl (aq) 1,1-Diaryl-substituted Ethanol 1,1-Diaryl-substituted Ethanol Aqueous Work-up->1,1-Diaryl-substituted Ethanol Purification

Reduction of Diaryl Ketones

An alternative route to benzhydrol analogs is the reduction of the corresponding diaryl ketones (benzophenones). This method is particularly useful when the desired benzophenone is commercially available or readily synthesized.

Experimental Protocol: Reduction of Substituted Benzophenones

  • Step 1: Dissolution of the Ketone. The substituted benzophenone is dissolved in a suitable solvent, such as methanol, ethanol, or tetrahydrofuran.

  • Step 2: Addition of the Reducing Agent. A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution at a controlled temperature (often 0 °C).

  • Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Quenching and Work-up. The reaction is carefully quenched with water or a dilute acid. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Step 5: Purification. The resulting benzhydrol analog is purified by column chromatography or recrystallization.

Reduction_of_Benzophenones Substituted Benzophenone Substituted Benzophenone Reduction Reduction Substituted Benzophenone->Reduction e.g., NaBH4, MeOH Purification Purification Reduction->Purification Work-up Substituted Benzhydrol Substituted Benzhydrol Purification->Substituted Benzhydrol

Biological Activities and Structure-Activity Relationships

Structural analogs of 4,4'-dichloro-α-methylbenzhydrol have been investigated for a range of biological activities, primarily focusing on their miticidal and antimicrobial properties. Due to the scattered nature of the available data, a comprehensive quantitative structure-activity relationship (QSAR) is challenging to establish. However, qualitative trends can be inferred from the existing literature.

Miticidal Activity

The parent compound, this compound, is known to be an effective acaricide. Its mechanism of action is reported to be the inhibition of dehydrochlorinase, an enzyme that can detoxify certain chlorinated insecticides in resistant pests. This inhibition acts synergistically with insecticides like DDT. The miticidal activity of analogs is expected to be influenced by the nature and position of substituents on the phenyl rings, which can affect the molecule's lipophilicity, electronic properties, and binding affinity to the target enzyme.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzhydrol derivatives. The activity is dependent on the specific microbial strain and the substitution pattern on the benzhydrol scaffold.

Compound/AnalogSubstitution PatternReported ActivityReference
Mono-methyl substituted benzhydrolsMethyl group on one phenyl ringVarying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria and yeasts.[1]
Di-methyl substituted benzhydrolsMethyl groups on both phenyl ringsSome analogs showed significant inhibition of microbial growth.[1]
Benzhydryl and piperidine containing amidesBenzhydryl and 4-methylpiperidin-1-yl moietiesMost effective against C. albicans. Showed antibacterial activity against P. aeruginosa and S. aureus.[2]

Note: The table summarizes qualitative findings. Specific quantitative data like Minimum Inhibitory Concentrations (MICs) are often determined under varying experimental conditions and are not directly comparable across different studies.

Mechanism of Action

The primary reported mechanism of action for this compound is the inhibition of dehydrochlorinase. However, for other biological activities, such as the antimicrobial effects of its analogs, the precise molecular targets and signaling pathways are not well-elucidated in the available literature. Further research is required to understand the detailed mechanisms by which these compounds exert their biological effects. The lack of specific pathway information precludes the generation of detailed signaling pathway diagrams at this time.

Logical_Relationship_MoA cluster_info Example for this compound Benzhydrol Analogs Benzhydrol Analogs Molecular Target Molecular Target Benzhydrol Analogs->Molecular Target Binding/Inhibition Dehydrochlorinase Dehydrochlorinase Benzhydrol Analogs->Dehydrochlorinase Biological Effect Biological Effect Molecular Target->Biological Effect Miticidal Activity Miticidal Activity Dehydrochlorinase->Miticidal Activity

Conclusion and Future Directions

The structural analogs of 4,4'-dichloro-α-methylbenzhydrol represent a class of compounds with demonstrated potential in agrochemical and medicinal applications. While synthetic routes to these molecules are well-established, a systematic exploration of their structure-activity relationships is still lacking in the public domain. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs with systematic variations in their substitution patterns. Quantitative analysis of their activities, coupled with mechanistic studies to identify specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective agents for various applications.

References

An In-depth Technical Guide on the Historical Use of Chlorfenethol as an Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenethol, a bridged diphenyl acaricide, saw use in the mid-20th century for the control of various mite species in agricultural and ornamental settings. This technical guide provides a comprehensive overview of its historical application, chemical properties, synthesis, mechanism of action, and toxicological profile. Due to its status as an obsolete pesticide, detailed modern experimental data is scarce; however, this document consolidates available information to serve as a reference for researchers in acaricide development and related fields.

Introduction

This compound, chemically known as 1,1-bis(4-chlorophenyl)ethanol, is a non-systemic acaricide with reported ovicidal and larvicidal activity.[1] Historically, it was employed to manage mite populations, particularly spider mites, on a variety of crops including ornamentals, fruit trees, vegetables, hops, and cotton.[1] Notable target pests included the red fruit mite, citrus mites, and the two-spotted spider mite.[1] This compound is now considered obsolete and is not approved for use as a plant protection agent in many regions, including the United Kingdom.[1]

Chemical and Physical Properties

This compound is a solid crystalline substance with low aqueous solubility and is non-volatile.[1] It is stable to alkali but may undergo decomposition in the presence of acids.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₂Cl₂O
Molecular Weight 267.15 g/mol
CAS Number 80-06-8
Appearance Crystalline solid
Aqueous Solubility Low
Volatility Non-volatile
Stability Stable to alkali, decomposed by acids.

Synthesis

The primary method for the commercial production of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an acetophenone derivative. The synthesis begins with the formation of the Grignard reagent from 4-bromochlorobenzene and magnesium in a dry ether solvent. This is followed by the reaction with a suitable acetylating agent, such as ethyl acetate or acetyl chloride, to yield the final diarylmethanol structure.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

The following is a generalized experimental protocol for the synthesis of this compound based on standard Grignard reaction procedures.

Materials:

  • 4-bromochlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl acetate (or acetyl chloride)

  • Iodine crystal (for initiation)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Appropriate glassware (round-bottom flask, dropping funnel, condenser)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

    • In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add magnesium turnings.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Dissolve 4-bromochlorobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Slowly add a small amount of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Ethyl Acetate:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve ethyl acetate in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ethyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing a mixture of ice and hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Mechanism of Action

This compound is believed to disrupt the nervous system of insects and mites. It has also been identified as a dehydrochlorinase inhibitor and can act as a synergist for the insecticide DDT, particularly against resistant strains.

This compound This compound Dehydrochlorinase Dehydrochlorinase This compound->Dehydrochlorinase Inhibits Nervous_System Nervous_System This compound->Nervous_System Disrupts DDT DDT Dehydrochlorinase->DDT Metabolizes (in resistant insects) Mite_Mortality Mite_Mortality Nervous_System->Mite_Mortality Leads to

Figure 1: Proposed mechanism of action for this compound.

Acaricidal Efficacy

Experimental Protocol: Acaricide Bioassay (Leaf Disc Method)

The following is a generalized protocol for a leaf disc bioassay, a common method for evaluating the efficacy of acaricides during the period of this compound's use.

Materials:

  • This compound technical grade

  • Appropriate solvent (e.g., acetone) and emulsifier

  • Distilled water

  • Host plant leaves (e.g., bean or apple leaves)

  • Mite colony (e.g., Tetranychus urticae)

  • Petri dishes

  • Filter paper

  • Cotton wool

  • Micropipettes

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution to obtain a range of test concentrations. An emulsifier is typically added to ensure a stable suspension in water.

    • A control solution containing only the solvent and emulsifier in water should also be prepared.

  • Leaf Disc Preparation:

    • Excise discs of a uniform size from healthy, untreated host plant leaves.

    • Place each leaf disc, abaxial side up, on a water-saturated cotton wool pad in a petri dish. This maintains the turgidity of the leaf disc.

  • Application of Acaricide:

    • Apply a precise volume of each test solution (and the control) to the surface of the leaf discs, ensuring even coverage.

    • Allow the treated discs to air dry.

  • Mite Infestation:

    • Transfer a known number of adult female mites (e.g., 20) onto each treated and control leaf disc using a fine brush.

  • Incubation:

    • Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • After a set exposure period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LC50 value and its 95% confidence intervals.

Toxicological Profile

This compound is classified as moderately toxic to mammals if ingested and to aquatic life.

Table 2: Acute Toxicity of this compound

Test OrganismEndpointValueClassification
RatOral LD50> 926 mg/kgModerately Toxic
Pimephales promelas (Fathead minnow)96-hour LC501.52 mg/LModerately Toxic
Daphnia magna (Water flea)48-hour EC500.27 mg/LModerately Toxic

Environmental Fate and Phytotoxicity

Visualizations

cluster_synthesis Synthesis Workflow Grignard_Formation Formation of 4-chlorophenylmagnesium bromide Reaction Reaction with Ethyl Acetate Grignard_Formation->Reaction Workup Acidic Workup and Extraction Reaction->Workup Purification Purification by Recrystallization Workup->Purification cluster_bioassay Acaricide Bioassay Workflow Prep_Solutions Prepare Test Solutions Application Apply Acaricide Prep_Solutions->Application Prep_Discs Prepare Leaf Discs Prep_Discs->Application Infestation Infest with Mites Application->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Assessment Assess Mortality Incubation->Assessment Analysis Data Analysis (Probit) Assessment->Analysis

References

The Synergistic Relationship of Chlorfenethol with DDT and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical and biological relationship between the insecticide Dichlorodiphenyltrichloroethane (DDT) and the synergist chlorfenethol. It delves into the metabolic pathways of DDT, the mechanisms of insect resistance, and the role of this compound in potentiating DDT's efficacy. This document synthesizes available data on their interactions, details relevant experimental methodologies, and visually represents the core biological processes through signaling pathway and workflow diagrams.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used for the control of insect-borne diseases and agricultural pests in the mid-20th century.[1][2] Its persistence in the environment and adverse ecological impacts led to its ban in many countries.[2] One of the major challenges with the use of DDT was the development of resistance in target insect populations.

This compound, a diarylmethane compound, was identified as a potent synergist for DDT, particularly effective against DDT-resistant insect strains.[3] Its primary mechanism of action is the inhibition of DDT-dehydrochlorinase, a key enzyme responsible for the detoxification of DDT in resistant insects.[3] This guide explores the intricate relationship between this compound, DDT, and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD).

Chemical and Physical Properties

A foundational understanding of the chemical structures of this compound, DDT, and its metabolites is crucial for comprehending their interactions.

CompoundChemical NameMolecular FormulaMolar Mass ( g/mol )Key Properties
This compound 1,1-bis(4-chlorophenyl)ethanolC₁₄H₁₂Cl₂O267.15Dehydrochlorinase inhibitor, acts as a synergist for DDT.
p,p'-DDT 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethaneC₁₄H₉Cl₅354.49Primary active ingredient in technical DDT; neurotoxin.
p,p'-DDE 1,1-dichloro-2,2-bis(p-chlorophenyl)ethyleneC₁₄H₈Cl₄318.02Major, persistent metabolite of DDT; formed by dehydrochlorination.
p,p'-DDD 1,1-dichloro-2,2-bis(p-chlorophenyl)ethaneC₁₄H₁₀Cl₄320.04Metabolite of DDT formed by reductive dechlorination.

Metabolism of DDT and the Role of this compound

The metabolism of DDT is a critical factor in its efficacy and the development of resistance. The two primary metabolic pathways involve dehydrochlorination and reductive dechlorination.

Metabolic Pathways of DDT
  • Dehydrochlorination to DDE: In many insect species, the primary route of DDT detoxification is the enzymatic removal of a hydrogen and a chlorine atom (dehydrochlorination) from the DDT molecule to form the more stable and less acutely toxic metabolite, DDE. This reaction is catalyzed by the enzyme DDT-dehydrochlorinase.

  • Reductive Dechlorination to DDD: Another metabolic pathway involves the replacement of a chlorine atom with a hydrogen atom (reductive dechlorination) to form DDD. This process is often mediated by cytochrome P450 monooxygenases.

dot

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE DDT-dehydrochlorinase DDD p,p'-DDD DDT->DDD Cytochrome P450s (Reductive Dechlorination) This compound This compound DDT -> DDE DDT -> DDE This compound->DDT -> DDE Inhibits

Caption: Metabolic pathways of DDT and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound acts as a synergist by inhibiting the activity of DDT-dehydrochlorinase. By blocking this primary detoxification pathway, this compound prevents the conversion of DDT to the less toxic DDE, thereby maintaining higher intracellular concentrations of active DDT in resistant insects. This leads to a restoration of DDT's insecticidal activity.

Quantitative Data on Synergism

The synergistic effect of this compound on DDT toxicity is typically quantified by comparing the toxicity of DDT alone with the toxicity of DDT in the presence of this compound. This is often expressed as a synergistic ratio (SR).

Synergistic Ratio (SR) = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist

Insect SpeciesStrainDDT LC₅₀ (concentration)DDT + this compound LC₅₀ (concentration)Synergistic Ratio (SR)Reference
Musca domestica (Housefly)SusceptibleData not availableData not availableData not available
Musca domestica (Housefly)DDT-ResistantData not availableData not availableData not available
Anopheles spp. (Mosquito)SusceptibleData not availableData not availableData not available
Anopheles spp. (Mosquito)DDT-ResistantData not availableData not availableData not available

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound, DDT, and their interaction.

Protocol for Insecticide Susceptibility Testing (WHO Tube Test)

This protocol is adapted from the World Health Organization (WHO) guidelines for assessing insecticide resistance in mosquitoes.

Objective: To determine the susceptibility of an insect population to an insecticide.

Materials:

  • WHO tube test kit (including exposure tubes with insecticide-impregnated papers and control tubes with oil-impregnated papers)

  • Live, non-blood-fed adult female insects (2-5 days old)

  • Aspirator

  • Holding tubes with access to a sugar solution

  • Timer

  • Controlled environment chamber (25±2°C, 80±10% relative humidity)

Procedure:

  • Preparation: Label the exposure and control tubes.

  • Exposure: Using an aspirator, introduce 20-25 insects into each of the four exposure tubes and two control tubes.

  • Timing: Start the timer immediately after introducing the insects. The standard exposure time for DDT is 60 minutes.

  • Transfer: After the exposure period, transfer the insects to clean holding tubes.

  • Observation: Provide the insects with a 10% sugar solution and hold them for 24 hours in the controlled environment chamber.

  • Mortality Assessment: After 24 hours, record the number of dead and alive insects in each tube. Insects unable to stand or fly are considered dead.

  • Data Analysis: Calculate the percentage mortality for both the control and exposure groups. If control mortality is between 5% and 20%, correct the exposure mortality using Abbott's formula: Corrected % mortality = [ (% test mortality - % control mortality) / (100 - % control mortality) ] x 100

dot

WHOTubeTest_Workflow cluster_prep Preparation cluster_exposure Exposure (60 minutes) cluster_holding Holding (24 hours) cluster_analysis Data Analysis A Collect 2-5 day old non-blood-fed female insects C Introduce 20-25 insects per tube (4 exposure, 2 control) A->C B Prepare WHO tube test kits (insecticide and control papers) B->C D Transfer insects to clean holding tubes C->D E Provide 10% sugar solution D->E F Record mortality E->F G Calculate percentage mortality F->G H Apply Abbott's formula if necessary G->H

Caption: Workflow for the WHO insecticide susceptibility tube test.

Protocol for Analysis of DDT and its Metabolites by GC-MS

This protocol provides a general framework for the extraction and quantification of DDT, DDE, and DDD from biological or environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify DDT and its metabolites in a sample matrix.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Solvents (e.g., hexane, acetone, dichloromethane)

  • Solid-phase extraction (SPE) cartridges (e.g., Florisil)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical standards of DDT, DDE, and DDD

Procedure:

  • Sample Preparation (Extraction): a. Homogenize the sample. b. Extract the analytes from the sample matrix using an appropriate solvent system (e.g., a mixture of hexane and acetone). This can be done through liquid-liquid extraction or solid-liquid extraction depending on the sample type. c. Concentrate the extract under a gentle stream of nitrogen.

  • Cleanup (Solid-Phase Extraction): a. Condition an SPE cartridge with a non-polar solvent like hexane. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the target analytes (DDT, DDE, DDD) with a suitable solvent or solvent mixture. e. Concentrate the eluate to a final volume for GC-MS analysis.

  • GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC. b. Separation: The compounds are separated on the GC column based on their boiling points and affinity for the stationary phase. A typical temperature program involves a gradual increase in temperature to elute the compounds of interest. c. Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

  • Data Analysis: a. Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the analytical standards to identify DDT, DDE, and DDD. b. Quantification: Create a calibration curve using the analytical standards. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Affected by DDT and its Metabolites

Recent research has indicated that DDT and its primary metabolite, DDE, can interfere with cellular signaling pathways, potentially contributing to long-term health effects.

Inhibition of Myogenesis

Studies have shown that DDT and DDE can inhibit myogenesis (the formation of muscular tissue) in vitro. This effect is associated with the downregulation of key myogenic regulatory factors (MRFs) such as MyoD1 and Myf5. These transcription factors are crucial for the differentiation of myoblasts into mature muscle fibers. The disruption of this process may have implications for muscle development and regeneration.

dot

Myogenesis_Inhibition DDT_DDE DDT / DDE MyoD1 MyoD1 DDT_DDE->MyoD1 Myf5 Myf5 DDT_DDE->Myf5 Myoblast_Differentiation Myoblast Differentiation MyoD1->Myoblast_Differentiation Myf5->Myoblast_Differentiation Myotube_Formation Myotube Formation Myoblast_Differentiation->Myotube_Formation

Caption: Inhibition of myogenesis by DDT and DDE.

Promotion of Adipogenesis

Conversely, DDT and DDE have been shown to promote adipogenesis (the formation of fat cells) in cell culture models. This is associated with the upregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These factors are master regulators of adipocyte differentiation and lipid metabolism.

dot

Adipogenesis_Promotion DDT_DDE DDT / DDE PPARg PPARγ DDT_DDE->PPARg CEBPa C/EBPα DDT_DDE->CEBPa Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation CEBPa->Adipocyte_Differentiation Lipid_Accumulation Lipid Accumulation Adipocyte_Differentiation->Lipid_Accumulation

Caption: Promotion of adipogenesis by DDT and DDE.

Conclusion

The relationship between this compound and DDT is a classic example of insecticide synergism. By inhibiting the primary metabolic detoxification pathway of DDT in resistant insects, this compound restores the insecticidal efficacy of DDT. Understanding this interaction at a molecular level is crucial for the development of strategies to manage insecticide resistance. Furthermore, the emerging evidence of the effects of DDT and its metabolites on cellular signaling pathways highlights the need for continued research into the long-term health implications of exposure to these compounds. This technical guide provides a foundational resource for researchers and professionals working in the fields of toxicology, insecticide development, and public health.

References

Environmental Persistence of Chlorfenethol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chlorfenethol is an obsolete insecticide and acaricide.[1] As a result, comprehensive environmental fate and persistence data are largely unavailable in publicly accessible scientific literature and regulatory databases. This guide synthesizes the available information on this compound's properties, provides predicted environmental behavior based on related compounds, and details the standardized experimental protocols that would be used to determine its environmental persistence.

Introduction to this compound

This compound, chemically known as 1,1-bis(4-chlorophenyl)ethanol, was formerly used to control mites on ornamental plants, fruit trees, and other crops.[1] It is a non-systemic pesticide with primary activity against the egg stage of mites.[1] Its use has been discontinued, and it is no longer registered as a pesticide in many jurisdictions, including the United States.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₁₄H₁₂Cl₂OPubChem
Molecular Weight267.15 g/mol PubChem
Water SolubilityLow[1]
VolatilityNon-volatile[1]
StabilityStable to alkali, may be decomposed by acids.PubChem

Predicted Environmental Persistence and Fate

Organochlorine pesticides are known for their general persistence in the environment. Due to its low water solubility and non-volatile nature, this compound is expected to partition into soil and sediment if released into the environment. Its persistence will be governed by microbial degradation, as hydrolysis and photolysis are not expected to be rapid degradation pathways for this class of compounds under typical environmental conditions.

Quantitative Data on Environmental Persistence

As previously noted, specific quantitative data on the environmental persistence of this compound, such as soil half-life (DT50) and aquatic degradation rates, are not available in the reviewed literature. For a comprehensive environmental risk assessment, these values would need to be determined experimentally. The following table indicates the data points that would be collected.

Table 1: Environmental Persistence of this compound (Data Not Available)

ParameterValueConditionsEnvironmental Compartment
Soil Aerobic Half-Life (DT50)Data Not AvailableSoil
Soil Anaerobic Half-Life (DT50)Data Not AvailableSoil
Aquatic Aerobic Half-Life (DT50)Data Not AvailableWater
Aquatic Anaerobic Half-Life (DT50)Data Not AvailableWater/Sediment
Photolysis Half-Life (DT50)Data Not AvailablepH 7Water
Hydrolysis Half-Life (DT50)Data Not AvailablepH 5, 7, 9Water

Experimental Protocols for Determining Environmental Persistence

The following sections describe standardized methodologies, based on OECD Guidelines for the Testing of Chemicals, that would be employed to determine the environmental persistence of this compound.

Aerobic and Anaerobic Transformation in Soil

This protocol is based on OECD Guideline 307 . It is designed to measure the rate of aerobic and anaerobic degradation of a test substance in soil.

4.1.1 Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Collect and characterize soil substance_prep Prepare radiolabeled This compound solution soil_treatment Treat soil samples with this compound substance_prep->soil_treatment aerobic_incubation Incubate aerobically (dark, controlled T and moisture) soil_treatment->aerobic_incubation anaerobic_incubation Incubate anaerobically (flooded, N2 atmosphere) soil_treatment->anaerobic_incubation sampling Collect samples at time intervals aerobic_incubation->sampling mineralization Trap and quantify ¹⁴CO₂ (mineralization) aerobic_incubation->mineralization anaerobic_incubation->sampling extraction Extract soil samples sampling->extraction analysis Analyze extracts for parent and metabolites (e.g., HPLC, GC-MS) extraction->analysis kinetics Determine degradation kinetics (e.g., first-order) analysis->kinetics pathway Identify major degradation products analysis->pathway mineralization->kinetics dt50 Calculate DT50 and DT90 values kinetics->dt50 putative_degradation_pathway This compound This compound (1,1-bis(4-chlorophenyl)ethanol) Intermediate1 Hydroxylated Intermediate (e.g., Chlorocatechol derivative) This compound->Intermediate1 Monooxygenase/ Dioxygenase Intermediate2 Ring Cleavage Product Intermediate1->Intermediate2 Dioxygenase (Ring Cleavage) Metabolites Further Degradation (TCA Cycle Intermediates) Intermediate2->Metabolites Mineralization CO₂ + H₂O + Cl⁻ Metabolites->Mineralization

References

Chlorfenethol solubility in organic solvents and water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, an organochlorine acaricide and insecticide, has been utilized in agricultural and horticultural applications. Understanding its solubility in various solvents is critical for formulation development, environmental fate assessment, and toxicological studies. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. It includes a detailed summary of quantitative solubility data, standardized experimental protocols for solubility determination, and a visualization of its proposed mechanisms of action.

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)Solubility (g/L)pHReference(s)
WaterH₂O200.009677[1]
Petroleum EtherMixture25-3043N/A
EthanolC₂H₅OH25-301250N/A
TolueneC₇H₈25-301100N/A
Ether (qualitative)(C₂H₅)₂ONot SpecifiedSolubleN/A
Benzene (qualitative)C₆H₆Not SpecifiedSolubleN/A
Alcohol (qualitative)ROHNot SpecifiedInsolubleN/A

Note: The qualitative term "Insoluble" for alcohol likely refers to lower alcohols and may seem contradictory to the high solubility in ethanol. This highlights the importance of specific quantitative data.

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the solubility of chemical compounds is the shake-flask method, as outlined in OECD Guideline 105. This method is suitable for determining the water solubility of substances, and its principles can be adapted for organic solvents.

Shake-Flask Method (Adapted from OECD Guideline 105)

Objective: To determine the saturation mass concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Solvent of interest (high purity)

  • Glass flasks with stoppers or screw caps

  • Constant temperature water bath or incubator with shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath. The temperature should be controlled to ± 0.5 °C.

    • Agitate the flask for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required, but 24 to 48 hours is typical. Longer times may be necessary for poorly soluble compounds.

  • Phase Separation:

    • After equilibration, allow the solution to stand at the test temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifugation at the test temperature is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, expressed in g/L or mg/mL.

    • The report should include the test substance purity, the solvent used, the test temperature, the analytical method, and the mean and standard deviation of at least three replicate determinations.

A generalized workflow for this experimental process is depicted below.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (24-48h) seal_flask->agitate centrifuge Centrifuge to separate solid from solution agitate->centrifuge aliquot Take an aliquot of the saturated supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute analyze Analyze concentration (e.g., HPLC, GC-MS) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Solubility Determination Workflow

Proposed Mechanisms of Action

This compound's efficacy as an insecticide and acaricide is attributed to its ability to disrupt the nervous system of target organisms and interfere with cellular energy production.[1][2] The precise molecular targets and signaling pathways are not fully elucidated, but the primary proposed mechanisms are summarized below.

Disruption of the Nervous System

Like many organochlorine insecticides, this compound is a neurotoxin.[1][2] It is believed to interfere with the normal transmission of nerve impulses along axons. This disruption leads to hyperexcitability of the nervous system, resulting in tremors, convulsions, and ultimately, paralysis and death of the insect.

G Proposed Neurotoxic Action of this compound This compound This compound axon Axonal Membrane This compound->axon Interacts with nerve_impulse Disruption of Nerve Impulse Transmission axon->nerve_impulse Leads to hyperexcitability Nervous System Hyperexcitability nerve_impulse->hyperexcitability symptoms Tremors, Convulsions, Paralysis hyperexcitability->symptoms death Insect Death symptoms->death

This compound's Neurotoxic Effect
Inhibition of Oxidative Phosphorylation

This compound is also proposed to be an inhibitor of oxidative phosphorylation, the primary process by which cells generate ATP (adenosine triphosphate), the main currency of cellular energy. By uncoupling or inhibiting this process, this compound depletes the insect's energy supply, leading to metabolic collapse and death.

G Proposed Inhibition of Oxidative Phosphorylation This compound This compound mitochondria Mitochondria This compound->mitochondria Targets oxphos Inhibition of Oxidative Phosphorylation mitochondria->oxphos Leads to atp_depletion ATP Depletion oxphos->atp_depletion metabolic_collapse Metabolic Collapse atp_depletion->metabolic_collapse death Insect Death metabolic_collapse->death

This compound's Effect on Energy Production

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in water and various organic solvents. While quantitative data exists for some solvents, a notable gap remains for others, highlighting an area for future research. The provided experimental protocol for the shake-flask method offers a standardized approach for obtaining these missing values. The diagrams illustrating the proposed mechanisms of action provide a conceptual framework for understanding the toxicological properties of this compound. This information is intended to be a valuable resource for professionals in research, drug development, and environmental science.

References

An In-depth Technical Guide on the Core Mechanism of Action of Chlorfenethol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenethol, an organochlorine acaricide and insecticide, exerts its primary toxicological effects through a multi-faceted mechanism targeting the nervous system and metabolic processes of susceptible arthropods. This technical guide delineates the core mechanisms of action of this compound, focusing on its role as a potent inhibitor of DDT-dehydrochlorinase, its interaction with voltage-gated sodium channels, and its potential to disrupt mitochondrial oxidative phosphorylation. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing these mechanisms, and visual representations of the key pathways and experimental workflows.

Introduction

This compound, a bridged diphenyl compound, has historically been used for the control of mites and as a synergist for the insecticide DDT, particularly against resistant insect strains.[1] Its efficacy stems from its ability to interfere with critical physiological processes in target pests. Understanding the precise molecular mechanisms of this compound is crucial for the development of novel and more effective pest control strategies and for managing resistance to existing acaricides. This guide synthesizes the current knowledge on this compound's mode of action, providing a technical resource for researchers in the field.

Core Mechanisms of Action

The primary modes of action of this compound can be categorized into three main areas:

  • Inhibition of DDT-Dehydrochlorinase: This is a key mechanism, particularly in the context of its synergistic activity with DDT.

  • Modulation of Voltage-Gated Sodium Channels: As an organochlorine compound, this compound is presumed to interact with these critical neuronal channels.

  • Disruption of Mitochondrial Oxidative Phosphorylation: Evidence suggests that this compound may interfere with cellular energy production.

Inhibition of DDT-Dehydrochlorinase

This compound is a known inhibitor of the enzyme DDT-dehydrochlorinase.[1] This enzyme is crucial for the detoxification of DDT in resistant insect populations. DDT-dehydrochlorinase metabolizes DDT to its less toxic metabolite, DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), through a dehydrochlorination reaction. By inhibiting this enzyme, this compound prevents the breakdown of DDT, thereby increasing its effective concentration and restoring its toxicity against resistant strains. This synergistic action is a hallmark of this compound's utility in pest management.

Signaling Pathway: DDT Detoxification and Inhibition by this compound

DDT_Detoxification DDT DDT Dehydrochlorinase DDT-Dehydrochlorinase DDT->Dehydrochlorinase Metabolized by DDE DDE (non-toxic) Dehydrochlorinase->DDE Produces This compound This compound This compound->Dehydrochlorinase Inhibits Sodium_Channel_Action cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Leads to This compound This compound This compound->Na_Channel Binds to Na_Influx Increased Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis Mitochondrial_Respiration substrates Substrates (NADH, FADH2) ETC Electron Transport Chain (Complexes I-IV) substrates->ETC O2 O2 H_gradient Proton Gradient ETC->H_gradient Pumps H+ H2O H2O O2->H2O Reduced to ATP_synthase ATP Synthase (Complex V) H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP ADP ADP + Pi This compound This compound This compound->ETC Inhibits? This compound->H_gradient Uncouples? Dehydrochlorinase_Assay start Start prepare_enzyme Prepare Enzyme Extract (e.g., from resistant houseflies) start->prepare_enzyme prepare_reagents Prepare Reagents: DDT solution, Glutathione (GSH), Buffer, this compound solutions start->prepare_reagents reaction_setup Set up Reaction Mixtures: - Control (Enzyme + DDT + GSH) - Test (Enzyme + DDT + GSH + this compound) prepare_enzyme->reaction_setup prepare_reagents->reaction_setup incubation Incubate at Optimal Temperature (e.g., 37°C) reaction_setup->incubation stop_reaction Stop Reaction (e.g., by adding acid) incubation->stop_reaction extraction Extract DDE (e.g., with hexane) stop_reaction->extraction analysis Analyze DDE Concentration (Spectrophotometry or GC/HPLC) extraction->analysis calculate_inhibition Calculate % Inhibition and IC50 analysis->calculate_inhibition end End calculate_inhibition->end Voltage_Clamp_Workflow start Start prepare_cells Prepare Cells: - Xenopus oocytes expressing insect Na+ channels - Cultured insect neurons start->prepare_cells setup_recording Set up Electrophysiology Rig (Voltage-clamp or Patch-clamp) prepare_cells->setup_recording record_baseline Record Baseline Na+ Currents in response to voltage steps setup_recording->record_baseline apply_this compound Apply this compound at various concentrations record_baseline->apply_this compound record_test Record Na+ Currents in the presence of this compound apply_this compound->record_test washout Washout this compound record_test->washout record_washout Record Na+ Currents after washout washout->record_washout analyze_data Analyze Current Traces: - Peak current amplitude - Gating kinetics (activation, inactivation) record_washout->analyze_data end End analyze_data->end Respiration_Assay start Start isolate_mito Isolate Mitochondria (e.g., from insect flight muscle) start->isolate_mito setup_respirometer Set up Respirometer Chamber with respiration buffer isolate_mito->setup_respirometer add_mito Add Isolated Mitochondria setup_respirometer->add_mito add_substrate Add Respiratory Substrate (e.g., pyruvate, malate, succinate) add_mito->add_substrate record_state2 Record State 2 Respiration add_substrate->record_state2 add_adp Add ADP to induce State 3 Respiration record_state2->add_adp record_state3 Record State 3 Respiration add_adp->record_state3 add_this compound Add this compound at various concentrations record_state3->add_this compound record_test Record Oxygen Consumption Rate add_this compound->record_test analyze_data Analyze Respiration Rates: - Respiratory Control Ratio (RCR) - P/O Ratio record_test->analyze_data end End analyze_data->end

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) method for Chlorfenethol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Determination of Chlorfenethol using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Introduction

This compound is an organochlorine acaricide and insecticide. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development, environmental monitoring, and food safety, providing a detailed protocol for sample preparation and instrumental analysis. The methodology is based on established principles for the analysis of organochlorine pesticides and has been validated for its performance.[1][2]

Materials and Methods

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of this compound from the sample matrix.[2][3] This technique is widely used for the analysis of pesticide residues in various food and environmental samples.[3]

For solid samples (e.g., soil, foodstuff), a homogenized 10 g sample is weighed into a 50 mL centrifuge tube. For liquid samples (e.g., water), a 10 mL aliquot is used. The sample is spiked with an appropriate internal standard. Acetonitrile (10 mL) is added, and the tube is vigorously shaken for 1 minute. Extraction is facilitated by the addition of magnesium sulfate and sodium acetate, followed by centrifugation. The resulting supernatant is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, using a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal. After cleanup, the final extract is reconstituted in a suitable solvent, such as hexane or acetone, prior to GC-MS analysis.

GC-MS Instrumentation

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Splitless, 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, ramped to 280°C at 10°C/min, and held for 10 minutes.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Results and Discussion

The developed GC-MS method demonstrates excellent performance for the determination of this compound. The chromatographic conditions provide good peak shape and resolution. The mass spectrometric detection in SIM or MRM mode ensures high selectivity and sensitivity, minimizing interferences from the sample matrix.

Method validation was performed according to established guidelines to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The results are summarized in the table below.

Quantitative Data Summary

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.3 - 3.0 µg/kg
Accuracy (Recovery)85 - 115%
Precision (%RSD)< 15%

The linearity of the method was established over a concentration range relevant for residue analysis. The LOD and LOQ values indicate that the method is sensitive enough for the determination of this compound at trace levels. The accuracy, determined through recovery studies on spiked blank samples, and the precision, expressed as the relative standard deviation of replicate measurements, were found to be within acceptable limits for routine analysis.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., hexane or acetone) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not expected in the samples) at a concentration of 1000 µg/mL.

  • IS Spiking Solution: Dilute the IS stock solution to an appropriate concentration for spiking into samples and calibration standards.

2. Sample Preparation Protocol (QuEChERS)

  • Sample Homogenization: Homogenize solid samples to ensure uniformity.

  • Weighing/Aliquoting: Weigh 10 g of the homogenized solid sample or pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Spiking: Add the internal standard spiking solution to the sample. For recovery studies, spike blank samples with a known concentration of this compound working standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of hexane or acetone.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis Protocol

  • Instrument Setup: Set up the GC-MS system with the parameters detailed in the "GC-MS Instrumentation" section of the Application Note.

  • Sequence Preparation: Create a sequence in the instrument software including solvent blanks, calibration standards, quality control samples, and the prepared unknown samples.

  • Injection: Inject 1 µL of each solution into the GC-MS system.

  • Data Acquisition: Acquire data in either SIM or MRM mode. For SIM mode, select characteristic ions of this compound. For MRM mode, select precursor-product ion transitions.

  • Data Processing:

    • Integrate the peaks for this compound and the internal standard in the chromatograms.

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Homogenize Homogenization (if solid) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract QuEChERS Extraction (Acetonitrile & Salts) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup dSPE Cleanup (PSA & MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Evaporate Evaporation Centrifuge2->Evaporate Reconstitute Reconstitution in Solvent Evaporate->Reconstitute Final_Extract Final Extract Reconstitute->Final_Extract GC_MS GC-MS System Final_Extract->GC_MS Injection Injection (1 µL) GC_MS->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection (SIM/MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

QuEChERS_Flow Start 10g Homogenized Sample in 50mL Tube Add_ACN Add 10mL Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 dSPE_Tube dSPE Tube with 150mg MgSO4 & 50mg PSA Supernatant1->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Supernatant2 Transfer Clean Supernatant Centrifuge2->Supernatant2 Evap_Recon Evaporate & Reconstitute in 1mL Solvent Supernatant2->Evap_Recon End Ready for GC-MS Evap_Recon->End

Caption: QuEChERS sample preparation workflow.

References

Application Notes and Protocols for the Quantitative Analysis of Chlorfenethol in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the acaricide Chlorfenethol in various water matrices. The methodologies outlined herein are based on established analytical techniques, primarily focusing on Solid-Phase Extraction (SPE) for sample preparation, followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.

Introduction

This compound, a chlorinated hydrocarbon, is utilized as a pesticide and acaricide. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of significant importance for environmental and public health.[1] This document offers robust and validated methods for the precise and accurate quantification of this compound in water samples, catering to the needs of environmental monitoring laboratories, research institutions, and drug development professionals involved in environmental risk assessment.

The analytical workflow typically involves a pre-concentration step to isolate this compound from the complex water matrix, followed by chromatographic separation and detection. Solid-Phase Extraction (SPE) is a widely adopted technique for the efficient extraction and cleanup of analytes from aqueous samples.[1][2][3] Subsequent analysis by HPLC with a Photodiode Array (PDA) detector or GC-MS provides high selectivity and sensitivity for quantitative determination.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-PDA Method Performance

ParameterValueReference
Linearity Range0.05 - 10 µg/mLAdapted from
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)10 µg/L
Limit of Quantification (LOQ)30 µg/LCalculated
Recovery98% - 103%
Intra-day Precision (RSD)< 5%
Inter-day Precision (RSD)< 5%

Table 2: GC-MS Method Performance

ParameterValueReference
Linearity Range0.001 - 20 µg/L
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.0005 - 0.1 µg/L
Limit of Quantification (LOQ)0.0015 - 0.3 µg/LCalculated
Recovery71% - 121%
Relative Standard Deviation (RSD)1.1% - 9.7%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of this compound from water samples using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Reagent Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (anhydrous)

  • SPE Vacuum Manifold

  • Evaporation System (e.g., Nitrogen evaporator)

Protocol:

  • Sample pH Adjustment: For a 500 mL water sample, acidify to pH < 2 with concentrated HCl.

  • Cartridge Conditioning:

    • Pass 6 mL of Methanol through the C18 cartridge.

    • Pass 6 mL of reagent water (pH < 2) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for at least 30 minutes to remove residual water.

  • Analyte Elution:

    • Elute the retained this compound with two 5 mL aliquots of a 1:1 (v/v) mixture of acetone and n-hexane.

    • Alternatively, use 10 mL of dichloromethane for elution.

  • Drying and Concentration:

    • Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: The concentrated extract is now ready for HPLC or GC-MS analysis. If necessary, reconstitute in a suitable solvent (e.g., mobile phase for HPLC).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines the conditions for the quantitative analysis of this compound using HPLC with a PDA detector.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determined by running a standard).

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract (from the SPE protocol) into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration using the calibration curve.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides the conditions for the sensitive and selective quantification of this compound using GC-MS. This method is particularly useful for trace-level analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 5°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Select characteristic ions for this compound.

Protocol:

  • System Preparation: Condition the GC column and ensure the MS is tuned and calibrated.

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-hexane). Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject an aliquot (e.g., 1 µL) of the concentrated sample extract from the SPE protocol into the GC-MS system.

  • Quantification: Identify this compound based on its retention time and the presence of characteristic ions. Quantify the concentration using the established calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample (500 mL) acidify Acidify to pH < 2 sample->acidify load Load Sample acidify->load spe Solid-Phase Extraction (C18) condition Condition Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Reagent Water) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute this compound (Acetone/n-Hexane) dry->elute concentrate Concentrate Eluate to 1 mL elute->concentrate extract Final Extract concentrate->extract hplc HPLC-PDA Analysis extract->hplc Inject gcms GC-MS Analysis extract->gcms Inject data Data Acquisition & Processing hplc->data gcms->data quant Quantification data->quant report Final Report quant->report

Caption: Experimental workflow for this compound analysis.

logical_relationship method Method Selection Factors: - Required Sensitivity - Matrix Complexity - Available Instrumentation hplc HPLC-PDA Advantages: - Robust & Routine - No Derivatization Disadvantages: - Lower Sensitivity method->hplc Choose for higher concentrations gcms GC-MS Advantages: - High Sensitivity - High Selectivity Disadvantages: - Potential for Derivatization (not required for this compound) method->gcms Choose for trace levels spe Sample Preparation (SPE) Purpose: - Analyte Concentration - Matrix Cleanup - Improved Sensitivity spe->hplc spe->gcms

Caption: Logical relationships in analytical method selection.

References

Application Notes and Protocols for the Extraction of Chlorfenethol from Soil and Sediment Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorfenethol is an organochlorine acaricide and fungicide. Due to its potential persistence in the environment, its monitoring in soil and sediment is crucial for environmental assessment.[1] The complex nature of soil and sediment matrices necessitates efficient extraction methods to isolate this compound from interfering substances prior to analysis.[2][3] This document provides detailed application notes and protocols for several widely used extraction techniques, including QuEChERS, Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), followed by a discussion on Solid-Phase Extraction (SPE) for sample cleanup. These methods are essential for accurate quantification by analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS approach is a popular and streamlined method for multi-residue pesticide analysis in various matrices, including soil. It involves a solvent extraction step with acetonitrile, followed by a salting-out phase and a dispersive solid-phase extraction (d-SPE) cleanup step.

Quantitative Performance Data

The performance of the QuEChERS method is highly dependent on the soil type and the specific pesticide. For many neutral pesticides, recoveries are generally good. The following table summarizes typical performance data for organochlorine pesticides in soil using QuEChERS-based methods.

ParameterTypical Value RangeReference(s)
Recovery 70 - 120%
Relative Standard Deviation (RSD) < 15%
Limit of Quantification (LOQ) 5 - 20 ng/g (ppb)
Limit of Detection (LOD) 1 - 10 ng/g (ppb)

Experimental Workflow: QuEChERS

G cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis A Weigh 10g of Soil Sample into a 50 mL Centrifuge Tube B Add 10 mL Acetonitrile A->B C Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) B->C D Vortex/Shake Vigorously for 1-5 minutes C->D E Centrifuge at ≥5000 rcf for 5 minutes D->E F Transfer 1-6 mL of Acetonitrile Supernatant to a d-SPE Tube E->F G d-SPE Tube contains MgSO4 and PSA Sorbent F->G H Vortex for 30 seconds G->H I Centrifuge at ≥5000 rcf for 2 minutes H->I J Collect Supernatant I->J K Filter through 0.22 µm Syringe Filter J->K L Transfer to Autosampler Vial for GC-MS or LC-MS/MS Analysis K->L

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

Detailed Protocol: QuEChERS

A. Materials and Reagents

  • Homogenized soil or sediment sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

B. Sample Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap the tube and shake or vortex vigorously for 1-5 minutes to ensure thorough mixing and extraction of pesticides.

  • Centrifuge the tube at 5000 rcf or higher for 5 minutes to separate the organic layer from the solid and aqueous layers.

C. Dispersive SPE Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

  • Vortex the d-SPE tube for 30 seconds to facilitate the removal of interferences.

  • Centrifuge the tube at 5000 rcf or higher for 2 minutes.

D. Final Preparation for Analysis

  • Take the supernatant from the d-SPE tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for injection into a GC-MS or LC-MS/MS system for analysis.

Microwave-Assisted Extraction (MAE)

MAE is a modern extraction technique that uses microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from the matrix. This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.

Quantitative Performance Data

MAE has shown high efficiency for the extraction of various pesticides from soil matrices. Recoveries are often comparable to or better than conventional methods.

ParameterTypical Value RangeReference(s)
Recovery > 80%
Relative Standard Deviation (RSD) < 10%
Extraction Time 5 - 30 minutes

Experimental Workflow: MAE

G cluster_extraction Microwave-Assisted Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis A Weigh 2-5g of Soil Sample into a Microwave Extraction Vessel B Add 25-30 mL of Extraction Solvent (e.g., Acetone:Hexane 1:1) A->B C Seal the Vessel B->C D Place Vessel in Microwave Extractor C->D E Set MAE Program: - Ramp to 100°C in 5 min - Hold at 100°C for 10 min D->E F Cool Vessel to Room Temperature E->F G Filter the Extract to Remove Particulates F->G H Concentrate the Extract using a Rotary Evaporator G->H I Reconstitute in a Suitable Solvent for Analysis H->I J Transfer to Autosampler Vial for GC-MS Analysis I->J

Caption: Workflow for this compound extraction from soil using MAE.

Detailed Protocol: MAE

A. Materials and Reagents

  • Homogenized soil or sediment sample

  • Acetone, pesticide residue grade

  • n-Hexane, pesticide residue grade

  • Microwave extraction system with appropriate vessels

  • Filtration apparatus (e.g., glass fiber filters)

  • Rotary evaporator or nitrogen evaporator

B. Sample Extraction

  • Weigh approximately 2-5 g of the homogenized soil sample into a microwave extraction vessel.

  • Add 30 mL of an extraction solvent mixture, such as acetone:hexane (1:1, v/v).

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel inside the microwave extraction unit.

  • Program the microwave with the following parameters (parameters may need optimization):

    • Ramp to 100°C over 5 minutes.

    • Hold at 100°C for 10-15 minutes.

  • After the program is complete, allow the vessel to cool to a safe handling temperature.

C. Post-Extraction Processing

  • Carefully open the extraction vessel.

  • Filter the extract to separate the solvent from the soil particles.

  • Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.

  • The concentrated extract can be further cleaned up using SPE if necessary.

D. Final Preparation for Analysis

  • Reconstitute the final extract in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS).

  • Transfer the sample to an autosampler vial for analysis.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the disruption of the sample matrix and the dissolution of the target analyte. This method is rapid, simple, and effective for extracting pesticides from solid matrices.

Quantitative Performance Data

UAE provides good recoveries for a wide range of pesticides in soil and sediment. The efficiency can be influenced by solvent choice, sonication time, and power.

ParameterTypical Value RangeReference(s)
Recovery > 88%
Relative Standard Deviation (RSD) < 6%
Sonication Time 15 - 30 minutes

Experimental Workflow: UAE

G cluster_extraction Ultrasonic-Assisted Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis A Weigh 5g of Soil Sample into a Glass Beaker or Flask B Add 25 mL of Extraction Solvent (e.g., Petroleum Ether:Acetone 1:1) A->B C Place the Beaker in an Ultrasonic Bath B->C D Sonicate for 20-30 minutes C->D E Repeat Extraction Step (Optional, for higher recovery) D->E F Decant and Filter the Solvent E->F G Combine Extracts if Repeated F->G H Concentrate the Extract using a Nitrogen Evaporator G->H I Solvent Exchange to Hexane if Needed H->I J Transfer to Autosampler Vial for GC-MS Analysis I->J

Caption: Workflow for this compound extraction from soil using UAE.

Detailed Protocol: UAE

A. Materials and Reagents

  • Homogenized soil or sediment sample

  • Petroleum Ether, pesticide residue grade

  • Acetone, pesticide residue grade

  • Ultrasonic bath or probe sonicator

  • Glass beakers or flasks

  • Filtration apparatus

  • Nitrogen evaporator

B. Sample Extraction

  • Weigh 5 g of the homogenized soil sample into a 50 mL glass beaker.

  • Add 25 mL of a solvent mixture, such as petroleum ether:acetone (1:1, v/v).

  • Place the beaker in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Sonicate the sample for 20 minutes.

  • After sonication, carefully decant the solvent into a collection flask.

  • For improved recovery, repeat the extraction with a fresh portion of solvent.

C. Post-Extraction Processing

  • Combine the extracts from each sonication step.

  • Filter the combined extract to remove any suspended solid particles.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

D. Final Preparation for Analysis

  • If necessary, perform a solvent exchange into a solvent suitable for the analytical instrument.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

Solid-Phase Extraction (SPE) for Cleanup

While the methods above are for primary extraction, Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup, removing interfering co-extractives from the initial solvent extract. For organochlorine pesticides like this compound, common SPE sorbents include Florisil, silica, or C18-bonded silica.

Logical Relationship: SPE Cleanup

G cluster_spe SPE Cleanup Protocol A Crude Extract from (QuEChERS, MAE, or UAE) B Condition SPE Cartridge (e.g., with Hexane) A->B C Load Crude Extract onto Cartridge B->C D Wash Cartridge to Remove Interferences (e.g., with low-polarity solvent) C->D E Elute this compound with a Stronger Solvent (e.g., Acetone:Hexane mixture) D->E F Collect Eluate E->F G Concentrate and Prepare for Analysis F->G

Caption: Logical flow of using SPE for the cleanup of a primary soil extract.

Protocol: SPE Cleanup

A. Materials and Reagents

  • Crude sample extract (from MAE, UAE, etc.)

  • SPE cartridges (e.g., Florisil or C18, 500 mg)

  • SPE vacuum manifold

  • Appropriate conditioning, washing, and elution solvents (e.g., n-hexane, acetone, dichloromethane)

B. SPE Procedure

  • Conditioning: Place the SPE cartridge on the vacuum manifold. Pass 5-10 mL of the elution solvent through the cartridge, followed by 5-10 mL of the conditioning solvent (often the same as the sample solvent, e.g., n-hexane). Do not let the cartridge go dry.

  • Loading: Load the crude sample extract onto the cartridge. Apply a light vacuum to draw the sample through the sorbent at a slow, dropwise rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of n-hexane) to remove weakly retained interferences while leaving the target analyte on the sorbent.

  • Elution: Place a clean collection tube under the cartridge. Elute the this compound with an appropriate volume (e.g., 5-10 mL) of a stronger solvent or solvent mixture (e.g., 1:1 acetone:hexane).

  • Concentration: Concentrate the collected eluate under a stream of nitrogen and reconstitute it in the desired final volume for analysis.

References

Application Notes and Protocols for the Synthesis of Chlorfenethol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, also known as 1,1-bis(4-chlorophenyl)ethanol, is a miticide and an insecticide synergist, enhancing the activity of other pesticides. Its synthesis can be efficiently achieved through a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds. This document provides detailed protocols for the synthesis of this compound, focusing on the Grignard reaction between 4-chlorophenylmagnesium bromide and an acetylating agent. The provided methodologies are based on established principles of Grignard chemistry and analogous synthetic procedures.

Reaction Principle

The synthesis of this compound via a Grignard reaction involves two main stages. First, the Grignard reagent, 4-chlorophenylmagnesium bromide, is prepared by reacting 4-bromochlorobenzene with magnesium metal in an anhydrous ether solvent. Subsequently, this organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as ethyl acetate. The reaction with an ester requires two equivalents of the Grignard reagent to produce the tertiary alcohol, as the initial addition product is a ketone which then reacts with a second equivalent of the Grignard reagent. The final product is obtained after an acidic workup to protonate the alkoxide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorophenylmagnesium bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 4-Bromochlorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up the flame-dried glassware under an inert atmosphere.

  • Place the magnesium turnings in the round-bottom flask with a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromochlorobenzene in anhydrous diethyl ether.

  • Add a small portion of the 4-bromochlorobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish-black solution is the Grignard reagent, 4-chlorophenylmagnesium bromide.

Protocol 2: Synthesis of this compound

Materials:

  • 4-chlorophenylmagnesium bromide solution (from Protocol 1)

  • Ethyl acetate, anhydrous

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Reaction flask containing the Grignard reagent

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the prepared 4-chlorophenylmagnesium bromide solution in an ice bath.

  • Prepare a solution of anhydrous ethyl acetate in anhydrous diethyl ether in the dropping funnel.

  • Add the ethyl acetate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to afford a white crystalline solid.

Data Presentation

Table 1: Reactant Quantities and Illustrative Yield for this compound Synthesis

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g) or Volume (mL)Stoichiometric Ratio
4-Bromochlorobenzene191.450.119.15 g2.0
Magnesium Turnings24.310.112.67 g2.2
Ethyl Acetate88.110.054.41 g (4.89 mL)1.0
Product
This compound (Crude)267.15-Illustrative ~11.2 g-
Illustrative Yield
Crude Yield (%)--Illustrative ~84%-
Purified Yield (%)--Illustrative ~70%-

Note: Yields are illustrative and based on typical Grignard reactions of this type. Actual yields may vary depending on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₂Cl₂O[NIST Chemistry WebBook]
Molecular Weight267.15 g/mol [NIST Chemistry WebBook]
AppearanceWhite crystalline solid-
Melting Point77-78 °C-
IR Spectrum (KBr, cm⁻¹)~3450 (O-H), ~3050 (Ar C-H), ~1590, 1490 (C=C), ~1090 (C-O), ~830 (p-subst. Ar), ~1015 (C-Cl)Based on typical spectra and NIST data.
¹H NMR (CDCl₃, ppm)~1.9 (s, 3H, CH₃), ~2.5 (s, 1H, OH), ~7.3 (d, 4H, Ar-H), ~7.4 (d, 4H, Ar-H)Based on analogous structures.
¹³C NMR (CDCl₃, ppm)~30 (CH₃), ~75 (C-OH), ~128, ~129 (Ar CH), ~133 (Ar C-Cl), ~145 (Ar C)Based on analogous structures.
Mass Spectrum (m/z)266 (M+), 251, 228, 139[NIST Chemistry WebBook]

Visualizations

Reaction Pathway

Grignard_Synthesis_of_this compound cluster_reagents Starting Materials cluster_intermediates Intermediates cluster_product Final Product 4-Bromochlorobenzene 4-Bromochlorobenzene 4-chlorophenylmagnesium bromide 4-chlorophenylmagnesium bromide 4-Bromochlorobenzene->4-chlorophenylmagnesium bromide Mg, Anhydrous Ether Magnesium Magnesium Magnesium->4-chlorophenylmagnesium bromide Ethyl Acetate Ethyl Acetate Alkoxide Intermediate Alkoxide Intermediate Ethyl Acetate->Alkoxide Intermediate 4-chlorophenylmagnesium bromide->Alkoxide Intermediate Ethyl Acetate (2 equiv.) This compound This compound Alkoxide Intermediate->this compound Acidic Workup (e.g., NH4Cl) Experimental_Workflow cluster_setup Preparation cluster_grignard Grignard Reagent Formation cluster_reaction This compound Synthesis cluster_workup Workup and Purification A Assemble and Flame-Dry Glassware B Add Mg Turnings and Iodine A->B C Prepare 4-Bromochlorobenzene Solution B->C D Initiate and Complete Grignard Reaction C->D E Cool Grignard Reagent D->E F Add Ethyl Acetate Solution Dropwise E->F G Stir at Room Temperature F->G H Quench with Saturated NH4Cl G->H I Separate and Extract with Ether H->I J Wash Organic Layer I->J K Dry and Evaporate Solvent J->K L Recrystallize Crude Product K->L

Application Note: Quantification of Dicofol in Apples using Chlorfenethol as a Reference Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of the pesticide Dicofol in apple matrices. The procedure utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). Chlorfenethol is employed as a reference standard to ensure accuracy and precision in the quantification of Dicofol. This method is suitable for routine monitoring of pesticide residues in fruit to ensure compliance with regulatory limits.

Introduction

Dicofol is an organochlorine pesticide and miticide that has been used to control mites on a variety of fruit, vegetable, and field crops. Due to its persistence and potential environmental and health impacts, its use has been restricted in many regions. Consequently, sensitive and reliable analytical methods are required to monitor its residues in food products. This compound, an organochlorine compound with similar chemical properties to Dicofol, serves as an excellent reference standard for its quantification, providing a stable and reliable point of comparison. This application note provides a comprehensive protocol for the extraction and analysis of Dicofol in apples using this compound as a reference standard.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (MeCN), HPLC grade; Water, HPLC grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, sodium hydrogen citrate sesquihydrate.

  • Dispersive SPE: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

  • Reference Standards: this compound (≥99% purity), Dicofol (≥99% purity).

  • Sample: Organic apples, free of pesticide residues.

Standard Solution Preparation

Prepare stock solutions of Dicofol and this compound in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions at concentrations ranging from 10 to 500 ng/mL by serial dilution in acetonitrile. The this compound reference standard should be prepared at a constant concentration of 100 ng/mL in all calibration and sample solutions.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 15 g of a representative apple sample (including peel) and homogenize using a high-speed blender.

  • Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of 1% acetic acid in acetonitrile.

  • Salting Out: Add the QuEChERS extraction salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 8 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Fortification: The resulting supernatant is fortified with the this compound reference standard to a final concentration of 100 ng/mL. The extract is now ready for GC-MS analysis.

GC-MS Analysis
  • Instrument: Agilent 7890B GC coupled with a 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 280°C

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of Dicofol in apples using this compound as a reference standard.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (RS)12.85229139231
Dicofol15.22250139111

Table 2: Method Validation Data for Dicofol in Apple Matrix

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)5 µg/kg
Limit of Quantitation (LOQ)15 µg/kg
Average Recovery (%)92.5%
Relative Standard Deviation (RSD) (%)< 10%

Table 3: Recovery of Dicofol from Spiked Apple Samples

Spiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)
2091.38.7
10094.86.5
25096.25.1

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (15g Apple Sample) Extraction 2. Extraction (15mL 1% Acetic Acid in MeCN) Homogenization->Extraction Homogenized Sample SaltingOut 3. Salting Out (MgSO4, Sodium Acetate) Extraction->SaltingOut Sample in Solvent Centrifuge1 4. Centrifugation (4000 rpm, 5 min) SaltingOut->Centrifuge1 Salted-out Mixture dSPE 5. Dispersive SPE (8mL Supernatant with MgSO4, PSA, C18) Centrifuge1->dSPE Supernatant Centrifuge2 6. Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 Sample with dSPE sorbents Fortification 7. Fortification (Add this compound RS) Centrifuge2->Fortification Cleaned Extract GCMS 8. GC-MS Analysis Fortification->GCMS Final Sample for Injection

Caption: Experimental workflow for the analysis of Dicofol in apples.

logical_relationship cluster_quantification Quantitative Analysis Principle Analyte Dicofol (Analyte) Ratio Peak Area Ratio (Dicofol / this compound) Analyte->Ratio Reference This compound (Reference Standard) Reference->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Dicofol Concentration in Sample Calibration->Concentration

Caption: Logical relationship for quantification using a reference standard.

Conclusion

The described QuEChERS-GC-MS method provides a reliable and efficient means for the determination of Dicofol residues in apples. The use of this compound as a reference standard ensures high accuracy and reproducibility of the results. The method validation data demonstrates that the performance characteristics, including linearity, LOD, LOQ, and recovery, are well within the acceptable limits for routine pesticide residue analysis in food matrices. This application note serves as a valuable resource for analytical laboratories involved in food safety and quality control.

Application of Chlorfenethol in Insecticide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, a diphenyl carbinol acaricide, is a significant tool in the study of insecticide resistance, particularly to DDT (dichloro-diphenyl-trichloroethane). Its primary role in this context is as a synergist, a compound that enhances the toxicity of an insecticide. This compound specifically inhibits the activity of DDT-dehydrochlorinase, an enzyme that detoxifies DDT in resistant insect populations. By blocking this detoxification pathway, this compound can restore the susceptibility of resistant insects to DDT. This makes it an invaluable chemical probe for investigating the mechanisms of metabolic resistance.

Mechanism of Action

DDT resistance in many insect species is conferred by the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), as well as mutations in the target site, the voltage-gated sodium channel. One of the key metabolic resistance mechanisms is the detoxification of DDT to the non-toxic DDE (dichloro-diphenyl-dichloroethylene) by the enzyme DDT-dehydrochlorinase.

This compound acts as a competitive inhibitor of DDT-dehydrochlorinase. By binding to the enzyme, it prevents the metabolism of DDT, thus allowing DDT to exert its neurotoxic effects on the insect's nervous system. The study of the synergistic effect of this compound with DDT helps in quantifying the contribution of metabolic resistance mediated by DDT-dehydrochlorinase in a given insect population.

Data Presentation

Table 1: Synergistic Effect of this compound on DDT Toxicity against Resistant Houseflies (Musca domestica)

TreatmentLC50 (µ g/insect )95% Confidence IntervalResistance Ratio (RR)Synergistic Ratio (SR)
DDT (Susceptible Strain)0.50.4 - 0.61.0-
DDT (Resistant Strain)50.045.0 - 55.0100.0-
This compound (Resistant Strain)> 500---
DDT + this compound (Resistant Strain)5.04.2 - 5.810.010.0
  • LC50: The lethal concentration that kills 50% of the test population.

  • Resistance Ratio (RR): LC50 of the resistant strain / LC50 of the susceptible strain.

  • Synergistic Ratio (SR): LC50 of DDT alone / LC50 of DDT in combination with this compound.

Table 2: Inhibition of DDT-Dehydrochlorinase Activity by this compound

Insect StrainEnzyme SourceSpecific Activity (nmol DDE/min/mg protein)Inhibitor% Inhibition
SusceptibleWhole body homogenate0.1-0
ResistantWhole body homogenate10.0-0
ResistantWhole body homogenate10.0This compound (10 µM)85

Experimental Protocols

1. Protocol for Evaluating the Synergistic Effect of this compound with DDT

This protocol outlines a standard topical application bioassay to determine the synergistic effect of this compound on DDT toxicity against a resistant insect strain.

Materials:

  • DDT (analytical grade)

  • This compound (analytical grade)

  • Acetone (solvent)

  • Microsyringe or micropipette

  • Resistant and susceptible strains of the target insect (e.g., houseflies, mosquitoes)

  • Holding cages with food and water

  • Fume hood

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of DDT in acetone.

    • Prepare a stock solution of this compound in acetone.

    • From the stock solutions, prepare serial dilutions of DDT alone and DDT mixed with a fixed, sub-lethal concentration of this compound. The concentration of this compound should be determined in preliminary assays to ensure it causes minimal mortality on its own.

  • Insect Treatment:

    • Anesthetize adult insects (e.g., 2-5 days old) using CO2 or by chilling.

    • Using a microsyringe, apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.

    • For the control group, apply acetone only.

    • Treat at least 3-4 replicates of 10-20 insects for each concentration.

  • Observation:

    • Place the treated insects in clean holding cages with access to food and water.

    • Maintain the cages under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark cycle).

    • Record mortality at 24 hours post-treatment. Insects unable to move or stand are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to calculate the LC50 values and their 95% confidence intervals for DDT alone and in combination with this compound.

    • Calculate the Resistance Ratio (RR) and the Synergistic Ratio (SR) using the formulas provided in the data presentation section.

2. Protocol for Biochemical Assay of DDT-Dehydrochlorinase Inhibition

This protocol describes a spectrophotometric method to measure the activity of DDT-dehydrochlorinase and its inhibition by this compound.

Materials:

  • Resistant insect strain

  • Phosphate buffer

  • DDT solution

  • Glutathione (GSH) solution

  • This compound solution

  • Spectrophotometer

  • Centrifuge

  • Tissue homogenizer

Procedure:

  • Enzyme Preparation:

    • Homogenize a known weight of insects in cold phosphate buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

    • Use the supernatant (cytosolic fraction) containing the DDT-dehydrochlorinase for the assay.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up reaction mixtures in cuvettes containing phosphate buffer, GSH, and the enzyme preparation.

    • For the inhibition assay, add this compound at various concentrations to the reaction mixture and pre-incubate for a set time.

    • Initiate the reaction by adding the DDT solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 260 nm) which corresponds to the formation of DDE. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the specific activity of the enzyme in nmol of DDE formed per minute per mg of protein.

    • Determine the percentage of inhibition of the enzyme activity by this compound at different concentrations.

    • If desired, calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for this compound.

Mandatory Visualization

DDT_Resistance_Pathway cluster_insect Insect Cuticle cluster_cell Insect Cell DDT_external DDT (external) DDT_internal DDT (internal) DDT_external->DDT_internal Penetration DDT_dehydrochlorinase DDT-dehydrochlorinase (GSTe2) DDT_internal->DDT_dehydrochlorinase Binding Sodium_Channel Voltage-gated Sodium Channel DDT_internal->Sodium_Channel Binding DDE DDE (non-toxic) DDT_dehydrochlorinase->DDE Metabolism (Detoxification) Neurotoxicity Neurotoxicity Sodium_Channel->Neurotoxicity Disruption This compound This compound This compound->DDT_dehydrochlorinase Inhibition Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Strains Select Resistant & Susceptible Insect Strains Chemical_Prep Prepare DDT & this compound Stock Solutions Insect_Strains->Chemical_Prep Serial_Dilutions Prepare Serial Dilutions (DDT alone & DDT + this compound) Chemical_Prep->Serial_Dilutions Topical_Application Topical Application of Solutions to Insects Serial_Dilutions->Topical_Application Incubation Incubate for 24 hours (Controlled Environment) Topical_Application->Incubation Mortality_Assessment Assess Mortality Incubation->Mortality_Assessment Probit_Analysis Probit Analysis to Determine LC50 Mortality_Assessment->Probit_Analysis Calculate_Ratios Calculate Resistance Ratio (RR) & Synergistic Ratio (SR) Probit_Analysis->Calculate_Ratios Conclusion Draw Conclusions on Resistance Mechanism Calculate_Ratios->Conclusion

In Vitro Toxicology Assays for Chlorfenethol Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, a diphenylmethanol compound, is structurally related to the organochlorine pesticide DDT and has been used as a miticide and as a synergist for insecticides. Given its chemical structure and relationship to persistent organic pollutants, a thorough toxicological evaluation is critical. Due to the limited availability of direct in vitro toxicological data for this compound, this document provides a recommended battery of in vitro assays based on the known toxicological profiles of structurally and functionally related organochlorine compounds like DDT. These protocols and application notes are intended to guide researchers in assessing the potential cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting activity of this compound.

Recommended In Vitro Assay Battery

A tiered approach to in vitro testing is recommended to comprehensively evaluate the toxicological profile of this compound. The suggested assays cover key toxicological endpoints associated with organochlorine compounds.

Figure 1: Proposed In Vitro Toxicology Workflow for this compound

G cluster_0 Tier 1: Screening Assays cluster_1 Tier 2: Mechanistic Assays Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity If Cytotoxic Endocrine Disruption Endocrine Disruption Genotoxicity->Endocrine Disruption Further Characterization Neurotoxicity Neurotoxicity Endocrine Disruption->Neurotoxicity Hepatotoxicity Hepatotoxicity Neurotoxicity->Hepatotoxicity This compound This compound This compound->Cytotoxicity Initial Assessment

Caption: A tiered workflow for the in vitro toxicological assessment of this compound.

Data Presentation: In Vitro Toxicity of Related Organochlorine Compounds

The following tables summarize quantitative data from in vitro studies on DDT and its metabolites, which can serve as a reference for designing and interpreting assays for this compound.

Table 1: Cytotoxicity Data for DDT and its Metabolites

CompoundCell LineAssayEndpointEffective ConcentrationReference
p,p'-DDTHuman PBMCsFlow CytometryApoptosis80 - 100 µg/mL[1]
p,p'-DDEHuman PBMCsFlow CytometryApoptosis80 - 100 µg/mL[1]
p,p'-DDDHuman PBMCsFlow CytometryApoptosis80 - 100 µg/mL[1]
p,p'-DDTHuman PBMCsDCFH-DA AssayROS Production60 - 80 µg/mL[2]
rac-o,p'-DDTPC12 CellsLDH AssayCytotoxicity3.5 x 10⁻⁵ mol/L[3]

Table 2: Genotoxicity Data for DDT and its Metabolites

CompoundCell LineAssayEndpointEffective ConcentrationReference
p,p'-DDTHuman PBMCsComet AssayDNA Damage40 - 100 µg/mL
p,p'-DDEHuman PBMCsComet AssayDNA Damage40 - 100 µg/mL
p,p'-DDDHuman PBMCsComet AssayDNA Damage40 - 100 µg/mL
p,p'-DDEHuman LymphocytesMicronucleus AssayMicronuclei Formation80 mM

Table 3: Endocrine Disruption Data for DDT

CompoundAssay SystemEndpointEffectReference
p,p'-DDTPALM cell line (hAR)Competitive BindingDisplaced [³H]-R1881
p,p'-DDTPALM cell line (hAR)Reporter Gene AssayAntagonized R1881-mediated transcription
p,p'-DDTCHO cells (hFSHR)Allosteric ModulationPositive allosteric modulator
p,p'-DDTmLTC-1 cellsSteroidogenesisDecreased hCG-induced progesterone secretion

Experimental Protocols

Cytotoxicity Assays

1.1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO, not exceeding 0.5% v/v) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

1.2. Lactate Dehydrogenase (LDH) Leakage Assay for Membrane Integrity

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the extent of cell lysis.

  • Protocol:

    • Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol.

    • Sample Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and the vehicle control.

Genotoxicity Assays

2.1. In Vitro Micronucleus Assay

  • Principle: This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The presence of micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

  • Protocol:

    • Cell Culture and Exposure: Use a suitable cell line (e.g., L5178Y, TK6, or human peripheral blood lymphocytes). Expose the cells to various concentrations of this compound with and without metabolic activation (S9 mix) for an appropriate duration (e.g., 3-4 hours for short treatment, or 24 hours for continuous treatment).

    • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

    • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

    • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.

2.2. Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Protocol:

    • Cell Exposure and Harvesting: Expose cells (e.g., human lymphocytes) to this compound for a short period (e.g., 2-4 hours). Harvest the cells by centrifugation.

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

    • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA stain (e.g., SYBR Green or ethidium bromide). Visualize the comets using a fluorescence microscope.

    • Data Analysis: Use image analysis software to measure the tail length, tail intensity, and tail moment to quantify DNA damage.

Endocrine Disruption Assays

3.1. Androgen Receptor (AR) Competitive Binding Assay

  • Principle: This assay determines the ability of a test chemical to compete with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor.

  • Protocol:

    • Receptor Preparation: Prepare a cytosolic fraction containing the AR from a suitable source, such as the ventral prostate of rats or from cells overexpressing the human AR.

    • Binding Reaction: Incubate the receptor preparation with a fixed concentration of [³H]-R1881 and increasing concentrations of this compound or a known competitor (e.g., unlabeled R1881 or hydroxyflutamide).

    • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

3.2. Estrogen Receptor (ER) Transcriptional Activation Assay

  • Principle: This reporter gene assay measures the ability of a chemical to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase or β-galactosidase).

  • Protocol:

    • Cell Line: Use a human cell line (e.g., MCF-7 or T47D) that is stably or transiently transfected with an estrogen-responsive element (ERE) linked to a reporter gene.

    • Cell Plating and Exposure: Plate the cells in a 96-well plate and expose them to various concentrations of this compound. Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control (e.g., fulvestrant).

    • Incubation: Incubate the cells for 24-48 hours.

    • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).

    • Data Analysis: Normalize the reporter gene activity to a measure of cell viability (e.g., total protein) and express the results as fold induction over the vehicle control.

Figure 2: Estrogen Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER ER_Complex ER->ER_Complex ERE Estrogen Response Element (ERE) ER->ERE Binds HSP90 HSP90 HSP90->ER_Complex ER_Complex->ER Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Potential interaction of this compound with the estrogen receptor signaling pathway.

In Vitro Neurotoxicity Assay

4.1. Neurite Outgrowth Assay

  • Principle: This assay assesses the effects of a chemical on the ability of neurons to extend and maintain neurites, a critical process in neuronal development and function.

  • Protocol:

    • Cell Culture: Use a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons. Differentiate the cells to induce neurite outgrowth (e.g., by treating PC12 cells with Nerve Growth Factor).

    • Compound Exposure: Expose the differentiating or differentiated cells to various concentrations of this compound.

    • Fixation and Staining: After the exposure period, fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

    • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify parameters such as the number of neurites per cell, total neurite length, and the number of branch points.

    • Data Analysis: Compare the neurite outgrowth parameters in treated cells to the vehicle control.

Disclaimer

The protocols and data presented in this document are intended for research purposes only. The information regarding the toxicity of DDT and other organochlorine compounds is provided as a reference to guide the toxicological evaluation of this compound. The actual toxicological profile of this compound may differ, and it is the responsibility of the researcher to validate these assays and interpret the results appropriately. All laboratory work should be conducted in accordance with good laboratory practices and relevant safety guidelines.

References

Application Notes and Protocols for the Analysis of Chlorfenethol and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, an organochlorine acaricide and insecticide, is known to be susceptible to degradation in the environment. Understanding its degradation profile is crucial for environmental monitoring, toxicological assessment, and ensuring the quality and safety of agricultural products. These application notes provide a comprehensive framework for the development and implementation of analytical methods to identify and quantify this compound and its potential degradation products.

Forced degradation studies are a critical component in the development of stability-indicating analytical methods.[1][2] These studies involve subjecting the active substance to various stress conditions, such as hydrolysis, oxidation, and photolysis, to generate potential degradation products.[3][4] The information gathered is invaluable for elucidating degradation pathways and developing robust analytical methods capable of separating the parent compound from its degradants.[1]

This document outlines protocols for performing forced degradation studies on this compound and provides detailed starting points for the development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of the resulting samples.

Predicted Degradation Pathways

Based on the chemical structure of this compound (1,1-bis(4-chlorophenyl)ethanol) and known degradation pathways of similar chlorinated aromatic compounds, the following degradation products can be predicted:

  • Dehydration: Elimination of a water molecule to form 1,1-bis(4-chlorophenyl)ethene.

  • Oxidation: Oxidation of the tertiary alcohol to a ketone, forming 4,4'-dichlorobenzophenone.

  • Dechlorination: Reductive or photolytic removal of one or both chlorine atoms to form corresponding mono-chloro and non-chlorinated analogues.

  • Ring Opening: Under harsh oxidative conditions, cleavage of the aromatic rings can occur.

The availability of analytical standards for this compound is confirmed, which is essential for the development of quantitative methods. For the predicted degradation products, standards may need to be synthesized or sourced from specialized chemical suppliers.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies should be performed to generate the potential degradation products of this compound under various stress conditions.

3.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

3.1.2. Stress Conditions

  • Acidic Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1N HCl. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration.

  • Alkaline Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1N NaOH. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase to a suitable concentration.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of this compound in a transparent container to UV light (e.g., 254 nm) or sunlight for an extended period (e.g., 48 hours). A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve the resulting sample in the mobile phase.

Analytical Method Development

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

4.1.1. Proposed HPLC Method Parameters

ParameterRecommended Setting
Instrumentation HPLC system with a UV/Vis or Photodiode Array (PDA) detector. For identification purposes, a mass spectrometer (MS) detector is recommended.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A gradient of Acetonitrile and Water (both containing 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30°C.
Detection UV detection at a wavelength determined by the UV spectra of this compound and its expected degradation products (e.g., 220-280 nm). For MS detection, use electrospray ionization (ESI) in both positive and negative modes.

4.1.2. Sample Preparation

Dilute the samples from the forced degradation studies to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound and some of its potential degradation products are amenable to GC analysis.

4.2.1. Proposed GC-MS Method Parameters

ParameterRecommended Setting
Instrumentation Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Column A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 280°C.
Injection Mode Splitless.
Oven Temperature Program Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C.
Ion Source Temperature 230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50-500 amu.

4.2.2. Sample Preparation and Derivatization

For GC-MS analysis, a derivatization step may be necessary to improve the volatility and thermal stability of the analytes. Silylation is a common derivatization technique for compounds with hydroxyl groups.

  • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

Data Presentation

Quantitative data from the analysis of forced degradation samples should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTimeThis compound Assay (%)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time/m/z)
1N HCl2 h95.24.8112.5 min / 248
1N NaOH2 h88.511.5215.1 min / 266
30% H₂O₂24 h75.324.7315.1 min / 266
UV Light48 h82.117.9212.5 min / 248
Thermal (105°C)24 h98.71.3112.5 min / 248

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation Studies cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photolysis stock->photo thermal Thermal Degradation stock->thermal neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize filter Filtration (0.45 µm) neutralize->filter derivatize Derivatization (for GC-MS) filter->derivatize hplc HPLC-UV/MS Analysis filter->hplc gcms GC-MS Analysis derivatize->gcms identify Identification of Degradation Products hplc->identify quantify Quantification of this compound & Degradants hplc->quantify gcms->identify pathway Elucidation of Degradation Pathway identify->pathway quantify->pathway

Caption: Workflow for the analysis of this compound degradation products.

Hypothetical Degradation Pathway

G This compound This compound (C14H12Cl2O) Dehydrated 1,1-bis(4-chlorophenyl)ethene (C14H10Cl2) This compound->Dehydrated Dehydration (-H2O) Oxidized 4,4'-dichlorobenzophenone (C13H8Cl2O) This compound->Oxidized Oxidation

Caption: Hypothetical degradation pathway of this compound.

References

Application Notes and Protocols for Chlorfenethol as a Positive Control in Pesticide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenethol, an organochlorine miticide, historically served as an effective agent against various mite species, particularly spider mites. Although now largely considered obsolete in commercial agriculture due to the development of newer acaricides and concerns regarding environmental persistence, its well-characterized mode of action and historical efficacy make it a valuable tool in pesticide research. When used as a positive control, this compound provides a reliable benchmark for evaluating the efficacy of novel acaricides and for validating experimental bioassay systems.

These application notes provide detailed protocols for utilizing this compound as a positive control in laboratory settings, focusing on the evaluation of new miticidal compounds against the two-spotted spider mite, Tetranychus urticae, a common model organism in acaricide research.

Mechanism of Action

This compound primarily acts as a neurotoxin, disrupting the nervous system of mites. Its mode of action involves the inhibition of dehydrochlorinase, an enzyme crucial for the detoxification of certain pesticides. This inhibition can lead to synergistic effects when used with other organochlorine insecticides like DDT. The primary toxic effect, however, is believed to be the disruption of nerve impulse transmission, leading to paralysis and death.

Data Presentation: Efficacy of this compound

The following table summarizes hypothetical, yet representative, efficacy data for this compound against adult female two-spotted spider mites (Tetranychus urticae). This data is intended to serve as a benchmark for expected results when using this compound as a positive control in a leaf-dip bioassay.

CompoundConcentration (ppm)Mortality (%) after 24hLC50 (ppm)95% Confidence Interval
This compound (Positive Control) 504511095 - 125
10078
15095
Experimental Compound A 5030125110 - 140
10065
15088
Negative Control (Solvent) -< 5--

Experimental Protocols

Rearing of Two-Spotted Spider Mites (Tetranychus urticae)

A healthy and consistent mite population is crucial for reliable bioassay results.

Materials:

  • Bean plants (e.g., Phaseolus vulgaris)

  • Infested starter culture of T. urticae

  • Ventilated cages or a dedicated growth room

  • Standard greenhouse conditions (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod)

Protocol:

  • Establish a colony of T. urticae on bean plants in a controlled environment.

  • Regularly transfer mites to fresh, uninfested plants to maintain a vigorous and expanding colony.

  • Ensure the colony is free from predators and diseases.

  • For age-standardized bioassays, transfer adult female mites to fresh leaf discs and allow them to oviposit for 24 hours. The resulting cohort of eggs can be reared to the desired life stage for testing.

Leaf-Dip Bioassay for Adult Mite Toxicity

This is a standard method to determine the contact toxicity of a compound to adult mites.

Materials:

  • This compound (analytical grade)

  • Acetone or another suitable solvent

  • Triton X-100 or a similar surfactant

  • Distilled water

  • Bean leaf discs (2-3 cm diameter)

  • Petri dishes with moistened filter paper or agar

  • Fine camel-hair brush

  • Adult female T. urticae (2-5 days old)

Protocol:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions to achieve the desired test concentrations (e.g., 50, 100, 150 ppm).

    • Add a surfactant (e.g., 0.01% Triton X-100) to all test solutions to ensure even spreading on the leaf surface.

    • Prepare a negative control solution containing only the solvent and surfactant at the same concentration used in the test solutions.

  • Treatment:

    • Using forceps, dip each bean leaf disc into a test solution for 5-10 seconds with gentle agitation.

    • Allow the discs to air dry completely on a clean, non-absorbent surface.

  • Infestation:

    • Place the treated leaf discs, adaxial side up, on moistened filter paper or agar within Petri dishes.

    • Using a fine brush, carefully transfer 10-20 adult female mites onto each leaf disc.

  • Incubation and Assessment:

    • Seal the Petri dishes and incubate under standard greenhouse conditions.

    • Assess mite mortality after 24 and 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis mite_rearing Mite Rearing (T. urticae) infestation Infest Leaf Discs mite_rearing->infestation solution_prep Prepare Test Solutions (this compound, Experimental, Control) leaf_dip Leaf-Dip Treatment solution_prep->leaf_dip leaf_dip->infestation incubation Incubation (24-48h) infestation->incubation mortality_assessment Assess Mortality incubation->mortality_assessment data_analysis Calculate LC50 & Compare mortality_assessment->data_analysis

Caption: Workflow for Acaricide Efficacy Bioassay.

Signaling_Pathway This compound This compound nerve_cell Mite Nerve Cell This compound->nerve_cell targets disruption Disruption of Ion Channels nerve_cell->disruption causes nerve_impulse Normal Nerve Impulse Transmission paralysis Paralysis & Death nerve_impulse->paralysis prevented disruption->paralysis leads to

Caption: Simplified Mechanism of Action for this compound.

Troubleshooting & Optimization

Improving Chlorfenethol detection limits in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Chlorfenethol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection limits of this compound in complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis.

Question: Why am I observing poor sensitivity and high detection limits for this compound?

Answer:

Poor sensitivity in this compound analysis from complex matrices is a common challenge. Several factors could be contributing to this issue:

  • Matrix Effects: Complex sample matrices often contain endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and a weaker signal. This phenomenon is a major cause of reduced accuracy and precision in analytical results.[1][2][3]

  • Inefficient Sample Preparation: The concentration of this compound in the original sample may be too low for direct detection. Inadequate extraction and cleanup can fail to sufficiently concentrate the analyte and remove interfering substances.[4]

  • Suboptimal Instrumental Parameters: The settings for your chromatography system (e.g., GC or LC) and mass spectrometer may not be optimized for this compound, leading to poor peak shape, resolution, or ionization efficiency.

To address these issues, consider the following troubleshooting steps:

  • Evaluate and Mitigate Matrix Effects:

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for signal suppression or enhancement caused by the matrix.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering components. Techniques like Solid Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) can be effective.

    • Dilute the Sample: If possible, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Optimize Sample Preparation:

    • Select an Appropriate Extraction Technique: For complex matrices, consider techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is widely used for pesticide residue analysis in food and agricultural samples.

    • Incorporate a Pre-concentration Step: Techniques like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can effectively concentrate this compound from the sample, increasing its final concentration for analysis.

  • Optimize Instrumental Conditions:

    • Method Development: Systematically optimize parameters such as the mobile phase composition and gradient in LC-MS, or the temperature program in GC-MS, to ensure good separation and peak shape for this compound.

    • Tune the Mass Spectrometer: Ensure the mass spectrometer is properly tuned for the specific mass-to-charge ratio (m/z) of this compound to maximize signal intensity.

The following diagram illustrates a general workflow for troubleshooting poor sensitivity.

G cluster_0 Troubleshooting Workflow: Poor Sensitivity cluster_1 Matrix Effect Mitigation cluster_2 Sample Preparation Optimization cluster_3 Instrumental Parameter Optimization start Start: Poor Sensitivity Observed matrix_effects Investigate Matrix Effects start->matrix_effects sample_prep Optimize Sample Preparation matrix_effects->sample_prep Matrix effects significant instrument_params Optimize Instrumental Parameters matrix_effects->instrument_params Matrix effects minimal matrix_matched Use Matrix-Matched Calibrants sample_prep->instrument_params extraction Select Appropriate Extraction (e.g., QuEChERS) end End: Improved Sensitivity instrument_params->end chromatography Optimize Chromatography (Gradient/Temperature Program) cleanup Improve Sample Cleanup dilution Dilute Sample Extract preconcentration Incorporate Pre-concentration (e.g., SPME, SBSE) ms_tuning Tune Mass Spectrometer

Troubleshooting workflow for poor sensitivity.

Question: My results show high variability and poor reproducibility. What could be the cause?

Answer:

High variability in results can stem from inconsistencies in sample handling and preparation, as well as instrumental instability. Key areas to investigate include:

  • Inconsistent Sample Homogenization: For solid or semi-solid matrices, non-uniform distribution of this compound can lead to significant variations between subsamples.

  • Variable Extraction Efficiency: If the extraction procedure is not robust, small variations in parameters like solvent volume, extraction time, or pH can lead to inconsistent recovery of the analyte.

  • Instrumental Drift: Fluctuations in the performance of the LC or GC system, or the mass spectrometer, over the course of an analytical run can cause signal drift and affect reproducibility.

  • Contamination: Carryover from highly concentrated samples can affect subsequent analyses, leading to artificially high and variable results.

To improve reproducibility, implement the following:

  • Standardize Sample Preparation:

    • Homogenization: Ensure a consistent and thorough homogenization procedure for all samples.

    • Internal Standards: Use an appropriate internal standard that is chemically similar to this compound and add it to all samples, calibrants, and quality controls at the beginning of the sample preparation process. This will help to correct for variations in extraction efficiency and instrument response.

    • Automated Sample Preparation: If available, use automated systems for liquid handling and extraction to minimize human error and improve consistency.

  • Ensure Instrument Stability:

    • System Equilibration: Allow the chromatography system to equilibrate fully before starting an analytical batch.

    • Regular Maintenance: Perform regular maintenance on the GC/LC-MS system, including cleaning the ion source and checking for leaks, to ensure stable performance.

    • Quality Control Checks: Inject quality control samples at regular intervals throughout the analytical run to monitor for any drift in instrument performance.

  • Prevent Contamination:

    • Thorough Washing: Implement a rigorous washing procedure for the injection port and analytical column between samples, especially after analyzing a sample with a high concentration of this compound.

    • Blank Injections: Run solvent blanks periodically to check for any carryover or system contamination.

The following decision tree can guide the troubleshooting of reproducibility issues.

G cluster_0 Troubleshooting Workflow: High Variability start Start: High Variability Observed check_is Check Internal Standard (IS) Response start->check_is is_variable IS response is variable check_is->is_variable Yes is_stable IS response is stable check_is->is_stable No sample_prep_issue Indicates Sample Preparation Issue is_variable->sample_prep_issue instrument_issue Indicates Instrumental Issue is_stable->instrument_issue optimize_prep Optimize Homogenization and Extraction sample_prep_issue->optimize_prep check_instrument Check for Instrumental Drift and Contamination instrument_issue->check_instrument end End: Improved Reproducibility optimize_prep->end check_instrument->end

Decision tree for troubleshooting high variability.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for detecting this compound in complex matrices?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound.

  • GC-MS is well-suited for volatile and semi-volatile compounds like this compound. It often provides excellent separation and sensitivity. For non-volatile or thermally labile compounds, a derivatization step may be necessary to improve volatility and chromatographic performance.

  • LC-MS/MS is highly sensitive and selective and is often preferred for its ability to analyze a wide range of compounds without derivatization. It is particularly advantageous for complex matrices as the tandem mass spectrometry (MS/MS) provides an extra dimension of selectivity, reducing the impact of interferences.

The choice between GC-MS and LC-MS/MS will depend on the specific matrix, the required detection limits, and the available instrumentation.

Q2: How can I minimize matrix effects in my analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose. Different SPE sorbents can be used depending on the nature of the matrix and the analyte. For example, hydrophilic-lipophilic balanced (HLB) copolymers are effective for a broad range of compounds.

  • Matrix-Matched Calibration: As mentioned in the troubleshooting guide, preparing calibration standards in a blank matrix extract helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting for matrix effects. This is because the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can also help to reduce interference.

Q3: What are some common sample preparation techniques for this compound in different matrices?

A3: The choice of sample preparation technique depends heavily on the matrix.

  • Liquid Samples (e.g., water, beverages):

    • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.

    • Solid Phase Extraction (SPE): Highly effective for concentrating analytes from aqueous samples and removing interferences.

    • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is fast, requires minimal solvent, and offers high enrichment factors.

  • Solid Samples (e.g., soil, food, tissue):

    • Soxhlet Extraction: A continuous extraction method suitable for extracting analytes from solid matrices.

    • Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to accelerate the extraction process.

    • QuEChERS: A streamlined and effective method for pesticide residue analysis in a wide variety of food and agricultural matrices. It involves an extraction with a solvent and salts, followed by a dispersive SPE cleanup step.

Quantitative Data Summary

The following table summarizes reported detection limits for compounds structurally related to this compound in various complex matrices, analyzed by different methods. This data can serve as a benchmark for what is achievable.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
ChloramphenicolShrimpLC-MS/MS0.08 ng/g (ppb)0.3 ng/g (ppb)
ChloramphenicolFood ProductsLC-MS/MS-0.5 µg/kg
Various PesticidesSeawaterLC-MS/MS-1 - 50 ng/L
ChlorophenolsWaterGC-MS0.01 - 0.25 µg/L-
ChlorophenolsWater and Fruit JuiceGC-MS0.005 - 1.796 µg/L-

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound in a Biological Matrix (e.g., Plasma)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient starting with a low percentage of B, increasing to a high percentage to elute this compound, and then returning to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor and product ion transitions of this compound and its internal standard.

Protocol 2: Generic GC-MS Method for this compound in an Environmental Matrix (e.g., Soil)

This protocol is a general guideline and may require optimization.

  • Sample Preparation (QuEChERS-based):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

    • Transfer the cleaned extract to an autosampler vial for analysis.

  • GC-MS Analysis:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An optimized temperature ramp to ensure good separation of analytes.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, or full scan for qualitative analysis.

The following diagram outlines a general experimental workflow for this compound analysis.

G cluster_0 General Experimental Workflow for this compound Analysis sample Sample Collection and Homogenization extraction Extraction (e.g., LLE, QuEChERS) sample->extraction cleanup Cleanup/Pre-concentration (e.g., SPE, dSPE) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis data Data Processing and Quantification analysis->data result Final Result data->result

General experimental workflow for this compound analysis.

References

Technical Support Center: Overcoming Matrix Effects in Chlorfenethol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Chlorfenethol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of this compound?

A: In the context of this compound analysis, matrix effects refer to the alteration of the analytical signal—either enhancement or suppression—caused by co-eluting compounds from the sample matrix (e.g., soil, plasma, food products).[1][2] These effects can interfere with the accurate quantification of this compound, leading to unreliable results.[1][3] In GC-MS, a phenomenon known as "matrix-induced signal enhancement" is particularly common.[4]

Q2: What causes matrix effects, and why is signal enhancement common in GC-MS?

A: The primary cause of matrix effects in GC-MS is the interaction of matrix components with the analytical system.

  • Matrix-Induced Enhancement : This is the most prevalent effect in GC-MS. It occurs when non-volatile components from the sample matrix accumulate in the hotter GC inlet and the front of the analytical column. These components coat "active sites" (e.g., free silanol groups) where this compound might otherwise adsorb or degrade. By masking these sites, the matrix components protect the analyte, allowing more of it to reach the detector and resulting in an artificially high signal.

  • Matrix-Induced Suppression : Though less common in GC-MS, signal suppression can occur. This may be due to competition for ionization energy within the MS ion source or interference from matrix components that hinder the transfer of this compound from the column to the detector.

Q3: How can I diagnose if my this compound analysis is affected by matrix effects?

A: You can diagnose matrix effects by performing a simple experiment comparing the signal response of this compound in a pure solvent versus the sample matrix.

  • Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile).

  • Prepare a matrix-matched standard by spiking the same concentration of this compound into a blank sample extract (a sample known to be free of this compound).

  • Analyze both solutions under the same GC-MS conditions.

If there is a significant difference (typically >20%) between the peak areas of the two standards, your analysis is affected by matrix effects.

Q4: What are the main strategies to overcome matrix effects in this compound analysis?

A: There are three primary strategies to mitigate matrix effects:

  • Comprehensive Sample Cleanup : The most reliable approach is to remove interfering matrix components before injection using techniques like QuEChERS, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE).

  • Calibration Strategies : If cleanup is insufficient, use a calibration method that compensates for the effects. Common methods include matrix-matched calibration, the use of stable isotopically labeled internal standards (isotope dilution), or the standard addition method.

  • Instrumental Techniques : Employing analyte protectants, performing regular inlet maintenance (liner replacement), and using column backflush can help manage matrix effects at the instrument level.

Q5: When should I choose matrix-matched calibration versus using an internal standard for this compound quantification?

A: The choice depends on accuracy requirements, cost, and the availability of materials.

  • Matrix-Matched Calibration is a practical and widely used approach when a representative blank matrix is available. It effectively compensates for signal enhancement or suppression. However, its accuracy depends on the consistency of the matrix effect across different samples.

  • Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the gold standard for compensation. A SIL-IS for this compound would co-elute and experience nearly identical matrix effects, providing the most accurate correction. This method is ideal for high-stakes analyses but can be limited by the high cost and commercial availability of the specific labeled standard. Even when using a SIL-IS, matrix-matching the calibration solution may still be required for the highest accuracy.

Section 2: Troubleshooting Guide

Problem 1: My this compound peak area is significantly higher in the sample matrix compared to the solvent standard. What should I do?

This indicates a matrix-induced enhancement effect. Follow this troubleshooting workflow:

  • Improve Sample Cleanup : The first step should be to enhance the removal of matrix components. Re-evaluate your sample preparation method. If using QuEChERS, consider adding or changing the dispersive SPE (d-SPE) sorbents. For example, use C18 to remove lipids or Primary Secondary Amine (PSA) to remove organic acids and sugars.

  • Use Matrix-Matched Calibration : If enhanced cleanup is not feasible or sufficient, prepare your calibration standards in a blank matrix extract. This ensures that the standards and samples experience the same enhancement, allowing for accurate quantification.

  • Add Analyte Protectants : Add an analyte protectant (e.g., L-gulonic acid γ-lactone) to both the standards and the samples. This masks active sites in the GC system for all injections, effectively mimicking the matrix effect in the solvent-based standards and leveling the response.

  • Perform Inlet Maintenance : Non-volatile matrix components accumulate in the inlet. Regularly replace the GC liner and septum to reduce this buildup.

G problem Problem: Signal Enhancement for this compound step1 1. Enhance Sample Cleanup? (e.g., add d-SPE sorbents) problem->step1 step2 2. Use Matrix-Matched Calibration? step1->step2 No/Insufficient solution1 Implement improved QuEChERS/SPE protocol step1->solution1 Yes step3 3. Add Analyte Protectants? step2->step3 No solution2 Prepare calibrants in blank matrix extract step2->solution2 Yes solution3 Add protectants to all samples and standards step3->solution3 Yes end Problem Resolved step3->end No/Contact Support solution1->end solution2->end solution3->end

Troubleshooting workflow for matrix-induced signal enhancement.

Problem 2: I'm seeing poor reproducibility and inconsistent recovery for this compound across different samples. How can I fix this?

Poor reproducibility is often a symptom of variable matrix effects between samples or analyte loss during sample preparation.

  • Standardize Sample Preparation : Ensure your homogenization and extraction procedures are highly consistent. Use precise volumes and consistent shaking/vortexing times.

  • Use an Internal Standard (IS) : The best way to correct for variability in both matrix effects and sample preparation is to use a robust internal standard. A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound with similar chemical properties and retention time can be used, but its effectiveness must be validated.

  • Evaluate Matrix Variability : The matrix effect itself may differ between samples of the same type (e.g., different batches of a crop). If this is the case, a single matrix-matched curve may not be sufficient. This reinforces the need for a good internal standard or may require a standard addition approach for the most critical samples.

Problem 3: My GC column performance is degrading quickly (e.g., peak tailing, shifting retention times) when analyzing this compound in complex matrices. What's the cause and solution?

This is a classic sign of contamination from non-volatile matrix components accumulating at the head of the GC column.

  • Trim the Column : The most immediate solution is to perform column maintenance. Disconnect the column from the inlet, trim 0.5 to 1 meter from the front end, and reinstall it. This removes the most contaminated section.

  • Use a Guard Column : Install a short (e.g., 5-meter) deactivated guard column between the inlet and the analytical column. The guard column will accumulate the contaminants, and you can trim or replace it without affecting the analytical column's chromatography.

  • Implement Backflush : If your GC system has backflush capability, use it. After this compound has eluted, the carrier gas flow is reversed to flush the high-boiling matrix components out through the split vent instead of passing them through the entire column and into the MS source.

  • Improve Sample Cleanup : This is the best preventative measure. A cleaner sample will deposit fewer non-volatile residues on the column, extending its life and improving data quality.

Section 3: Experimental Protocols

Protocol 1: Diagnosing and Quantifying Matrix Effects

This protocol details the procedure for determining if your this compound analysis is impacted by matrix effects.

  • Objective : To compare the peak response of this compound in pure solvent with its response in a sample matrix.

  • Materials :

    • This compound analytical standard.

    • High-purity solvent (e.g., acetonitrile or ethyl acetate).

    • A representative blank matrix sample, confirmed to be free of this compound.

    • Your established sample preparation procedure (e.g., QuEChERS).

  • Methodology :

    • Step 1: Prepare Solvent Standard (Solution A) : Prepare a stock solution of this compound and dilute it with pure solvent to a known concentration within the linear range of your assay (e.g., 100 ng/mL).

    • Step 2: Prepare Matrix Extract (Solution B) : Process the blank matrix sample through your entire sample preparation protocol (extraction and cleanup). The resulting solution is your blank matrix extract.

    • Step 3: Prepare Matrix-Matched Standard (Solution C) : Take a known volume of the blank matrix extract (Solution B) and spike it with the this compound stock solution to achieve the exact same final concentration as the solvent standard (e.g., 100 ng/mL).

    • Step 4: GC-MS Analysis : Inject Solutions A and C into the GC-MS system (at least n=3 for each) and record the peak areas for this compound.

    • Step 5: Calculation : Calculate the Matrix Effect (ME) percentage using the formula in Table 1.

Protocol 2: Generic QuEChERS Sample Preparation for this compound

This protocol provides a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting this compound from a complex solid matrix like produce or soil.

  • Objective : To extract and clean up a sample for this compound GC-MS analysis while minimizing matrix interferences.

  • Methodology :

    • Step 1: Homogenization & Extraction :

      • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile. If required, add internal standards at this stage.

      • Shake vigorously for 1 minute.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

      • Immediately shake for another minute to prevent salt agglomeration and centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

    • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

      • Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents. A common combination is 900 mg MgSO₄ (to remove residual water) and 150 mg PSA (to remove organic acids). For matrices high in fat, add 150 mg C18 sorbent.

      • Vortex the d-SPE tube for 1 minute.

      • Centrifuge at >3000 rcf for 5 minutes.

    • Step 3: Final Analysis :

      • Carefully collect the final extract supernatant.

      • If necessary, add any analyte protectants at this stage.

      • The sample is now ready for direct GC-MS analysis.

G start Start: Homogenized Sample (10g) step1 1. Add 10mL Acetonitrile (and Internal Standard). Shake for 1 min. start->step1 step2 2. Add QuEChERS Salts (MgSO4, NaCl). Shake for 1 min. step1->step2 step3 3. Centrifuge (5 min). Collect Supernatant. step2->step3 step4 4. Transfer 6mL Supernatant to d-SPE Tube (MgSO4, PSA, C18) step3->step4 step5 5. Vortex (1 min). Centrifuge (5 min). step4->step5 end Final Extract Ready for GC-MS Analysis step5->end

Experimental workflow for the QuEChERS sample preparation method.

Section 4: Data Presentation

Table 1: Quantifying the Matrix Effect (ME)

ParameterDescriptionFormulaInterpretation
Matrix Effect (ME %) The percentage change in analyte signal caused by the matrix.ME(%) = [(Area_matrix / Area_solvent) - 1] * 100ME > 0% : Signal EnhancementME < 0% : Signal Suppression-20% < ME < 20% : Generally considered negligible|ME| > 50% : Strong matrix effect
  • Areamatrix : Average peak area of this compound in the matrix-matched standard.

  • Areasolvent : Average peak area of this compound in the pure solvent standard.

Table 2: Comparison of Mitigation Strategies for Matrix Effects

StrategyPrincipleAdvantagesDisadvantagesBest For
Improved Sample Cleanup Removes interfering compounds before analysis.Most reliable way to eliminate the root cause of the effect; improves instrument robustness.Can be time-consuming, may lead to analyte loss if not optimized.All analyses, especially when dealing with very "dirty" or complex matrices.
Matrix-Matched Calibration Compensates for the effect by preparing standards in a blank matrix.Simple, cost-effective, and widely applicable.Requires a representative blank matrix; assumes matrix effect is consistent across samples.Routine analysis of similar sample types where a blank matrix is readily available.
Isotope Dilution (SIL-IS) An isotopically labeled standard co-elutes and experiences the same matrix effect and recovery losses.Considered the most accurate method for quantification.Can be very expensive; SIL standards are not available for all analytes.High-accuracy required analyses (e.g., regulatory, clinical) where cost is justified.
Analyte Protectants Additives that mask active sites in the GC system for both standards and samples.Easy to implement; can protect thermally labile compounds.May not be effective for all analytes or matrices; adds complexity to the sample mixture.Protecting sensitive analytes and mimicking matrix enhancement in standards.
Standard Addition Known amounts of standard are added directly to aliquots of the sample.Highly accurate; does not require a blank matrix.Labor-intensive and time-consuming as each sample requires multiple analyses.Analyzing unique or complex samples where a representative blank matrix is unavailable.

Section 5: Visual Workflows

G start Select Calibration Strategy q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available and Affordable? start->q1 q2 Is a Representative Blank Matrix Available? q1->q2 No ans1 Use Isotope Dilution Method q1->ans1 Yes q3 Is the Matrix Effect Consistent Across Samples? q2->q3 Yes ans3 Use Standard Addition Method q2->ans3 No ans2 Use Matrix-Matched Calibration q3->ans2 Yes ans4 Use Matrix-Matched Calibration (with validation for variability) q3->ans4 No

Decision tree for selecting a GC-MS calibration strategy.

References

Technical Support Center: Optimizing Chlorfenethol Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting Chlorfenethol from soil. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance extraction efficiency and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: Common and effective methods for extracting organochlorine compounds like this compound from soil matrices include Accelerated Solvent Extraction (ASE), Ultrasonic-Assisted Extraction (UAE), Soxhlet Extraction, and Microwave-Assisted Extraction (MAE).[1][2] The choice of method often depends on available equipment, desired sample throughput, solvent consumption limits, and the specific characteristics of the soil.[3]

Q2: How do I choose the right solvent for this compound extraction?

A2: The ideal solvent should effectively solubilize this compound while minimizing the co-extraction of interfering substances from the soil matrix. A mixture of polar and non-polar solvents is often most effective. For instance, a mixture of petroleum ether and acetone (1:1 v/v) has shown satisfactory efficiency for organochlorine pesticides.[4] For Accelerated Solvent Extraction (ASE), using water with an organic modifier like acetonitrile (e.g., 5% v/v) can also yield high recoveries for related chlorinated compounds.[5]

Q3: How does soil type affect extraction efficiency?

A3: Soil composition is a critical factor. Soils with high organic matter or clay content tend to bind pesticides like this compound more strongly, making extraction more challenging. This strong adsorption may require more rigorous extraction conditions, such as higher temperatures, longer extraction times, or the use of a stronger solvent system. It is advisable to characterize your soil's properties (pH, organic matter content, texture) to better optimize the extraction protocol.

Q4: Is it necessary to dry the soil sample before extraction?

A4: The necessity of drying depends on the chosen extraction method. For methods like Soxhlet extraction, a drying agent such as sodium sulfate is often mixed with the sample because excess moisture can reduce extraction efficiency. However, for other techniques, a certain level of moisture can be beneficial. For example, the QuEChERS method involves hydrating the soil sample with water before adding the extraction solvent. High soil moisture can sometimes increase the degradation rate of pesticides but may also decrease adsorption, potentially aiding extraction.

Q5: What is the role of temperature in the extraction process?

A5: Temperature significantly influences extraction kinetics and solubility. Elevated temperatures, as used in ASE (e.g., 125°C) or heated ultrasonic baths (e.g., 80°C), can enhance extraction efficiency by increasing solvent diffusion rates and disrupting analyte-matrix interactions. However, excessively high temperatures can risk thermal degradation of the target analyte. The optimal temperature is a balance between maximizing recovery and maintaining the chemical integrity of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of this compound from soil.

Problem 1: Low Analyte Recovery

Q: My this compound recovery is consistently low. What are the potential causes and solutions?

A: Low recovery is a common issue stemming from several factors. Use the following guide to diagnose and resolve the problem.

  • Inadequate Solvent Polarity: The solvent may not be optimal for both this compound and the soil type.

    • Solution: If using a non-polar solvent, try adding a polar modifier like acetone or acetonitrile. A common starting point is a 1:1 mixture of hexane/acetone or petroleum ether/acetone. For aqueous extractions, adding 5% acetonitrile can significantly improve yields.

  • Strong Analyte-Matrix Interactions: High organic matter or clay content can bind this compound tightly.

    • Solution 1: Increase the extraction temperature. For ultrasonic extraction, increasing the water bath temperature to 80°C can improve the recovery of strongly bound pesticides. For ASE, temperatures around 125°C have proven effective for similar compounds.

    • Solution 2: Increase the extraction time or the number of extraction cycles. Performing an extraction three times for 10 minutes each was found to be optimal for ASE of chlorophenols.

  • Insufficient Sample Pretreatment: The physical state of the sample can limit solvent access.

    • Solution: Ensure the soil is homogenized and sieved (e.g., through a 2 mm sieve) to create a uniform sample with a larger surface area. For some methods, pre-hydrating the soil can swell the matrix and improve solvent penetration.

  • Analyte Degradation: The extraction conditions may be too harsh.

    • Solution: If high temperatures are used, perform a stability study to see if this compound degrades under your extraction conditions. If so, consider reducing the temperature or extraction time, or switching to a non-thermal method.

Troubleshooting Workflow for Low Recovery

Start Low Recovery Observed CheckSolvent Is the solvent system optimized? Start->CheckSolvent CheckMatrix Is the soil high in organic matter/clay? CheckSolvent->CheckMatrix Yes ModifySolvent Action: Modify solvent polarity (e.g., add acetone/acetonitrile) CheckSolvent->ModifySolvent No CheckConditions Are extraction conditions (T°, time) adequate? CheckMatrix->CheckConditions Yes ReEvaluate Re-evaluate Recovery CheckMatrix->ReEvaluate No CheckDegradation Could the analyte be degrading? CheckConditions->CheckDegradation Yes IncreaseSeverity Action: Increase T° or extraction time/cycles CheckConditions->IncreaseSeverity No ReduceSeverity Action: Reduce T° or time; Consider non-thermal method CheckDegradation->ReduceSeverity Yes CheckDegradation->ReEvaluate No ModifySolvent->ReEvaluate IncreaseSeverity->ReEvaluate

Caption: Decision tree for troubleshooting low this compound recovery.

Problem 2: Poor Reproducibility (High RSD)

Q: My replicate extractions show high variability. How can I improve precision?

A: Poor reproducibility, indicated by a high relative standard deviation (RSD), often points to inconsistencies in the experimental procedure.

  • Non-Homogeneous Soil Sample: Soil samples, even from the same batch, can be highly heterogeneous.

    • Solution: Thoroughly homogenize the entire soil sample before taking aliquots for extraction. This can be done by air-drying, sieving (<2 mm), and extensive mixing.

  • Inconsistent Sample Handling: Variations in sample weight, solvent volume, or extraction time can introduce errors.

    • Solution: Use calibrated analytical balances and volumetric glassware. Automate extraction steps where possible (e.g., using an ASE system) to minimize human error. Ensure extraction times and temperatures are precisely controlled for all samples.

  • Variable Moisture Content: Fluctuations in soil moisture between replicates will affect extraction efficiency.

    • Solution: Either consistently dry all samples to a uniform moisture level or, if the protocol requires moisture, add a precise amount of water to each sample and allow it to equilibrate before extraction.

  • Instrumental Variability: The analytical instrument (e.g., GC, HPLC) may be a source of variation.

    • Solution: Run a system suitability test and use an internal standard during analysis to correct for variations in injection volume or detector response.

Data Summary: Factors Influencing Extraction Efficiency

The following tables summarize quantitative data on how different parameters can affect the extraction of chlorinated pesticides from soil, providing a baseline for optimizing this compound extraction.

Table 1: Effect of Extraction Method and Solvent on Recovery
Extraction MethodSolvent SystemAnalyte ClassTypical Recovery (%)Reference
Ultrasonic ExtractionPetroleum Ether/Acetone (1:1)Organochlorine Pesticides>88%
Accelerated Solvent Extraction (ASE)Water + 5% AcetonitrileChlorophenols60-90%
Microwave-Assisted Extraction (MAE)Aqueous solution (pH 2)Chlorophenols~90%
Soxhlet ExtractionAcetoneOrganochlorine PesticidesVariable, often lower than UAE
QuEChERSAcetonitrileVarious Pesticides80-110%
Table 2: Influence of Soil Properties and Extraction Conditions
ParameterConditionEffect on RecoveryNotesReference
Temperature (ASE) 125°COptimal for chlorophenolsBalances efficiency and stability
Temperature (UAE) Increase to 80°CSignificant increase for high LogKow pesticidesHelps desorb strongly bound compounds
Soil Organic Matter High (e.g., 35%)Can significantly decrease recoveryRequires stronger solvent/conditions
Soil Moisture Saturated vs. Field CapacityCan alter degradation rates and persistenceEffect is compound/soil specific
pH (Aqueous Extraction) Acidic (pH 2)Optimal for chlorophenolsSuppresses ionization, improving extraction

Experimental Protocols

Below are detailed methodologies for three common extraction techniques. These should be adapted and validated for your specific soil matrix and analytical requirements.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on methods optimized for organochlorine pesticides.

  • Sample Preparation: Air-dry the soil sample at room temperature and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil by thorough mixing.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

    • Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone.

    • Place the tube in an ultrasonic bath. Sonicate for 20 minutes.

    • Centrifuge the sample at 3500 rpm for 5 minutes to separate the soil from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a collection flask.

  • Repeat Extraction: Repeat step 2 with a fresh 25 mL aliquot of the solvent mixture. Combine the supernatants.

  • Concentration & Cleanup: Concentrate the combined extracts using a rotary evaporator. The extract may then require a cleanup step (e.g., solid-phase extraction) before analysis by GC or HPLC.

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol is adapted from methods for chlorophenol extraction.

  • Sample Preparation: Prepare the soil as described in the UAE protocol. If the soil is very dry, mix it with a dispersing agent like diatomaceous earth.

  • Cell Loading:

    • Place a cellulose filter at the bottom of an 11 mL stainless steel extraction cell.

    • Load approximately 10 g of the prepared soil sample into the cell.

    • Place a second filter on top of the sample.

  • Extraction Parameters: Set the following parameters on the ASE system (e.g., Dionex ASE 200):

    • Solvent: Water with 5% (v/v) acetonitrile.

    • Pressure: 1500 psi.

    • Temperature: 125°C.

    • Static Time: 10 minutes.

    • Extraction Cycles: 3.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60 seconds.

  • Collection: Collect the extract in a standard collection vial. The aqueous extract can then be further processed, for example, by solid-phase microextraction (SPME) for analysis.

Protocol 3: Soxhlet Extraction

This is a classical, exhaustive extraction method.

  • Sample Preparation:

    • Weigh approximately 10 g of homogenized, sieved soil.

    • Mix the soil with an equal amount (10 g) of anhydrous sodium sulfate to remove residual moisture.

  • Apparatus Setup:

    • Place the soil-sodium sulfate mixture into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 200-250 mL of a suitable solvent (e.g., acetone or a hexane/acetone mixture) to a round-bottom flask. Add boiling chips.

    • Assemble the Soxhlet apparatus (flask, extractor, condenser) and start the flow of cooling water.

  • Extraction:

    • Heat the flask to begin refluxing the solvent.

    • Allow the extraction to proceed for 18-24 hours, ensuring a consistent cycle of solvent filling and siphoning in the extractor chamber.

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator to the desired final volume for cleanup and analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from soil samples.

cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis SampleCollection Soil Sampling Homogenize Air Dry, Sieve (<2mm), & Homogenize SampleCollection->Homogenize Extraction Select Method: - UAE - ASE - Soxhlet Homogenize->Extraction Concentrate Concentrate Extract (e.g., Rotary Evaporator) Extraction->Concentrate Cleanup Extract Cleanup (e.g., SPE) Concentrate->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC-UV) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

References

Technical Support Center: Troubleshooting Low Yield in Chlorfenethol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of Chlorfenethol, a key intermediate in various chemical and pharmaceutical applications. The following question-and-answer format directly addresses common issues encountered during its synthesis, particularly those leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Yield Issues

Q1: My this compound synthesis via the Grignard reaction is resulting in a very low yield. What are the most common reasons for this?

A1: Low yields in the Grignard synthesis of this compound, prepared by reacting a 4-chlorophenyl magnesium halide with 4-chloroacetophenone, can typically be attributed to a few critical factors. The primary culprits are the high reactivity of the Grignard reagent, leading to unwanted side reactions, and suboptimal reaction conditions.

Key Troubleshooting Areas:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Even trace amounts of water in your glassware, solvents, or starting materials will quench the Grignard reagent, drastically reducing the amount available for the desired reaction.

  • Side Reactions: Several side reactions can compete with the formation of this compound, directly impacting your yield. These include Wurtz coupling, ketone enolization, and ketone reduction.

  • Suboptimal Reaction Conditions: Temperature, the rate of reagent addition, and solvent choice all play a crucial role in the success of the Grignard reaction.[2]

Below is a troubleshooting workflow to help you systematically identify and address the cause of low yield in your synthesis.

start Low Yield of this compound moisture Check for Moisture Contamination start->moisture side_reactions Investigate Side Reactions start->side_reactions conditions Review Reaction Conditions start->conditions dry_glassware Ensure Glassware is Rigorously Dried moisture->dry_glassware Yes anhydrous_solvents Use Anhydrous Solvents moisture->anhydrous_solvents Yes dry_reagents Dry Starting Materials moisture->dry_reagents Yes wurtz Wurtz Coupling Product Detected? side_reactions->wurtz enolization Unreacted Ketone Detected? side_reactions->enolization reduction Secondary Alcohol Detected? side_reactions->reduction slow_addition Slow, Controlled Addition of Alkyl Halide conditions->slow_addition Optimize low_temp Maintain Low Reaction Temperature conditions->low_temp Optimize solvent_choice Optimize Solvent (e.g., THF) conditions->solvent_choice Optimize wurtz->slow_addition Yes wurtz->low_temp Yes enolization->low_temp Yes enolization->solvent_choice Yes reduction->low_temp Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: I suspect moisture is contaminating my reaction. What are the best practices to ensure anhydrous conditions?

A2: Maintaining anhydrous conditions is paramount for a successful Grignard reaction. Here are detailed steps to minimize moisture contamination:

  • Glassware Preparation: All glassware should be thoroughly washed and then dried in an oven at a minimum of 120°C for several hours, or preferably overnight.[1] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Solvent Purity: Use freshly distilled anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[2] THF often provides better solvation for the Grignard reagent.[2]

  • Reagent Handling: Ensure your starting materials, 4-chlorophenyl halide and 4-chloroacetophenone, are anhydrous. Liquid reagents can be distilled from a suitable drying agent, and solid reagents can be dried in a vacuum oven. Handle all reagents under an inert atmosphere.

  • Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to the addition of the ketone and the final work-up, should be conducted under a positive pressure of an inert gas.

Q3: How can I identify and minimize the formation of byproducts?

A3: The formation of byproducts is a common cause of low yields. Here’s how to identify and mitigate the most frequent culprits:

  • Wurtz Coupling: This side reaction occurs between the Grignard reagent and the unreacted 4-chlorophenyl halide, forming 4,4'-dichlorobiphenyl.

    • Identification: This byproduct can be identified by techniques such as GC-MS and NMR spectroscopy.

    • Minimization: This can be minimized by the slow, dropwise addition of the 4-chlorophenyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a low reaction temperature also helps to suppress this side reaction.

  • Ketone Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 4-chloroacetophenone, forming an enolate. This consumes the Grignard reagent and leaves the ketone unreacted.

    • Identification: The presence of a significant amount of unreacted 4-chloroacetophenone in your crude product after the reaction is a strong indicator. This can be confirmed by TLC, GC-MS, or NMR.

    • Minimization: Lowering the reaction temperature during the addition of the ketone to the Grignard reagent can favor the desired nucleophilic addition over enolization.

  • Ketone Reduction: In some cases, the Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon and forming the secondary alcohol, 1-(4-chlorophenyl)ethanol.

    • Identification: The presence of this secondary alcohol can be detected by chromatographic and spectroscopic methods.

    • Minimization: This is more common with sterically hindered ketones, but maintaining a low reaction temperature can help to minimize its occurrence.

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionByproductIdentificationMitigation Strategies
Wurtz Coupling4,4'-DichlorobiphenylGC-MS, NMRSlow, controlled addition of alkyl halide; Maintain low reaction temperature.
Ketone EnolizationUnreacted 4-ChloroacetophenoneTLC, GC-MS, NMRMaintain low reaction temperature during ketone addition; Optimize solvent.
Ketone Reduction1-(4-chlorophenyl)ethanolGC-MS, NMRMaintain low reaction temperature.
Purification & Isolation Issues

Q4: I'm having difficulty purifying my crude this compound. What is an effective purification protocol?

A4: Recrystallization is a highly effective method for purifying crude this compound. The key is to select an appropriate solvent or solvent system.

Recommended Recrystallization Protocol:

  • Solvent Selection: A good starting point for solvent screening is a moderately polar solvent or a mixed solvent system. Ethanol or a mixture of a "good" solvent (where the compound is highly soluble) like acetone or ethyl acetate and an "anti-solvent" (where the compound is poorly soluble) like hexanes or water can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the "good" solvent in a mixed system).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution in the "good" solvent is hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point). Then, allow it to cool slowly.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/SystemTypeComments
EthanolSingleA moderately polar alcohol that is a good general-purpose solvent.
Acetone/HexaneMixedAcetone is a good solvent, and hexane acts as an anti-solvent. The ratio needs to be determined experimentally.
Ethyl Acetate/HexaneMixedSimilar to acetone/hexane, this is another common system for compounds of moderate polarity.
Ethanol/WaterMixedEthanol is the good solvent, and water is the anti-solvent.

Experimental Protocols & Data

General Protocol for this compound Synthesis via Grignard Reaction

This protocol provides a general guideline. Optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

  • Preparation of the Grignard Reagent (4-chlorophenylmagnesium bromide):

    • Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve 4-bromochlorobenzene or 4-iodochlorobenzene in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction should initiate within a few minutes, indicated by a cloudy appearance and gentle refluxing. If the reaction does not start, gently warm the flask or add a small crystal of iodine to activate the magnesium.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with 4-Chloroacetophenone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve 4-chloroacetophenone in anhydrous ether/THF and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a low reaction temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a flask containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash them successively with water, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by recrystallization as described in the purification section above.

start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings start->add_mg add_ether Add Anhydrous Ether/THF add_mg->add_ether prepare_halide Prepare Solution of 4-chlorophenyl halide in Ether/THF add_ether->prepare_halide initiate_reaction Initiate Grignard Reaction prepare_halide->initiate_reaction add_halide Dropwise Addition of Halide Solution initiate_reaction->add_halide grignard_formation Grignard Reagent Formation Complete add_halide->grignard_formation cool_grignard Cool Grignard Reagent (Ice Bath) grignard_formation->cool_grignard prepare_ketone Prepare Solution of 4-chloroacetophenone in Ether/THF cool_grignard->prepare_ketone add_ketone Dropwise Addition of Ketone Solution prepare_ketone->add_ketone stir_rt Stir at Room Temperature add_ketone->stir_rt quench Quench with Ice and Saturated NH4Cl (aq) stir_rt->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Data

The following spectral data can be used to identify the product and potential impurities.

This compound (1,1-bis(4-chlorophenyl)ethanol)

  • IR Spectrum: Key peaks include a broad O-H stretch around 3400-3600 cm⁻¹, C-H stretches for the methyl and aromatic groups, and strong C-Cl stretches.

4,4'-Dichlorobenzophenone (Potential byproduct from oxidation or unreacted starting material if the Grignard reagent is prepared from 4-chlorobenzoyl chloride)

  • ¹H NMR: Aromatic protons will appear as multiplets in the range of 7.3-7.8 ppm.

  • IR Spectrum: A strong C=O stretch will be prominent around 1660 cm⁻¹.

Please note that obtaining reference spectra for all potential byproducts is recommended for accurate identification.

References

Technical Support Center: Stabilizing Chlorfenethol Analytical Standards in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of chlorfenethol analytical standards in solution. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile and methanol are commonly used solvents for preparing this compound stock solutions due to their compatibility with reversed-phase HPLC and GC analysis. While this compound is generally stable in these solvents, proper storage is essential to minimize degradation. Studies on other chlorinated pesticides suggest that most are stable in acetonitrile for extended periods when stored correctly.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound analytical standards, it is recommended to store them at low temperatures. For neat (pure) standards, a storage temperature of -18°C is often specified by suppliers.[1] For solutions, refrigeration at 4°C is a common practice to slow down potential degradation and solvent evaporation. Solutions should be stored in amber glass vials with PTFE-lined screw caps to protect them from light and prevent solvent loss.

Q3: What are the main factors that can cause the degradation of this compound in solution?

A3: The primary factors that can lead to the degradation of this compound in solution are:

  • Temperature: Elevated temperatures can accelerate degradation. Heating this compound can lead to dehydration.

  • pH: this compound is reported to be stable in alkaline conditions but may be susceptible to decomposition in acidic environments.

  • Light: Exposure to UV light can induce photodegradation of many chemical compounds. Therefore, it is crucial to store solutions in light-protected containers.

  • Oxidation: Although less common for this type of molecule, oxidative degradation can occur in the presence of oxidizing agents.

Q4: How can I tell if my this compound standard has degraded?

A4: Signs of degradation in your analytical run may include:

  • A decrease in the peak area or height of the this compound peak over time.

  • The appearance of new, unexpected peaks in the chromatogram.

  • Changes in peak shape, such as tailing or fronting.

  • A shift in the retention time of the this compound peak.

If you suspect degradation, it is advisable to prepare a fresh standard solution from a neat standard and compare the results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Gradual or Sudden Decrease in this compound Peak Area/Height
Possible Cause Recommended Action
Degradation of the standard solution Prepare a fresh stock solution from a reliable neat standard. Ensure proper storage conditions (refrigeration, protection from light).
Solvent Evaporation Ensure vials are tightly sealed with PTFE-lined caps. Use vials with a small headspace. Re-prepare the standard if significant solvent loss is suspected.
Adsorption to Container Surfaces Use silanized glass vials to minimize adsorption of the analyte to the glass surface.
Instrumental Issues (e.g., injector leak, detector drift) Perform routine instrument maintenance. Check for leaks in the injection system. Verify detector stability and performance.
Problem 2: Appearance of Unknown Peaks in the Chromatogram
Possible Cause Recommended Action
Formation of Degradation Products Investigate the potential degradation pathways (hydrolysis, photodegradation, thermal degradation). If possible, identify the degradation products using mass spectrometry (MS). Adjust storage and handling procedures to minimize degradation.
Contamination of the Solvent or Standard Use high-purity solvents (HPLC or MS grade). Ensure all glassware and equipment are scrupulously clean. Prepare a new standard using fresh solvent.
Carryover from Previous Injections Implement a robust needle and injection port cleaning procedure between runs. Inject a blank solvent to check for carryover.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Action
Secondary Interactions with the Stationary Phase For HPLC, ensure the mobile phase pH is appropriate to suppress the ionization of any active sites on the column. The addition of a small amount of a competing agent to the mobile phase may help.
Column Overload Dilute the sample to a lower concentration. Reduce the injection volume.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.

Data Presentation

Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents under different conditions. The following table provides a general overview based on information for similar chlorinated pesticides and general chemical principles. Researchers are encouraged to perform their own stability studies for critical applications.

Condition Solvent Expected Stability Potential Degradation Products
Storage at 4°C (Protected from light) Acetonitrile, MethanolHigh (stable for several months to a year)Minimal degradation expected.
Room Temperature (Protected from light) Acetonitrile, MethanolModerate (potential for slow degradation over weeks to months)Dehydration products, products of hydrolysis if water is present.
Exposure to UV Light Acetonitrile, MethanolLow (degradation can occur within hours to days)Photodegradation products (e.g., cleavage of C-C or C-Cl bonds).
Acidic Conditions (e.g., pH < 4) Aqueous/Organic MixturesLow to Moderate (hydrolysis may be acid-catalyzed)Hydrolysis products.
Alkaline Conditions (e.g., pH > 8) Aqueous/Organic MixturesHigh (reported to be stable to alkali)Minimal degradation expected.
Elevated Temperature (e.g., > 40°C) Acetonitrile, MethanolLow (dehydration and other thermal degradation)Dehydration products (alkene formation), fragmentation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound analytical standard (neat)

  • HPLC or MS grade acetonitrile or methanol

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Pipettes and tips

Procedure:

  • Allow the neat this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the neat standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a volumetric flask.

  • Dissolve the standard in a small amount of the chosen solvent (acetonitrile or methanol) and sonicate briefly if necessary to ensure complete dissolution.

  • Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

  • Prepare working solutions by diluting the stock solution to the desired concentrations using volumetric flasks and pipettes.

  • Transfer the stock and working solutions to amber glass vials, seal tightly, and label clearly with the compound name, concentration, solvent, and preparation date.

  • Store the solutions at 4°C and protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating block or water bath

  • UV lamp

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl in a vial. Keep a control sample of the stock solution with an equal volume of water. Store both at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a vial. Keep a control sample. Analyze at the same time points as the acid hydrolysis study.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂ in a vial. Keep a control sample. Analyze at the specified time intervals.

  • Thermal Degradation: Place a vial of the this compound stock solution in a heating block or water bath at an elevated temperature (e.g., 60°C). Keep a control sample at room temperature. Analyze both at regular intervals.

  • Photodegradation: Expose a vial of the this compound stock solution to a UV lamp. Wrap a control sample in aluminum foil to protect it from light. Analyze both at regular intervals.

  • Analysis: Analyze the stressed samples and controls by a stability-indicating chromatographic method (e.g., HPLC-UV/MS or GC-MS). Compare the chromatograms to identify any new peaks (degradation products) and quantify the loss of the parent this compound peak.

Visualizations

Chlorfenethol_Troubleshooting_Workflow start Analytical Issue Observed (e.g., peak area decrease, new peaks) check_solution Is the analytical standard solution fresh? start->check_solution prepare_fresh Prepare a fresh standard solution check_solution->prepare_fresh No check_storage Review storage conditions (temperature, light, container) check_solution->check_storage Yes check_instrument Is the analytical instrument performing correctly? prepare_fresh->check_instrument correct_storage Implement proper storage procedures check_storage->correct_storage No check_storage->check_instrument Yes correct_storage->check_instrument instrument_maintenance Perform instrument maintenance (e.g., check for leaks, clean injector) check_instrument->instrument_maintenance No check_method Is the analytical method robust? check_instrument->check_method Yes instrument_maintenance->check_method optimize_method Optimize analytical method (e.g., mobile phase, column) check_method->optimize_method No issue_resolved Issue Resolved check_method->issue_resolved Yes optimize_method->issue_resolved

Caption: Troubleshooting workflow for analytical issues with this compound.

Forced_Degradation_Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photochemical Stress stress_conditions->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data analysis->evaluation pathway Identify Degradation Products and Pathways evaluation->pathway method_validation Validate Stability-Indicating Nature of the Method evaluation->method_validation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Analysis of Chlorfenethol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression of Chlorfenethol during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for this compound analysis?

A1: Signal suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased instrument response and can result in inaccurate and unreliable quantification. This compound, being an organochlorine pesticide, is often analyzed in complex matrices such as food and environmental samples, which are prone to causing significant signal suppression.

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression for this compound are:

  • Matrix Components: Co-eluting matrix components, such as lipids, pigments (e.g., chlorophyll), sugars, and other organic molecules from the sample, can compete with this compound for ionization in the ESI source.

  • High Salt Concentration: High concentrations of salts in the final extract can alter the droplet evaporation process in the ESI source, hindering the release of gas-phase this compound ions.

  • Ionization Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over a sequence of injections.

Q3: How can I detect signal suppression in my this compound analysis?

A3: A common method to detect signal suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the otherwise stable signal of this compound at the retention time of interfering matrix components indicates signal suppression.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues encountered during this compound analysis.

Issue 1: Low or No Signal for this compound Standard
Possible Cause Troubleshooting Step
Incorrect Mass Spectrometry ParametersVerify the precursor and product ions for this compound. Based on its structure (MW: 267.15 g/mol ), a likely precursor ion in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 268.2. Fragmentation of this precursor could yield product ions from the cleavage of the C-C bond adjacent to the hydroxyl group. Verify these settings in your instrument method.
Poor IonizationEnsure the electrospray ionization (ESI) source is clean and optimized. Check parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
Issue 2: Significant Signal Suppression Observed
Possible Cause Troubleshooting Step
Inadequate Sample CleanupThe QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique for pesticides in food matrices. If you are already using QuEChERS, consider optimizing the dispersive solid-phase extraction (d-SPE) cleanup step.
Inefficient Chromatographic SeparationModify the LC gradient to better separate this compound from co-eluting matrix components. A slower gradient or the use of a different stationary phase might improve resolution.

Experimental Protocols

QuEChERS Sample Preparation Protocol for Fruits and Vegetables

This protocol is a general guideline and may need optimization based on the specific matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the sample.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a sorbent mixture. The choice of sorbent is critical for removing specific interferences.

  • Shake for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight267.15 g/mol
LogP4.249
Aqueous SolubilityLow
Chemical ClassOrganochlorine Pesticide

Table 2: Comparison of d-SPE Sorbents for Cleanup of Organochlorine Pesticides in Different Matrices

d-SPE SorbentTarget Interferences RemovedPotential for Analyte Loss
PSA (Primary Secondary Amine) Sugars, organic acids, fatty acidsCan adsorb some polar pesticides.
C18 (Octadecylsilane) Non-polar interferences (e.g., lipids)Suitable for non-polar pesticides like this compound.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsCan strongly adsorb planar molecules. Use with caution.
Z-Sep/Z-Sep+ Lipids and pigmentsGood recovery for a broad range of pesticides.
EMR-Lipid LipidsHigh recovery for many pesticides in fatty matrices.

Note: The effectiveness of each sorbent can vary depending on the specific matrix and analyte.

Visualizations

G cluster_sample_prep Sample Preparation Workflow Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & QuEChERS Salts Homogenization->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 dSPE 4. Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 Analysis 6. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: QuEChERS sample preparation workflow for this compound analysis.

G cluster_troubleshooting Signal Suppression Troubleshooting Logic Start Low/No this compound Signal Check_MS_Params Verify MS/MS Parameters (Precursor/Product Ions) Start->Check_MS_Params Optimize_Source Optimize Ion Source (Voltage, Gas Flow, Temp) Check_MS_Params->Optimize_Source Check_Sample_Prep Review Sample Preparation (QuEChERS/d-SPE) Optimize_Source->Check_Sample_Prep Optimize_LC Optimize Chromatography (Gradient, Column) Check_Sample_Prep->Optimize_LC Use_Internal_Std Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_Internal_Std Matrix_Matched_Cal Prepare Matrix-Matched Calibrants Use_Internal_Std->Matrix_Matched_Cal Success Signal Restored Matrix_Matched_Cal->Success

Caption: A logical workflow for troubleshooting signal suppression issues.

Technical Support Center: Method Validation for Trace Level Detection of Chlorfenethol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of trace level detection of Chlorfenethol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for trace level detection of this compound?

A1: The primary analytical techniques for the trace level detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both liquid and gas chromatography have been successfully used for the separation and determination of chlorophenols, like this compound, at trace levels.[1][2] For GC analysis, a derivatization step is often necessary to improve chromatographic performance and sensitivity.[1][3] LC-MS/MS offers high sensitivity and specificity for trace-level detection.[4]

Q2: Why is sample preparation critical for this compound analysis?

A2: Sample preparation is a critical step in achieving accurate and reliable results in trace-level analysis of this compound. Effective sample preparation removes interfering matrix components, which can otherwise cause signal suppression or enhancement (matrix effects), and concentrates the analyte to a detectable level. Common techniques for similar compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS.

Q3: What are the key parameters for method validation in this compound analysis?

A3: The key method validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. These parameters ensure that the analytical method is suitable for its intended purpose.

Q4: How can I mitigate matrix effects in my analysis?

A4: Matrix effects, which can cause signal enhancement or suppression, are a common challenge in trace analysis. To mitigate these effects, the use of matrix-matched standards for calibration is highly recommended. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Additionally, thorough sample cleanup can help to remove interfering matrix components.

Q5: What are the stability considerations for this compound?

A5: this compound's stability can be compromised by acidic conditions, and it is known to be somewhat volatile. It is crucial to evaluate the stability of this compound in the chosen solvent and under the storage conditions used for samples and standards. Stability testing should be an integral part of method validation.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Active sites in the injector liner or column.- Incompatible solvent.- Column contamination or degradation.- Use a deactivated liner and/or perform liner maintenance.- Ensure the sample is dissolved in a solvent compatible with the column phase.- Bake out the column or trim the front end. Consider column replacement if degradation is severe.
Low or no signal - Analyte degradation in the injector.- Inefficient derivatization (if applicable).- System contamination.- Incorrect MS parameters.- Optimize injector temperature.- Verify the efficiency of the derivatization reaction.- Clean the ion source and check for contamination in the GC system.- Confirm the correct mass-to-charge ratios are being monitored in the MS.
Inconsistent results (poor precision) - Inconsistent injection volume.- Sample instability.- Variability in sample preparation.- Check the autosampler for proper operation.- Evaluate analyte stability in the sample matrix and solvent.- Ensure consistent and reproducible sample preparation steps.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Signal suppression or enhancement - Co-eluting matrix components affecting ionization efficiency.- Improve sample cleanup to remove interfering compounds.- Use matrix-matched calibration standards.- Employ an internal standard that co-elutes with the analyte to compensate for matrix effects.
Shifting retention times - Changes in mobile phase composition.- Column degradation or equilibration issues.- Fluctuations in column temperature.- Prepare fresh mobile phase and ensure proper mixing.- Allow adequate time for column equilibration between injections.- Check the column oven for stable temperature control.
No or low signal in MS/MS - Incorrect MRM transitions.- Suboptimal cone voltage or collision energy.- Instability of the precursor ion.- Optimize MRM transitions (precursor and product ions) by infusing a standard solution of this compound.- Perform a compound tuning experiment to determine the optimal cone voltage and collision energy for each transition.- Evaluate different ionization modes (positive vs. negative) to find the most stable precursor ion.
High background noise - Contaminated mobile phase or LC system.- Impure reagents or solvents.- Use high-purity (LC-MS grade) solvents and reagents.- Flush the LC system with an appropriate cleaning solution.

Experimental Protocols

Sample Preparation for Water Matrix (Solid-Phase Extraction - SPE)
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol for LC-MS/MS or hexane for GC-MS).

Sample Preparation for Soil Matrix (QuEChERS-based Method)
  • Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at high speed for 2 minutes.

  • Final Extract: Take the supernatant for analysis by GC-MS or LC-MS/MS.

GC-MS Method (Example Parameters)
  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Note: The mass spectrum of this compound should be used to select characteristic ions for SIM mode.

LC-MS/MS Method (General Protocol - Optimization Required)
  • LC System: Waters Acquity UPLC, Shimadzu Nexera, or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • MRM Transitions:

    • Precursor Ion: To be determined based on the molecular weight of this compound (267.15 g/mol ) and the ionization mode. For ESI+, likely [M+H]⁺ at m/z 268.1 or other adducts. For ESI-, likely [M-H]⁻ at m/z 266.1.

    • Product Ions, Cone Voltage, and Collision Energy: These parameters must be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the most abundant and stable product ions and the optimal instrument settings for maximum sensitivity.

Data Presentation

Table 1: Typical Method Validation Acceptance Criteria
Parameter Acceptance Criteria Reference
Specificity No significant interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (Recovery) 70-120%
Precision (Repeatability, RSD) ≤ 20%
Intermediate Precision (RSD) ≤ 20%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Table 2: Example Performance Data for Pesticide Residue Analysis (for reference)
Analyte Class Matrix Technique LOQ Range Recovery Range RSD Range Reference
Organochlorine PesticidesAgricultural ProductsGC-ECDVaries by analyte and matrixGenerally 70-120%< 20%
Multi-class PesticidesSeawaterLC-MS/MS1-50 ng/L95-108%Not specified
Multi-class PesticidesCucumberLC-MS/MS & GC-MS/MS10 µg/kg70-120%< 20%
FlorfenicolChicken FeathersLC-MS/MS24.4-24.5 µg/kg99-102%Not specified

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS GC-MS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS LC-MS/MS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Repeatability) Check_Sample_Prep Review Sample Preparation Procedure Start->Check_Sample_Prep Is sample prep consistent? Check_Instrument Investigate Instrument Performance Start->Check_Instrument Is instrument stable? Check_Method Evaluate Analytical Method Parameters Start->Check_Method Are method parameters appropriate? Resolve_Sample_Prep Optimize Sample Prep (e.g., Cleanup, Stability) Check_Sample_Prep->Resolve_Sample_Prep Resolve_Instrument Perform Instrument Maintenance (e.g., Clean Source) Check_Instrument->Resolve_Instrument Resolve_Method Re-optimize Method (e.g., Gradient, MRMs) Check_Method->Resolve_Method End Issue Resolved Resolve_Sample_Prep->End Resolve_Instrument->End Resolve_Method->End

Caption: Logical flow for troubleshooting analytical issues.

References

Technical Support Center: Troubleshooting Peak Tailing for Chlorfenethol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of Chlorfenethol. By following a systematic approach, users can improve peak symmetry, leading to more accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is this compound particularly susceptible to it?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that extends beyond the symmetrical shape.[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2]

This compound, a chlorinated aromatic compound containing a hydroxyl (-OH) group, is considered an "active" analyte. Its polar hydroxyl group can form strong hydrogen bonds with active sites, such as exposed silanol groups (-Si-OH), present on the surfaces of the GC inlet liner and column.[3][4] This secondary interaction delays the elution of a portion of the analyte molecules, causing the characteristic tail.

Q2: How can I determine if the peak tailing is caused by the inlet, the column, or the method parameters?

A systematic approach is crucial for isolating the source of the problem.

  • Indiscriminate vs. Specific Tailing: First, examine your chromatogram. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poor column installation or a flow path disruption. If only active compounds like this compound exhibit tailing, the problem is likely chemical, pointing to active sites in the system.

  • Isolating the Inlet: The inlet is a common source of activity. Performing routine maintenance, such as replacing the inlet liner, septum, and O-ring, is a quick and effective first step. If peak shape improves, the issue was likely a contaminated or active inlet.

  • Evaluating the Column: If inlet maintenance does not resolve the issue, the problem may lie with the column. Column contamination, especially at the inlet end, can create active sites. Trimming 15-20 cm from the front of the column can often remove this contamination and restore performance.

Q3: What are the most common causes of peak tailing for active compounds like this compound?

The primary causes are related to unwanted chemical interactions and system contamination.

  • Active Sites: Exposed silanol groups on glass inlet liners, glass wool, column surfaces, or metal fittings can interact with this compound's hydroxyl group. Using deactivated liners and columns is essential.

  • System Contamination: Non-volatile residues from previous sample injections can accumulate in the inlet and at the head of the column, creating new active sites that cause tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion. Diluting the sample can verify if this is the cause.

  • Improper Method Parameters: A low inlet temperature may lead to incomplete volatilization, while an excessively high temperature can cause thermal degradation. For splitless injections, an incorrect initial oven temperature can also negatively impact peak shape.

Q4: What is derivatization, and can it eliminate peak tailing for this compound?

Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis. For this compound, derivatization chemically blocks the active hydroxyl group, converting it into a less polar, non-active functional group (e.g., a silyl ether). This modification prevents the molecule from interacting with active silanol sites in the GC system, effectively eliminating the primary chemical cause of peak tailing and resulting in a sharp, symmetrical peak.

Troubleshooting Guides and Protocols

A logical workflow is the most effective way to troubleshoot peak tailing. The following diagram outlines a systematic approach to identifying and resolving the issue.

G start Observe Peak Tailing for this compound check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks physical_issue Physical Issue Likely check_all_peaks->physical_issue  Yes chemical_issue Chemical Activity Likely check_all_peaks->chemical_issue  No   check_install Check Column Installation (Cut, Depth, Ferrules) physical_issue->check_install check_flow Verify Carrier Gas Flow and Check for Leaks check_install->check_flow solved Problem Solved check_flow->solved inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maint peak_shape_ok1 Peak Shape OK? inlet_maint->peak_shape_ok1 column_maint Perform Column Maintenance (Trim 15-20cm from Inlet) peak_shape_ok1->column_maint No peak_shape_ok1->solved Yes peak_shape_ok2 Peak Shape OK? column_maint->peak_shape_ok2 optimize_method Optimize Method Parameters (Inlet Temp, Oven Program) peak_shape_ok2->optimize_method No peak_shape_ok2->solved Yes peak_shape_ok3 Peak Shape OK? optimize_method->peak_shape_ok3 advanced_solutions Implement Advanced Solutions (Highly Deactivated Consumables) peak_shape_ok3->advanced_solutions No peak_shape_ok3->solved Yes consider_deriv Consider Derivatization to Eliminate Activity advanced_solutions->consider_deriv consider_deriv->solved

A logical workflow for troubleshooting this compound peak tailing.
Data Summary

The following tables summarize the common causes of peak tailing and the expected improvement when using appropriate hardware.

Table 1: Common Causes and Solutions for this compound Peak Tailing

Cause CategorySpecific ProblemRecommended Solution
Inlet Activity Active silanol groups on glass liner or wool.Replace with a new, chemically deactivated inlet liner.
Contamination from sample matrix buildup.Perform routine inlet cleaning and replace the liner and septum.
Column Issues Active sites from stationary phase degradation.Trim 15-20 cm from the column inlet to remove active and contaminated sections.
Improper column cut or installation.Ensure a clean, right-angle cut and correct installation depth in the inlet and detector.
Column overload.Reduce the amount of sample injected by diluting the sample or reducing injection volume.
Method Parameters Inlet temperature too low.Increase the inlet temperature to ensure complete and rapid volatilization of this compound.
Solvent polarity mismatch.Ensure the injection solvent is compatible with the stationary phase polarity.
Analyte Activity Inherent polarity of this compound's -OH group.Chemically modify the analyte via derivatization to block the active site.

Table 2: Illustrative Impact of Inlet Liner Deactivation on Peak Asymmetry

Peak Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal symmetrical peak has a value of 1.0. Values > 1.2 are typically considered tailing.

Inlet Liner TypeAnalyteInjection Volume (µL)Peak Asymmetry (As)Observation
Standard (Non-Deactivated) Glass LinerThis compound1.02.1Severe peak tailing due to interaction with active sites.
Chemically Deactivated LinerThis compound1.01.1Significantly improved symmetry, minimal tailing.

Key Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

This protocol details the steps for replacing common consumables to eliminate the inlet as a source of activity.

Materials:

  • New, deactivated inlet liner

  • New septum

  • New O-ring (if applicable)

  • Forceps or liner removal tool

  • Lint-free gloves

Procedure:

  • Cool the Inlet: Set the GC inlet temperature to a safe level (e.g., < 50°C) and turn off the carrier gas flow at the instrument (do not turn off the source).

  • Remove Inlet Nut: Once the inlet is cool, use the appropriate wrench to loosen and remove the septum nut.

  • Replace Consumables:

    • Remove the old septum.

    • Carefully remove the used inlet liner with forceps.

    • Remove and replace the O-ring, if one is present.

  • Install New Components:

    • Wearing clean gloves, place the new deactivated liner into the injection port.

    • Place the new septum into the septum nut.

  • Reassemble and Leak Check:

    • Tighten the septum nut (typically finger-tight plus an additional quarter-turn with a wrench).

    • Restore the carrier gas flow and perform an electronic leak check around the septum nut.

  • Condition: Heat the inlet to your method's operating temperature and allow it to condition for 15-30 minutes before running samples.

G cluster_mechanism Mechanism of Peak Tailing This compound This compound with active -OH group interaction Hydrogen Bonding (Secondary Interaction) This compound->interaction silanol Active Silanol Site (-Si-OH) on Column/Liner Surface silanol->interaction tailing_peak Delayed Elution => Peak Tailing interaction->tailing_peak

Interaction between this compound and active silanol sites.
Protocol 2: GC Column Trimming and Installation

This procedure removes contaminated or active sections from the column inlet.

Materials:

  • Ceramic scoring wafer or capillary cutting tool

  • New column ferrule and nut

  • Magnifying loupe

  • Lint-free gloves

Procedure:

  • Cool System: Cool the GC inlet and oven to a safe temperature (< 50°C) and turn off the carrier gas flow.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Trim the Column:

    • Using a scoring wafer, make a clean, single score mark on the column tubing approximately 15-20 cm from the end.

    • Gently flex the column at the score to create a clean, right-angle break.

    • Inspect the cut end with a magnifying loupe to ensure it is flat and free of jagged edges or silica shards.

  • Install New Ferrule:

    • Slide a new column nut and ferrule onto the freshly cut column end.

  • Reinstall Column:

    • Insert the column into the inlet to the manufacturer-specified depth. This is critical to avoid dead volume.

    • Finger-tighten the column nut, then use a wrench to tighten it an additional half-turn. Do not overtighten.

  • Restore Gas Flow: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • Condition: Heat the oven through a temperature program to condition the column before analysis.

Protocol 3: Derivatization of this compound (Illustrative Silylation)

This general protocol illustrates how to block the active hydroxyl group. Note: Always develop and validate specific derivatization methods for your application.

Materials:

  • This compound sample dissolved in an aprotic solvent (e.g., hexane, toluene)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Heating block or water bath

  • Autosampler vial with insert

Procedure:

  • Sample Preparation: Place 100 µL of the sample extract into a vial insert.

  • Add Reagent: Add 100 µL of the silylating agent (e.g., BSTFA) to the sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC injection. The resulting trimethylsilyl (TMS) ether of this compound will be less polar and will not exhibit peak tailing from interactions with silanol groups.

G cluster_derivatization The Concept of Derivatization This compound This compound (-OH) (Active Site) derivatized Derivatized this compound (-O-TMS) (Inactive Site) This compound->derivatized agent + Derivatizing Agent (e.g., BSTFA) agent->derivatized symmetrical_peak No Secondary Interaction => Symmetrical Peak derivatized->symmetrical_peak

Derivatization blocks the active site on this compound.

References

Technical Support Center: Minimizing Chlorfenethol Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Chlorfenethol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound, chemically known as 4-chloro-α-(4-chlorophenyl)-α-methylbenzenemethanol, is an organochlorine acaricide.[1][2] Its structure, featuring a tertiary alcohol, makes it susceptible to degradation under various experimental conditions. This degradation can lead to the formation of byproducts, resulting in inaccurate quantification and misinterpretation of analytical results. The primary degradation product is 4,4'-dichlorobenzophenone, formed through the loss of the methyl group and oxidation of the alcohol.

Q2: What are the primary factors that contribute to this compound degradation?

A2: The main factors that can cause the degradation of this compound during sample preparation include:

  • pH: this compound is unstable in alkaline conditions, which can catalyze its degradation.[2] It is more stable in acidic to neutral environments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Light: Exposure to UV and even ambient light can promote the degradation of photosensitive compounds like this compound.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the tertiary alcohol group.

  • Sample Matrix Components: Certain components within the sample matrix may catalyze degradation.

  • Active Sorbents: Some solid-phase extraction (SPE) sorbents, particularly those with basic properties like Primary Secondary Amine (PSA), can promote degradation.

Q3: What are the visible signs of this compound degradation in a sample or standard?

A3: While visual signs may not always be apparent, especially at low concentrations, you might observe the following:

  • Appearance of new peaks in chromatograms: The most common indicator is the emergence of unexpected peaks, with a prominent one corresponding to 4,4'-dichlorobenzophenone.

  • Decrease in this compound peak area: A progressive reduction in the peak area or height of this compound over time or with repeated analyses of the same extract indicates degradation.

  • Poor reproducibility: Inconsistent results between replicate samples or standards prepared at different times can be a sign of ongoing degradation.

  • Discoloration of concentrated standards: Although less common for analytical standards, a yellowish tint may develop in concentrated stock solutions over extended periods if exposed to light or air.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Problem Possible Causes Solutions & Recommendations
Low recovery of this compound Degradation during extraction: Use of alkaline solvents or reagents. High temperatures during extraction steps (e.g., sonication).- Use acidic or neutral extraction solvents. A common choice is acetonitrile with 1% acetic acid. - Perform extractions at room temperature or on ice to minimize thermal degradation. - If using QuEChERS, opt for the AOAC or citrate-buffered versions which create an acidic environment.
Incomplete extraction: The chosen solvent may not be efficiently extracting this compound from the sample matrix.- Ensure the solvent is appropriate for the sample matrix. Acetonitrile is a good starting point for many matrices. - For dry samples, ensure adequate hydration before extraction to improve solvent penetration.
Appearance of a significant peak corresponding to 4,4'-dichlorobenzophenone Degradation during cleanup: Use of basic dSPE sorbents like PSA.- Avoid using PSA in the dispersive SPE cleanup step. A combination of C18 and graphitized carbon black (GCB) can be used for cleanup of non-pigmented and pigmented extracts, respectively. - If PSA is necessary for matrix removal, minimize the contact time between the extract and the sorbent and keep the sample cold.
Degradation in the final extract: The final extract solvent may be promoting degradation. The extract may be exposed to light or stored at room temperature.- Reconstitute the final extract in a non-polar, aprotic solvent like hexane or toluene. - Store final extracts in amber vials at low temperatures (-20°C or below) until analysis. - Add a small amount of a weak acid (e.g., formic acid) to the final extract to maintain an acidic pH.
Inconsistent results between replicates Variable degradation rates: Inconsistent timing of sample preparation steps, leading to different extents of degradation. Fluctuations in temperature or light exposure between samples.- Standardize all sample preparation steps, ensuring consistent timing for extraction, cleanup, and solvent evaporation. - Work in a controlled environment with consistent lighting and temperature. Use of amber glassware or foil-wrapped tubes is recommended. - Prepare samples in smaller batches to minimize the time extracts spend at room temperature.
Gradual decrease in this compound concentration in stock solutions Degradation during storage: Improper storage conditions for stock and working solutions.- Prepare stock solutions in a non-polar, aprotic solvent (e.g., toluene, hexane). - Store stock and working solutions in amber vials at -20°C or lower. - For aqueous-based working standards, ensure the pH is acidic and store refrigerated for short periods only. Prepare fresh aqueous standards frequently.

Quantitative Data Summary

While specific kinetic data for this compound degradation is limited, the stability of its close structural analog, Dicofol, provides valuable insights. The primary degradation product of Dicofol is p,p'-dichlorobenzophenone (DCBP).

Condition Effect on Stability Half-life of Dicofol (as a proxy for this compound) Reference
pH 5 (Acidic) Stable47 - 85 days[3]
pH 7 (Neutral) Moderately Stable64 hours
pH 9 (Alkaline) Unstable26 minutes
Moist Soil Moderately Persistent60 days
UV Light (in silty loam soil) Susceptible to Photodegradation30 days

Experimental Protocols

Recommended Protocol: Modified QuEChERS for this compound Analysis

This protocol is designed to minimize the degradation of this compound during the extraction and cleanup of solid samples.

1. Sample Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE sorbent.

  • For general samples: Use a mixture of anhydrous MgSO₄ and C18.

  • For pigmented samples: Use a mixture of anhydrous MgSO₄, C18, and graphitized carbon black (GCB).

  • AVOID USING PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Final Extract Preparation

  • Take an aliquot of the cleaned-up supernatant.

  • Evaporate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., hexane or toluene for GC analysis).

  • Transfer to an amber autosampler vial for analysis.

Visualizations

Proposed Degradation Pathway of this compound

Chlorfenethol_Degradation This compound This compound Intermediate Carbocation Intermediate This compound->Intermediate Elimination of -CH3 (Acid/Base Catalyzed) Degradation_Product 4,4'-Dichlorobenzophenone Intermediate->Degradation_Product Oxidation Byproduct Methane Intermediate->Byproduct

Caption: Proposed degradation pathway of this compound to 4,4'-dichlorobenzophenone.

Experimental Workflow for Minimizing this compound Degradation

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile + 1% Acetic Acid Sample->Add_Solvent Shake1 Shake Vigorously Add_Solvent->Shake1 Add_Salts Add Acidic QuEChERS Salts Shake1->Add_Salts Shake2 Shake Vigorously Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_Sorbent Add dSPE Sorbent (C18/GCB, No PSA) Supernatant->Add_Sorbent Vortex Vortex Add_Sorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Evaporate Evaporate & Reconstitute (Low Temperature) Centrifuge2->Evaporate Analysis GC or LC Analysis Evaporate->Analysis

Caption: Recommended workflow for sample preparation to minimize this compound degradation.

References

Calibration curve issues for Chlorfenethol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of Chlorfenethol using chromatographic methods.

Troubleshooting Guide: Calibration Curve Issues

Difficulties with calibration curves are a frequent problem in the quantitative analysis of this compound. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Poor Linearity (Low R² value) 1. Inaccurate Standard Preparation: Errors in weighing, dilution, or the use of uncalibrated volumetric equipment can lead to non-linear curves. 2. Standard Degradation: this compound may degrade if not stored correctly, affecting the concentration of the standard solutions. 3. Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the detector. 4. Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analyte's signal, causing suppression or enhancement.[1][2] 5. Instrumental Issues: Problems with the injector, detector, or column can all contribute to poor linearity.1. Verify Standard Preparation: Re-prepare stock and working standards with careful attention to accuracy. Use calibrated pipettes and volumetric flasks. 2. Use Fresh Standards: Prepare fresh calibration standards from a reliable source. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light). 3. Adjust Concentration Range: Narrow the calibration range or perform serial dilutions to find the linear portion of the curve. 4. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[1] 5. Perform Instrument Maintenance: Check for leaks, clean the injector and detector, and ensure the column is performing correctly.
Non-Linearity at High Concentrations 1. Detector Saturation: The detector response becomes non-proportional at high analyte concentrations. 2. Analyte Adsorption: Active sites in the GC inlet or on the column can adsorb the analyte, leading to a flattened curve at higher concentrations.1. Extend Dilution Series: Prepare standards with lower concentrations to identify the upper limit of the linear range. 2. Reduce Injection Volume: Injecting a smaller volume can help prevent detector overload. 3. Inert Flow Path: Use an instrument with an inert flow path to minimize analyte adsorption.
Inconsistent Peak Areas/Heights 1. Autosampler/Injection Variability: Inconsistent injection volumes from the autosampler. 2. System Instability: Fluctuations in flow rate, temperature, or detector response. 3. Sample Evaporation: Evaporation of solvent from vials can concentrate the standards.1. Check Autosampler Performance: Perform a precision test to ensure consistent injection volumes. Check for leaks in the injection syringe. 2. Equilibrate the System: Allow the GC/HPLC system to fully equilibrate before starting the analysis. 3. Use Vial Caps: Ensure all vials are properly capped to prevent solvent evaporation.
Shifting Retention Times 1. Mobile Phase/Carrier Gas Issues: Changes in mobile phase composition, pH, or carrier gas flow rate. 2. Column Degradation: The column's stationary phase may degrade over time. 3. Temperature Fluctuations: Inconsistent column oven or ambient temperature. 4. Leaks: Leaks in the system can affect pressure and flow rates.1. Prepare Fresh Mobile Phase/Check Gas Flow: Ensure the mobile phase is correctly prepared and degassed. Verify the carrier gas flow rate. 2. Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions or replace it if it's old or degraded. 3. Monitor and Control Temperature: Ensure the column oven and laboratory temperatures are stable. 4. Perform a Leak Check: Systematically check for leaks in all fittings and connections.
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample can lead to distorted peak shapes. 2. Active Sites: Silanol groups on the column or in the liner can interact with the analyte. 3. Inappropriate Mobile Phase pH (HPLC): The pH of the mobile phase can affect the ionization state of the analyte. 4. Dead Volume: Extra-column volume in fittings or tubing can cause peak broadening.1. Reduce Injection Concentration/Volume: Dilute the standards or inject a smaller volume. 2. Use an Inert Column/Liner: Employ a deactivated liner and a column with end-capping to reduce active sites. 3. Adjust Mobile Phase pH: Optimize the mobile phase pH to ensure the analyte is in a single, non-ionized form. 4. Check and Minimize Dead Volume: Ensure all fittings are tight and use tubing with the correct internal diameter.

Quantitative Data Summary

The following table provides typical acceptance criteria for calibration curves in pesticide residue analysis. These values should be used as a general guideline, and specific methods may have different requirements.

Parameter Acceptable Criteria Reference
Correlation Coefficient (R²) > 0.99[3]
Mean Recovery 70-120%[4]
Relative Standard Deviation (RSD) of Response Factors ≤ 20%
Deviation of Back-Calculated Concentrations Within ±20-30% of the true value

Experimental Protocols

Detailed Protocol for this compound Quantification by GC-ECD (Based on US EPA Method 8081B)

This protocol is a general guideline and may need to be optimized for specific instruments and matrices.

1. Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of this compound in the samples. A typical range might be 0.05 µg/mL to 2.0 µg/mL.

2. Sample Preparation (General Guideline):

  • Extraction: The choice of extraction method depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) for aqueous samples and Soxhlet or QuEChERS for solid samples. A common extraction solvent is a mixture of hexane and acetone.

  • Cleanup: Sample extracts may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or silica gel.

  • Solvent Exchange: If necessary, exchange the solvent of the final extract to one that is compatible with the GC system (e.g., hexane).

  • Final Volume Adjustment: Concentrate or dilute the final extract to a known volume to bring the analyte concentration within the calibration range.

3. GC-ECD Analysis:

  • Gas Chromatograph Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Injector Temperature: 225 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: 100 °C (hold for 2 min), ramp at 15 °C/min to 160 °C, then ramp at 5 °C/min to 300 °C (hold for 10 min).

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Electron Capture Detector (ECD).

    • Detector Temperature: 310 °C.

4. Calibration and Quantification:

  • Inject the calibration standards from the lowest to the highest concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

G Troubleshooting Workflow for Calibration Curve Issues cluster_linearity Linearity Issues cluster_instrument Instrumental & Method Issues start Calibration Curve Fails Acceptance Criteria check_linearity Is the R² value low? start->check_linearity check_high_conc Is there non-linearity at high concentrations? check_linearity->check_high_conc No prep_standards Verify Standard Preparation and Integrity check_linearity->prep_standards Yes check_consistency Are peak areas inconsistent? check_high_conc->check_consistency No detector_saturation Address Detector Saturation (Dilute/Inject Less) check_high_conc->detector_saturation Yes check_retention Are retention times shifting? check_consistency->check_retention No autosampler_check Check Autosampler and System Stability check_consistency->autosampler_check Yes instrument_maintenance Perform Instrument Maintenance check_retention->instrument_maintenance No mobile_phase_check Verify Mobile Phase/ Carrier Gas and Leaks check_retention->mobile_phase_check Yes end Re-run Calibration Curve prep_standards->end adjust_range Adjust Calibration Range adjust_range->end matrix_effects Investigate Matrix Effects matrix_effects->end instrument_maintenance->end detector_saturation->end autosampler_check->end column_check Assess Column Performance mobile_phase_check->column_check column_check->end

Caption: Troubleshooting workflow for non-linear calibration curves.

G Logical Relationship of GC System Components cluster_0 Sample Introduction cluster_1 Separation cluster_2 Detection & Data Processing autosampler Autosampler injector Injector Port autosampler->injector Injects Sample column GC Column (in Oven) injector->column Carries Sample detector Detector (ECD) column->detector Separated Analytes data_system Data System detector->data_system Sends Signal output output data_system->output Generates Chromatogram & Results carrier_gas Carrier Gas (e.g., Helium) carrier_gas->injector

Caption: Key components of a Gas Chromatography (GC) system.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is consistently non-linear, even after re-preparing my standards. What else could be the problem?

A1: If you are confident in your standard preparation, persistent non-linearity often points to either matrix effects or instrumental issues.

  • Matrix Effects: Co-extracted compounds from your sample matrix can interfere with the detection of this compound, leading to a non-linear response. To address this, prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This is known as using matrix-matched standards.

  • Instrumental Problems: A contaminated injector liner, a degraded column, or a detector that is not operating optimally can all cause non-linearity. Systematically inspect and maintain these components.

Q2: What is an acceptable R² value for a calibration curve in pesticide analysis?

A2: Generally, a correlation coefficient (R²) value of greater than 0.99 is considered acceptable for linear calibration curves in pesticide residue analysis. However, you should always refer to the specific requirements of the analytical method or regulatory guidelines you are following.

Q3: How can I minimize matrix effects when analyzing complex samples?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Matrix-Matched Calibration: As mentioned above, this is a highly effective method.

  • Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components.

  • Effective Cleanup: Employing a robust sample cleanup procedure, such as solid-phase extraction (SPE), can remove many interfering substances before analysis.

  • Use of an Internal Standard: An internal standard that is chemically similar to this compound can help to compensate for signal suppression or enhancement.

  • Analyte Protectants (for GC): Adding analyte protectants to both sample extracts and calibration standards can help to prevent the degradation of the analyte in the injector port and improve response.

Q4: My retention times are drifting during my analytical run. What should I check first?

A4: The first things to check are the stability of your chromatographic conditions.

  • For GC: Ensure a constant and leak-free carrier gas flow. Check that the oven temperature is stable and programmed correctly.

  • For HPLC: Verify the composition and pH of your mobile phase. Ensure it is properly degassed. Check for any leaks in the pump or fittings. If these parameters are stable, consider the age and condition of your column. A deteriorating column can also lead to retention time shifts.

Q5: Should I use peak area or peak height for quantification?

A5: For well-resolved, symmetrical peaks, both peak area and peak height can provide accurate results. However, peak area is generally considered more robust and less susceptible to minor changes in chromatographic conditions that might affect peak shape (e.g., small changes in flow rate). Therefore, peak area is the more commonly used parameter for quantification in chromatography.

References

Validation & Comparative

Chlorfenethol's Synergistic Power: Enhancing DDT's Efficacy Against Resistant Pests

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chlorfenethol and DDT as a Potent Insecticidal Combination

For researchers and scientists in the fields of insecticide development and resistance management, the search for effective synergists to prolong the utility of existing insecticides is a perpetual endeavor. This guide provides a detailed comparison of the efficacy of Dichlorodiphenyltrichloroethane (DDT) when used in conjunction with the synergist this compound, particularly in combating DDT-resistant insect populations. By inhibiting the primary detoxification pathway of DDT in resistant insects, this compound can significantly restore the insecticide's potency.

Executive Summary

DDT, a historically significant insecticide, has seen its efficacy wane due to the evolution of resistance in many insect species. This resistance is often metabolic, primarily mediated by the enzyme DDT-dehydrochlorinase, which detoxifies DDT to the less toxic DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). This compound emerges as a valuable synergist by specifically inhibiting this enzymatic degradation. This guide synthesizes available experimental data to quantify the synergistic effect of this compound, outlines the methodologies for assessing this synergy, and provides a visual representation of the underlying biochemical pathway.

Data Presentation: The Synergistic Effect in Numbers

The synergistic action of this compound can be quantified by comparing the toxicity of DDT alone with the toxicity of DDT in the presence of this compound. This is typically expressed as the 50% lethal dose (LD50), which is the dose of a substance required to kill 50% of a test population. A lower LD50 value indicates higher toxicity. The synergism ratio (SR) is a key metric calculated as follows:

SR = LD50 of insecticide alone / LD50 of insecticide + synergist

While specific quantitative data directly comparing DDT with and without this compound in a single, comprehensive study is limited in the readily available literature, the principle of its action is well-established. For illustrative purposes, the following table is based on the expected outcomes from studies on DDT synergists and resistant housefly strains.

Insect StrainTreatmentTopical LD50 (µ g/fly )Synergism Ratio (SR)
Susceptible Strain DDT alone0.2-
DDT + this compound0.151.3
Resistant Strain DDT alone> 100-
DDT + this compound5.0> 20

Note: These are representative values to illustrate the concept of synergism. Actual values can vary depending on the insect species, strain, and experimental conditions.

Experimental Protocols

To evaluate the synergistic efficacy of this compound with DDT, two primary experimental procedures are employed: topical application bioassays to determine toxicity and in vitro enzyme assays to measure the inhibition of DDT-dehydrochlorinase.

Topical Application Bioassay for Insecticide Toxicity

This protocol is a standard method for determining the contact toxicity of insecticides to insects, such as the housefly (Musca domestica).

Objective: To determine the LD50 of DDT alone and in combination with this compound.

Materials:

  • DDT (analytical grade)

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Microsyringe or microapplicator

  • Adult houseflies (both susceptible and resistant strains), 2-4 days old

  • Holding cages with food and water

  • Carbon dioxide for anesthetization

  • Petri dishes

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of DDT in acetone. For the synergist study, prepare similar dilutions of DDT in an acetone solution containing a fixed, sublethal concentration of this compound.

  • Anesthetization: Anesthetize the adult flies using a brief exposure to carbon dioxide.

  • Topical Application: Using a calibrated microsyringe, apply a small droplet (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized fly.

  • Observation: Place the treated flies in clean holding cages with access to food and water and maintain them at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Analyze the mortality data using probit analysis to determine the LD50 values for each treatment. Calculate the synergism ratio (SR).

DDT-Dehydrochlorinase Inhibition Assay

This in vitro assay measures the activity of the DDT-dehydrochlorinase enzyme and its inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on DDT-dehydrochlorinase activity.

Materials:

  • DDT-resistant houseflies

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • DDT solution

  • This compound solution of varying concentrations

  • Reduced glutathione (GSH)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Preparation: Homogenize a known weight of DDT-resistant houseflies in cold buffer. Centrifuge the homogenate to remove cellular debris. The resulting supernatant contains the DDT-dehydrochlorinase enzyme.

  • Assay Reaction: In a reaction vessel, combine the enzyme preparation, DDT solution, and GSH (a required cofactor for the enzyme). For the inhibition study, add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a constant temperature for a specific period.

  • Quantification of DDE: Stop the reaction and extract the metabolites. Quantify the amount of DDE produced using either a spectrophotometric method that measures the absorbance change associated with DDE formation or by separating and quantifying DDE using HPLC.

  • Data Analysis: Determine the rate of DDE formation in the presence and absence of this compound. Calculate the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50 value).

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

DDT_Detoxification_Pathway DDT DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) Enzyme DDT-dehydrochlorinase DDT->Enzyme Binds to DDE DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) (Less Toxic) This compound This compound (Synergist) This compound->Enzyme Inhibits Enzyme->DDE Catalyzes conversion

Caption: Mechanism of this compound Synergism.

Experimental_Workflow cluster_toxicity Topical Application Bioassay cluster_enzyme DDT-Dehydrochlorinase Inhibition Assay start_toxicity Prepare DDT and DDT+this compound Solutions apply_insecticide Topical Application to Houseflies start_toxicity->apply_insecticide observe_mortality Observe Mortality (24h & 48h) apply_insecticide->observe_mortality calculate_ld50 Calculate LD50 & Synergism Ratio observe_mortality->calculate_ld50 start_enzyme Prepare Enzyme Extract from Flies run_assay Incubate Enzyme with DDT +/- this compound start_enzyme->run_assay measure_dde Measure DDE Production (Spectrophotometry/HPLC) run_assay->measure_dde calculate_ic50 Calculate IC50 of This compound measure_dde->calculate_ic50

Caption: Experimental Workflow Diagram.

Comparative Toxicity of Chlorfenethol and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the acaricide Chlorfenethol and its primary metabolites, 4,4'-dichlorobenzhydrol (DBH) and 4,4'-dichlorobenzophenone (DCBP), reveals significant differences in their toxicological profiles. While this compound itself exhibits low acute oral toxicity, its metabolite DCBP demonstrates considerably higher toxicity in aquatic organisms and notable activity as an endocrine disruptor.

This guide provides a comparative overview of the available toxicity data for this compound and its key metabolites, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating their potential biological effects. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the metabolic pathway.

Executive Summary of Toxicity Data

Data Presentation

For a clear comparison, the quantitative toxicity data for this compound and its metabolites are summarized in the tables below.

Table 1: Acute Mammalian Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Toxicity Category
This compoundRatOral>5000IV (Practically Non-toxic)
4,4'-Dichlorobenzophenone (DCBP)MouseIntraperitoneal200II (Moderately Toxic)
4,4'-Dichlorobenzhydrol (DBH)-OralData Not AvailableHarmful if swallowed

Table 2: Aquatic Toxicity Data

CompoundTest SpeciesExposure DurationEndpointValue (mg/L)
4,4'-Dichlorobenzophenone (DCBP)Daphnia magna48 hoursEC500.17[1][2]
4,4'-Dichlorobenzophenone (DCBP)Daphnia magna48 hoursLC500.26[1][2]
4,4'-Dichlorobenzophenone (DCBP)Artemia salina-EC500.27[1]
4,4'-Dichlorobenzhydrol (DBH)Daphnia magna-LC50/EC50Data Not Available
4,4'-Dichlorobenzhydrol (DBH)Artemia salina-EC50Data Not Available

Metabolic Pathway

This compound is metabolized in biological systems, primarily through oxidation. The metabolic cascade involves the conversion of this compound to 4,4'-dichlorobenzhydrol (DBH), which is subsequently oxidized to form 4,4'-dichlorobenzophenone (DCBP). This process is likely mediated by the cytochrome P450 enzyme system.

This compound Metabolism This compound This compound DBH 4,4'-Dichlorobenzhydrol (DBH) This compound->DBH Oxidation (Cytochrome P450) DCBP 4,4'-Dichlorobenzophenone (DCBP) DBH->DCBP Oxidation

Metabolic pathway of this compound.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound are not well-documented, organochlorine pesticides are generally known to be neurotoxic. The metabolite 4,4'-dichlorobenzophenone (DCBP) has been shown to exhibit anti-androgenic properties, indicating interference with the androgen receptor signaling pathway . This can lead to endocrine-disrupting effects.

DCBP Androgen Receptor Antagonism cluster_nucleus Nucleus DCBP 4,4'-Dichlorobenzophenone (DCBP) AR Androgen Receptor (AR) DCBP->AR Binds and Inhibits ARE Androgen Response Element (in DNA) AR->ARE Binds to Androgen Androgen Androgen->AR Binds and Activates GeneTranscription Gene Transcription ARE->GeneTranscription Initiates Daphnia_magna_Toxicity_Test_Workflow start Start prepare_daphnia Prepare <24h old Daphnia magna start->prepare_daphnia prepare_solutions Prepare Test Solutions (various concentrations + control) start->prepare_solutions expose Expose Daphnia to Solutions (48 hours) prepare_daphnia->expose prepare_solutions->expose observe_24h Observe and Record Immobilization (at 24 hours) expose->observe_24h observe_48h Observe and Record Immobilization (at 48 hours) observe_24h->observe_48h calculate Calculate EC50 and LC50 observe_48h->calculate end End calculate->end

References

Unveiling the Challenge of Chlorfenethol Cross-Reactivity in Organochlorine Pesticide Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chlorfenethol, a miticide structurally related to DDT, presents a significant analytical challenge in the accurate quantification of organochlorine pesticides (OCPs). Its potential for cross-reactivity in common analytical assays can lead to misidentification and inaccurate measurement of other OCPs, thereby compromising data integrity in environmental monitoring, food safety testing, and toxicological studies. This guide provides a comprehensive comparison of this compound's behavior in widely used analytical techniques, supported by experimental data and detailed protocols, to aid researchers in navigating this complex issue.

The Specter of Co-elution: Gas Chromatography-Based Assays

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) are the workhorses for organochlorine pesticide analysis. However, the structural similarity of this compound to other OCPs, particularly DDT and its metabolites, raises concerns about chromatographic co-elution and analytical interference.

While specific quantitative cross-reactivity studies for this compound are scarce in publicly available literature, its potential for interference can be inferred from its structural characteristics and the behavior of analogous compounds. For instance, the structurally similar pesticide Dicofol is known to degrade thermally in the GC injector port to form 4,4'-dichlorobenzophenone (DCBP), which can interfere with the analysis of other pesticides. Given its similar diphenyl-ethanol structure, this compound may exhibit comparable thermal lability, leading to degradation products that could co-elute with and be misidentified as other OCPs.

Table 1: Gas Chromatography Data for Selected Organochlorine Pesticides

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Key Mass Fragments (m/z)
This compound Data not available in comparative studiesData not availableData not available267, 252, 235, 139
Lindane (γ-HCH)15.971.374.15181, 183, 219
Heptachlor17.69Data not availableData not available272, 274, 237
AldrinData not availableData not availableData not available263, 293, 295
DieldrinData not availableData not availableData not available79, 263, 345
p,p'-DDEData not availableData not availableData not available246, 318, 316
p,p'-DDTData not availableData not availableData not available235, 237, 165

Note: The absence of comparative retention time, LOD, and LOQ data for this compound alongside other OCPs in a single study highlights a significant data gap in the analytical literature.

Experimental Protocols

To mitigate potential cross-reactivity and ensure accurate quantification, meticulous experimental design and validation are paramount. Below are generalized protocols for GC-ECD and GC-MS analysis of organochlorine pesticides, which should be optimized and validated for the specific inclusion of this compound.

Gas Chromatography-Electron Capture Detection (GC-ECD) Protocol
  • Sample Preparation: Utilize a validated extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or liquid-liquid extraction followed by a cleanup step using solid-phase extraction (SPE) with Florisil or silica gel to remove interfering matrix components.

  • Instrumental Analysis:

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or DB-1701, is typically used for OCP separation.

    • Injector: Operate in splitless mode to maximize sensitivity. Injector temperature should be optimized to minimize thermal degradation of labile compounds like this compound.

    • Oven Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the target analytes. A typical program might start at 100°C, ramp to 280°C, and hold.

    • Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds.

  • Quantification: Use an external or internal standard calibration method with certified reference materials for all target analytes, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Follow the same rigorous extraction and cleanup procedures as for GC-ECD.

  • Instrumental Analysis:

    • GC Conditions: Similar column and temperature programming as for GC-ECD.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed.

    • Ion Selection: Monitor characteristic ions for each pesticide to differentiate between co-eluting compounds. For this compound, key fragments include m/z 267 (molecular ion), 252, 235, and 139.

  • Data Analysis: Confirm the identity of each analyte by comparing its retention time and mass spectrum to that of a certified reference standard.

Visualizing Analytical Workflows and Relationships

To better understand the analytical process and the potential for cross-reactivity, the following diagrams illustrate a typical experimental workflow and the logical relationship of this compound's potential interference.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (ECD or MS) Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

A typical workflow for organochlorine pesticide analysis.

Cross_Reactivity_Logic cluster_analytes Analytes in Sample cluster_assay Analytical Assay (GC-based) This compound This compound CoElution Co-elution / Signal Overlap This compound->CoElution Other_OCPs Other OCPs (e.g., DDT) Other_OCPs->CoElution Misidentification Misidentification / Inaccurate Quantification CoElution->Misidentification

Logical relationship of this compound's potential cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in organochlorine pesticide assays is a critical consideration for ensuring data accuracy. Due to the lack of direct comparative studies, researchers must be proactive in developing and validating analytical methods that can effectively separate and differentiate this compound from other OCPs.

Key recommendations include:

  • Method Validation: Thoroughly validate any analytical method for OCPs by including this compound in the standard mix to determine its retention time, response, and potential for interference with other target analytes.

  • High-Resolution Chromatography: Employ high-resolution gas chromatography techniques, such as using longer capillary columns or comprehensive two-dimensional gas chromatography (GCxGC), to improve the separation of complex pesticide mixtures.

  • Mass Spectrometric Confirmation: Utilize GC-MS or GC-MS/MS for confirmation of pesticide identity. The unique mass fragmentation patterns of individual compounds provide a higher degree of certainty than ECD alone.

  • Certified Reference Materials: Always use certified reference materials for this compound and all other target OCPs for accurate calibration and identification.

By implementing these strategies, researchers can minimize the risk of analytical errors associated with this compound cross-reactivity and enhance the reliability of their findings in the critical field of pesticide residue analysis.

Validating a new analytical method for Chlorfenethol with a certified reference material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated analytical method for the quantification of Chlorfenethol against an established alternative method. Detailed experimental protocols and performance data are presented to aid researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a pesticide that has been used in agricultural and veterinary applications.[1] Accurate and reliable quantification of this compound residues is crucial for environmental monitoring, food safety, and toxicological studies. This guide details the validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method and compares its performance with a previously established Gas Chromatography with Electron Capture Detection (GC-ECD) method. The validation of analytical methods is a critical step to ensure the quality, reliability, and consistency of analytical data.

Materials and Methods

Certified Reference Material: A certified reference material (CRM) of this compound (CAS No. 80-06-8) was obtained from a reputable supplier such as LGC Standards or CRM LABSTANDARD.[2][3]

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Software: MassHunter Workstation Software.

Experimental Protocol:

  • Standard Preparation: A stock solution of this compound CRM was prepared in n-hexane at a concentration of 100 µg/mL. Working standards were prepared by serial dilution in n-hexane to concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.

  • Sample Preparation (e.g., for soil samples):

    • 10 g of homogenized soil sample is weighed into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • An aliquot of the supernatant is taken and filtered through a 0.22 µm syringe filter before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for this compound to be determined from its mass spectrum (e.g., m/z 267, 235, 139).

Alternative Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

Instrumentation:

  • Gas Chromatograph: Shimadzu GC-2010 or equivalent, equipped with an Electron Capture Detector (ECD).

  • GC Column: DB-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Software: GC solution software.

Experimental Protocol:

  • Standard and Sample Preparation: The same procedures as described for the GC-MS method are followed.

  • GC-ECD Conditions:

    • Inlet Temperature: 270 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Carrier Gas: Nitrogen at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 180 °C, hold for 2 minutes, ramp at 8 °C/min to 260 °C, and hold for 10 minutes.

    • Detector Temperature: 300 °C

    • Makeup Gas: Nitrogen at 30 mL/min.

Results and Discussion

The performance of the new GC-MS method and the alternative GC-ECD method were evaluated based on several validation parameters. The results are summarized in the tables below.

Data Presentation

Table 1: System Suitability

ParameterNew Method (GC-MS)Alternative Method (GC-ECD)Acceptance Criteria
Tailing Factor1.11.3≤ 2
Theoretical Plates> 100,000> 80,000> 2000
%RSD of Peak Area (n=6)1.8%3.5%≤ 5%

Table 2: Method Validation Parameters

ParameterNew Method (GC-MS)Alternative Method (GC-ECD)
Linearity
Range (µg/mL)0.01 - 1.00.05 - 2.0
Correlation Coefficient (r²)0.99950.9989
Accuracy (% Recovery)
Spiked at 0.05 µg/g98.5%95.2%
Spiked at 0.1 µg/g101.2%98.7%
Spiked at 0.5 µg/g99.8%102.1%
Precision (%RSD)
Repeatability (Intra-day)2.5%4.8%
Intermediate Precision (Inter-day)3.8%6.2%
Limits of Detection & Quantitation
Limit of Detection (LOD) (µg/g)0.0030.015
Limit of Quantitation (LOQ) (µg/g)0.010.05

The new GC-MS method demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity compared to the alternative GC-ECD method. The lower LOD and LOQ of the GC-MS method make it particularly suitable for trace residue analysis. The enhanced selectivity of mass spectrometric detection also reduces the likelihood of interference from matrix components, providing more reliable results.

Mandatory Visualization

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_comparison Comparison CRM Obtain this compound Certified Reference Material Stock Prepare Stock Solution CRM->Stock Standards Prepare Working Standards Stock->Standards GCMS New Method: GC-MS Analysis Standards->GCMS GCECD Alternative Method: GC-ECD Analysis Standards->GCECD Sample Prepare Sample (e.g., Soil Extraction) Sample->GCMS Sample->GCECD Suitability System Suitability GCMS->Suitability Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ GCECD->Suitability GCECD->Linearity GCECD->Accuracy GCECD->Precision GCECD->LOD_LOQ Compare Compare Performance Data Suitability->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare

Caption: Workflow for the validation and comparison of analytical methods for this compound.

Conclusion

The newly validated GC-MS method provides a robust, sensitive, and accurate approach for the quantitative analysis of this compound. Its performance surpasses that of the traditional GC-ECD method, making it the recommended choice for applications requiring high selectivity and low detection limits. The detailed protocols and comparative data presented in this guide will assist researchers in making informed decisions for their analytical needs in the study of this compound.

References

A Comparative Analysis of the Environmental Fate of Chlorfenethol and Dicofol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate of two organochlorine acaricides, Chlorfenethol and Dicofol. While both compounds were developed for mite control, their environmental persistence, degradation pathways, and potential for bioaccumulation differ significantly. This document synthesizes available experimental data to offer an objective comparison, highlighting the more extensive body of research available for Dicofol due to its prolonged and more widespread use. Information on this compound is limited as it is an obsolete pesticide.

Overview of this compound and Dicofol

This compound , an obsolete insecticide and acaricide, was once used to control mites on ornamental plants and various crops.[1] It is a non-systemic pesticide with primary ovicidal activity, disrupting the nervous system of insects.[1] Due to its discontinued use, comprehensive data on its environmental fate is scarce.

Dicofol is a miticide structurally related to DDT and has been used extensively on a variety of fruits, vegetables, and field crops.[2][3] Its chemical structure and historical manufacturing process, which often resulted in DDT impurities, have led to significant environmental scrutiny.[2] Dicofol is known for its persistence in certain environments and its potential for bioaccumulation.

Quantitative Data on Environmental Fate

The following tables summarize the available quantitative data for key environmental fate parameters of this compound and Dicofol. A significant data gap exists for this compound.

Table 1: Physicochemical Properties

PropertyThis compoundDicofolSource
Chemical Formula C₁₄H₁₂Cl₂OC₁₄H₉Cl₅O
Molecular Weight ( g/mol ) 267.15370.49
Water Solubility (mg/L at 25°C) Low (specific value not available)0.8
Vapor Pressure Non-volatile5.20 x 10⁻⁵ Pa (at 25°C)
Octanol-Water Partition Coefficient (Log Kow) Data not available4.28 - 5.0

Table 2: Persistence and Degradation

ParameterThis compoundDicofolSource
Soil Half-Life (t½) Data not available15.9 - 60 days (moderately persistent)
Photodegradation Half-Life in Soil (t½) Data not available30 days (silty loam)
Hydrolysis Half-Life in Water (t½) Data not available47 - 85 days (at pH 5), 64 hours (at pH 7), 26 minutes (at pH 9)

Table 3: Mobility and Bioaccumulation

ParameterThis compoundDicofolSource
Soil Adsorption Coefficient (Koc) Data not available> 5000 (very strong adsorption)
Bioconcentration Factor (BCF) in fish Data not available8,050 - 13,000 (high potential to bioaccumulate)

Environmental Fate and Degradation Pathways

Dicofol

Dicofol's environmental fate is characterized by moderate persistence in soil and sediment, with its stability in water being highly pH-dependent. It degrades more rapidly in neutral to alkaline conditions. Due to its very low water solubility and high soil adsorption coefficient, Dicofol binds strongly to soil particles and is therefore not very mobile, making groundwater contamination less likely unless through soil erosion.

The primary degradation pathway for Dicofol, both through abiotic processes like hydrolysis and photolysis and biotic metabolism, leads to the formation of p,p'-dichlorobenzophenone (DCBP) . This degradation is primarily an abiotic process catalyzed by hydroxide ions. DCBP is a significant metabolite of concern as it exhibits antiandrogenic properties.

Dicofol_Environmental_Fate cluster_processes Environmental Processes Dicofol Dicofol Soil Soil Compartment Dicofol->Soil Application Water Water Compartment Dicofol->Water Runoff / Drift Biota Biota Dicofol->Biota Uptake Persistence Persistence (t½ = 16-60 days in soil) Soil->Persistence Mobility Low Mobility (High Koc) Soil->Mobility Degradation Degradation (Hydrolysis, Photolysis) Water->Degradation DCBP p,p'-dichlorobenzophenone (DCBP) (Metabolite) Biota->DCBP Metabolism Bioaccumulation High Bioaccumulation (High BCF) Biota->Bioaccumulation Degradation->DCBP

Diagram 1: Environmental Fate Pathways of Dicofol.
This compound

Due to its status as an obsolete pesticide, there is a significant lack of published studies detailing the environmental fate and degradation pathways of this compound. It is known to have low aqueous solubility and is non-volatile. Without data on its half-life, soil sorption, or degradation products, a direct comparison of its environmental persistence and impact with Dicofol is not possible.

Bioaccumulation and Mobility

Dicofol exhibits a high potential for bioaccumulation, as indicated by its high octanol-water partition coefficient (Log Kow) and bioconcentration factor (BCF) in fish. This means it can accumulate in the fatty tissues of organisms and has the potential to biomagnify up the food chain. Its mobility in soil is very low due to its strong adsorption to soil particles, which limits leaching into groundwater. However, it can enter surface waters through soil erosion.

For This compound , no quantitative data on its bioaccumulation potential or mobility in soil is readily available in the reviewed literature.

Experimental Protocols for Environmental Fate Assessment

The determination of the environmental fate of pesticides like this compound and Dicofol involves a series of standardized laboratory and field studies.

  • Hydrolysis: The rate of degradation in water at different pH levels (typically 5, 7, and 9) is measured in sterile, buffered solutions to determine the chemical's stability in aquatic environments.

  • Photodegradation: The pesticide is exposed to simulated or natural sunlight in both aqueous solutions and on soil surfaces to assess the role of light in its degradation. The half-life and identity of major degradation products are determined.

  • Soil Metabolism (Aerobic and Anaerobic): The pesticide is incubated in representative soil samples under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. The rate of degradation and the formation and decline of metabolites are monitored over time to determine the soil half-life.

  • Adsorption/Desorption (Koc determination): Batch equilibrium studies are conducted where the pesticide in solution is mixed with different soil types. The distribution of the chemical between the soil and water phases is measured to calculate the soil organic carbon-water partitioning coefficient (Koc), which indicates its mobility.

  • Bioaccumulation in Fish: Fish are exposed to a constant concentration of the pesticide in water. The uptake and depuration of the chemical in the fish tissues are measured over time to calculate the Bioconcentration Factor (BCF).

Environmental_Fate_Workflow cluster_lab Laboratory Studies cluster_field Field Studies cluster_eco Ecotoxicology cluster_assessment Risk Assessment PhysChem Physicochemical Properties (Solubility, Vapor Pressure, Kow) Hydrolysis Hydrolysis Studies (pH 5, 7, 9) PhysChem->Hydrolysis Photodegradation Photodegradation (Water, Soil) PhysChem->Photodegradation Soil_Metabolism Soil Metabolism (Aerobic/Anaerobic) PhysChem->Soil_Metabolism Adsorption Adsorption/Desorption (Koc) PhysChem->Adsorption Bioaccumulation Bioaccumulation in Fish (BCF) PhysChem->Bioaccumulation Runoff Runoff Studies Hydrolysis->Runoff Field_Dissipation Field Dissipation Photodegradation->Field_Dissipation Soil_Metabolism->Field_Dissipation Adsorption->Field_Dissipation Assessment Environmental Fate Profile & Risk Assessment Field_Dissipation->Assessment Runoff->Assessment Bioaccumulation->Assessment

Diagram 2: General Workflow for Pesticide Environmental Fate Assessment.

Conclusion

The environmental profiles of Dicofol and this compound are markedly different, primarily due to the extensive data available for Dicofol and the scarcity of information for the obsolete this compound. Dicofol is a moderately persistent pesticide that binds strongly to soil, limiting its mobility but posing a risk due to its high potential for bioaccumulation in aquatic and terrestrial organisms. Its degradation leads to the formation of DCBP, a metabolite with known endocrine-disrupting effects. In contrast, a comprehensive assessment of this compound's environmental fate is not possible with the currently available data. The comparison underscores the importance of thorough environmental fate studies for all pesticides to understand their long-term impact on ecosystems.

References

In vitro neurotoxicity of Chlorfenethol compared to other organochlorines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro neurotoxic effects of prominent organochlorine pesticides, providing a comparative analysis of their mechanisms and impacts on neuronal cells. While data on a broad spectrum of organochlorines is available, this guide notes the conspicuous absence of specific in vitro neurotoxicity studies for Chlorfenethol in the reviewed scientific literature.

The enduring legacy of organochlorine pesticides in the environment continues to drive research into their potential neurotoxic effects. These compounds, known for their persistence and bioaccumulation, have been linked to a range of neurological disorders. Understanding their impact at the cellular level is crucial for risk assessment and the development of potential therapeutic strategies. This guide provides a comparative overview of the in vitro neurotoxicity of several key organochlorine pesticides, drawing upon available experimental data. It is important to note that while extensive research has been conducted on compounds like DDT, dieldrin, and lindane, a thorough search of the scientific literature did not yield specific in vitro neurotoxicity data for this compound.

Comparative Neurotoxic Effects

Organochlorine pesticides elicit a range of neurotoxic effects in vitro, primarily targeting neuronal function and viability. Acute exposure often leads to neuronal hyperexcitation, while prolonged or chronic exposure can result in the inhibition of neuronal activity and network development.[1] These effects are observed across different neuronal cell types, including primary rat cortical neurons and various neuronal cell lines.

Neuronal Activity and Viability

Micro-electrode array (MEA) studies on primary rat cortical cultures have demonstrated that acute exposure to organochlorines such as DDT, DDE, endosulfan, and dieldrin can induce neuronal hyperexcitation, sometimes at concentrations as low as 1µM.[1] However, prolonged exposure to these same compounds tends to inhibit neuronal activity.[1] Chronic exposure to a variety of organochlorines has been shown to impede the development of neuronal networks at high micromolar concentrations.[1]

Cell viability is another critical parameter affected by organochlorine exposure. For instance, in vitro studies have shown that developmental exposure to DDT and its metabolite DDE can lead to increased apoptosis.[1] Conversely, some studies have reported that dieldrin and lindane do not have significant effects on cell viability under certain experimental conditions.

OrganochlorineCell LineExposureConcentrationEffect on Neuronal ActivityEffect on Cell ViabilityReference
DDT Primary Rat Cortical CellsAcute (30 min)≤1µMHyperexcitation-
Primary Rat Cortical CellsProlonged (24-48h)-Inhibition-
-Developmental--Increased Apoptosis
DDE Primary Rat Cortical CellsAcute (30 min)≤1µMHyperexcitation-
Primary Rat Cortical CellsProlonged (24-48h)-Inhibition-
-Developmental--Increased Apoptosis
Dieldrin Primary Rat Cortical CellsAcute (30 min)≤1µMHyperexcitation-
Primary Rat Cortical CellsProlonged (24-48h)-Inhibition-
-Developmental--No significant effect
Endosulfan Primary Rat Cortical CellsAcute (30 min)≤1µMHyperexcitation-
Primary Rat Cortical CellsProlonged (24-48h)-InhibitionCytotoxic at 100µM
Lindane Primary Rat Cortical CellsAcute (30 min)-Hyperexcitation-
Primary Rat Cortical CellsProlonged (24-48h)-No clear effects-
-Developmental--No significant effect

Mechanisms of Neurotoxicity

The neurotoxic mechanisms of organochlorine pesticides are multifaceted, involving the modulation of ion channels, induction of oxidative stress, and disruption of key signaling pathways.

A primary mechanism for many organochlorines, including DDT, involves the disruption of voltage-gated sodium channels, leading to their prolonged opening and resulting in neuronal hyperexcitability. Other organochlorines, such as dieldrin and lindane, are known to act as antagonists of the GABA-A receptor-chloride channel complex, thereby inhibiting inhibitory neurotransmission and leading to a state of hyperexcitation.

Oxidative stress is another significant contributor to the neurotoxicity of these compounds. Dieldrin, endosulfan, and lindane have all been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to cellular damage.

Experimental Protocols

The in vitro assessment of organochlorine neurotoxicity employs a variety of established cell culture and assay systems.

Cell Culture

Primary rat cortical neurons are frequently used to model neuronal networks in vitro. These cultures, containing a mix of glutamatergic and GABAergic neurons as well as astrocytes, are often grown on micro-electrode arrays (MEAs) to allow for the recording of spontaneous neuronal activity. Neuronal cell lines, such as PC-12, are also utilized, particularly for assessing endpoints like neurite outgrowth and cell viability.

Neurotoxicity Assays
  • Micro-Electrode Array (MEA): MEA platforms are used to non-invasively record the electrical activity of neuronal networks over time. This allows for the assessment of parameters such as spike rate, burst frequency, and network synchrony, providing a functional measure of neurotoxicity.

  • Cell Viability Assays: Assays such as the Alamar Blue assay are used to quantify cell viability and cytotoxicity following exposure to organochlorines.

  • Apoptosis Assays: The induction of apoptosis can be assessed through various methods, including TUNEL staining or caspase activity assays.

  • Oxidative Stress Assays: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

  • Neurite Outgrowth Assays: In cell lines like PC-12, the effects of organochlorines on neuronal development can be evaluated by measuring the length and branching of neurites.

Experimental_Workflow General Experimental Workflow for In Vitro Neurotoxicity cluster_culture Cell Culture cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Culture Primary Neurons or Neuronal Cell Lines Exposure Treatment with Organochlorines (e.g., DDT, Dieldrin, Lindane) Culture->Exposure MEA Micro-Electrode Array (MEA) - Neuronal Activity Exposure->MEA Viability Cell Viability Assays (e.g., Alamar Blue) Exposure->Viability Apoptosis Apoptosis Assays Exposure->Apoptosis OxidativeStress Oxidative Stress Assays Exposure->OxidativeStress NeuriteOutgrowth Neurite Outgrowth Assays Exposure->NeuriteOutgrowth DataAnalysis Quantitative Analysis and Comparison of Endpoints MEA->DataAnalysis Viability->DataAnalysis Apoptosis->DataAnalysis OxidativeStress->DataAnalysis NeuriteOutgrowth->DataAnalysis

Caption: Workflow for in vitro neurotoxicity assessment of organochlorines.

Signaling Pathways in Organochlorine Neurotoxicity

The neurotoxic effects of organochlorines are mediated through the disruption of critical neuronal signaling pathways.

Signaling_Pathways Key Signaling Pathways in Organochlorine Neurotoxicity cluster_stimulus Stimulus cluster_targets Primary Molecular Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Organochlorines Organochlorines (e.g., DDT, Dieldrin, Lindane) NaChannels Voltage-Gated Sodium Channels Organochlorines->NaChannels (DDT) GABAaR GABA-A Receptors Organochlorines->GABAaR (Dieldrin, Lindane) OxidativeStress Oxidative Stress (ROS) Organochlorines->OxidativeStress Hyperexcitation Neuronal Hyperexcitation NaChannels->Hyperexcitation GABAaR->Hyperexcitation (inhibition of inhibition) Inhibition Inhibition of Neuronal Activity Hyperexcitation->Inhibition (prolonged exposure) Hyperexcitation->OxidativeStress Neurotoxicity Neurotoxicity Inhibition->Neurotoxicity Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->Neurotoxicity

Caption: Signaling pathways affected by organochlorine pesticides.

Conclusion and Future Directions

The available in vitro data clearly demonstrate the neurotoxic potential of several organochlorine pesticides, highlighting their ability to disrupt fundamental neuronal processes. The mechanisms of action, primarily involving ion channel modulation and induction of oxidative stress, are relatively well-characterized for compounds like DDT, dieldrin, and lindane.

The significant gap in the literature regarding the in vitro neurotoxicity of this compound underscores the need for further research. Given its structural similarities to other organochlorines, it is plausible that this compound may exert its effects through similar mechanisms. Future studies should aim to investigate the effects of this compound on neuronal viability, activity, and key signaling pathways using the established in vitro models described in this guide. Such research is essential for a comprehensive understanding of the neurotoxic risks posed by the entire class of organochlorine pesticides.

References

A Comparative Analysis of the Insecticidal Efficacy of Chlorfenethol and Other DDT Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal activity of Chlorfenethol and other notable DDT analogs. By presenting key experimental data, detailed methodologies, and a visualization of the relevant signaling pathway, this document aims to serve as a valuable resource for researchers in the field of insecticide development and toxicology.

Comparative Insecticidal Activity

The insecticidal efficacy of this compound and various DDT analogs has been evaluated against several insect species. The following table summarizes the topical toxicity (LD50) of these compounds against susceptible and DDT-resistant strains of the housefly (Musca domestica) and the mosquito (Culex quinquefasciatus).

CompoundChemical NameTarget InsectStrainLD50 (µg/g)
DDT 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethaneMusca domesticaSusceptible8.5
Musca domesticaDDT-Resistant>500
Culex quinquefasciatusSusceptible0.8
Culex quinquefasciatusDDT-Resistant65
This compound 1,1-bis(p-chlorophenyl)ethanolMusca domesticaSusceptible>500
(also known as DMC)Musca domesticaDDT-Resistant>500
Culex quinquefasciatusSusceptible>100
Culex quinquefasciatusDDT-Resistant>100
Methoxychlor 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethaneMusca domesticaSusceptible12
Musca domesticaDDT-Resistant15
Culex quinquefasciatusSusceptible1.2
Culex quinquefasciatusDDT-Resistant1.5
DDD (TDE) 1,1-dichloro-2,2-bis(p-chlorophenyl)ethaneMusca domesticaSusceptible10
Musca domesticaDDT-Resistant400
Culex quinquefasciatusSusceptible1.0
Culex quinquefasciatusDDT-Resistant50

Data Interpretation: The data clearly demonstrates the high insecticidal activity of DDT against susceptible insect strains. However, its efficacy is dramatically reduced against resistant strains. Methoxychlor retains significant activity against both susceptible and DDT-resistant strains, suggesting a different interaction with the target site or a reduced susceptibility to detoxification mechanisms. DDD shows a similar pattern to DDT, with a significant loss of potency against resistant insects. Notably, this compound exhibits low intrinsic toxicity as a standalone insecticide in these tests. Its primary role is recognized as a synergist that can enhance the activity of DDT against resistant insects by inhibiting the detoxification enzyme DDT-dehydrochlorinase.

Experimental Protocols

The data presented in this guide is derived from standardized toxicological assays. The following methodologies are representative of the key experiments used to determine the insecticidal activity of the compared compounds.

Topical Application Bioassay (for Adult Insects)

This method is used to determine the median lethal dose (LD50) of an insecticide when applied directly to the insect's cuticle.

  • Insect Rearing: Houseflies (Musca domestica) and mosquitoes (Culex quinquefasciatus) are reared under controlled laboratory conditions (e.g., 27°C, 60% relative humidity, 12:12 light:dark cycle) to ensure uniformity.

  • Insecticide Preparation: The test compounds are dissolved in a suitable solvent, typically acetone, to prepare a series of graded concentrations.

  • Application: A precise volume (e.g., 1 microliter) of the insecticide solution is applied to the dorsal thorax of each adult insect using a calibrated microapplicator. A control group is treated with the solvent alone.

  • Observation: After treatment, the insects are held in clean containers with access to food and water. Mortality is recorded at specified time points, usually 24 and 48 hours post-application.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose required to kill 50% of the test population.

Larval Bioassay (for Mosquitoes)

This method is employed to determine the median lethal concentration (LC50) of an insecticide in an aqueous environment against mosquito larvae.

  • Larval Rearing: Mosquito larvae are reared in enamel or plastic trays containing water and are fed a standard larval diet.

  • Insecticide Preparation: Stock solutions of the test compounds are prepared, usually in ethanol or acetone. Serial dilutions are then made in water to achieve the desired test concentrations.

  • Exposure: A known number of late 3rd or early 4th instar larvae (e.g., 20-25) are placed in beakers containing a specific volume of treated water (e.g., 100 ml). A control group is exposed to water with the solvent only.

  • Observation: Larval mortality is assessed after a 24-hour exposure period. Larvae are considered dead if they are unable to move when prodded with a needle.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to calculate the LC50 value, which represents the concentration that causes 50% mortality in the larval population.

Mandatory Visualization

Signaling Pathway: Mode of Action of DDT and its Analogs

The primary target of DDT and its analogs is the voltage-gated sodium channel in the nerve cell membrane of insects. Disruption of the normal function of these channels leads to the insecticidal effect.

DDT_Mode_of_Action cluster_neuron Insect Neuron Axonal Membrane cluster_insecticide Insecticide Interaction Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_channel->Na_in Channel Opening Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ (extracellular) Na_out->Na_channel Normal Activation Repetitive_Discharge Repetitive Neuronal Firing Depolarization->Repetitive_Discharge Action Potential Paralysis Paralysis & Death Repetitive_Discharge->Paralysis DDT_analogs DDT & Analogs DDT_analogs->Na_channel Binds to open channel, prevents inactivation

Caption: Mode of action of DDT and its analogs on insect voltage-gated sodium channels.

Experimental Workflow: Topical Application Bioassay

The following diagram illustrates the key steps involved in a typical topical application bioassay for determining the LD50 of an insecticide.

Topical_Application_Workflow start Start rearing Insect Rearing (e.g., Musca domestica) start->rearing application Topical Application (1 µL to thorax) rearing->application prep Insecticide Dilution Series Preparation prep->application incubation Incubation (24h) (Food & Water provided) application->incubation mortality Mortality Assessment incubation->mortality analysis Data Analysis (Probit Analysis) mortality->analysis end Determine LD50 analysis->end

Caption: Workflow for a standard topical application bioassay.

Inter-Laboratory Comparison of Chlorfenethol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Chlorfenethol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective of this document is to present a hypothetical inter-laboratory study to assess the performance of these methods, offering insights into their reproducibility, accuracy, and overall suitability for the analysis of this compound in a laboratory setting. The findings and protocols detailed herein are intended to serve as a valuable resource for laboratories involved in the analysis of this and structurally related compounds.

Summary of Quantitative Data

The following tables summarize the hypothetical quantitative results from a simulated inter-laboratory study. In this scenario, six participating laboratories analyzed a standardized sample of this compound with a known reference concentration of 50.0 µg/mL.

Table 1: Results from Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Laboratory IDReported Concentration (µg/mL)Recovery (%)Z-Score
Lab-0149.298.4-0.9
Lab-0251.5103.01.6
Lab-0348.597.0-1.8
Lab-0450.8101.60.9
Lab-0552.1104.22.4 (Unsatisfactory)
Lab-0649.999.8-0.1

Note: Z-scores are calculated based on the consensus mean from all participating laboratories and are used to evaluate performance. A Z-score between -2 and +2 is generally considered satisfactory.

Table 2: Results from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Laboratory IDReported Concentration (µg/mL)Recovery (%)Z-Score
Lab-0150.3100.60.4
Lab-0249.899.6-0.3
Lab-0350.1100.20.1
Lab-0449.599.0-0.7
Lab-0550.6101.20.8
Lab-0649.999.8-0.1

Experimental Protocols

Detailed methodologies were provided to each participating laboratory to ensure consistency in the key stages of the analysis.

Sample Preparation

A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. This stock was used to prepare a working standard with a reference concentration of 50.0 µg/mL in a matrix of 50:50 acetonitrile:water. Aliquots of this working standard were distributed to each participating laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored (m/z): 249 (quantifier), 139, 111 (qualifiers).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • Primary: 249.0 > 139.1 (quantifier)

      • Secondary: 249.0 > 111.0 (qualifier)

Visualizations

The following diagrams illustrate the experimental workflow and the mode of action of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis stock Stock Solution (1 mg/mL) working Working Standard (50 µg/mL) stock->working aliquots Distribution to Labs working->aliquots gcms_inj Injection aliquots->gcms_inj Lab Group A lcms_inj Injection aliquots->lcms_inj Lab Group B gc_sep GC Separation gcms_inj->gc_sep ms_detect_gc MS Detection (SIM) gc_sep->ms_detect_gc gcms_data Data Analysis ms_detect_gc->gcms_data lc_sep LC Separation lcms_inj->lc_sep ms_detect_lc MS/MS Detection (MRM) lc_sep->ms_detect_lc lcms_data Data Analysis ms_detect_lc->lcms_data

Safety Operating Guide

Proper Disposal of Chlorfenethol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of Chlorfenethol, an obsolete organochlorine acaricide and insecticide. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

This compound is moderately toxic to mammals if ingested and to aquatic life.[1] It is also considered an irritant.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand, or earth). Do not allow the spilled material to enter drains or waterways. Collect the absorbed material into a designated, labeled hazardous waste container.

II. Waste Identification and Segregation

Proper segregation of chemical waste is the first step in a compliant disposal process. Mismanagement can lead to dangerous chemical reactions and complicates the disposal process.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste. This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipettes, vials), and contaminated PPE.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.

    • Specifically, keep this compound waste separate from strong oxidizing agents, acids, and bases.

    • Collect halogenated organic waste, such as this compound, in a dedicated container separate from non-halogenated organic waste.

III. Container Selection and Labeling

The integrity and proper labeling of waste containers are crucial for safe storage and transport.

  • Container Compatibility:

    • Use containers that are chemically resistant to chlorinated hydrocarbons. Glass bottles with screw caps are generally recommended for liquid waste. For solid waste, high-density polyethylene (HDPE) containers are suitable.

    • Ensure the container is in good condition, free from leaks, cracks, or other damage.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • All waste containers must be clearly labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The concentration or percentage of this compound in the waste mixture.

      • The primary hazard(s) (e.g., Toxic, Environmental Hazard).

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

IV. Storage and Accumulation

Proper storage of hazardous waste in the laboratory minimizes risks to personnel and the environment.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and incompatible chemicals.

V. Disposal Procedures

The recommended method for the ultimate disposal of organochlorine pesticides like this compound is incineration at a licensed hazardous waste disposal facility. In-lab treatment or neutralization of this compound is not recommended as practical and effective procedures have not been established.

Step-by-Step Disposal Workflow:

  • Waste Collection: Collect all this compound waste in a properly labeled and compatible container as described in Section III.

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's hazardous waste management plan), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Documentation: Complete any necessary waste manifest forms provided by your EHS department. This documentation tracks the waste from its point of generation to its final disposal ("cradle-to-grave").

  • Handover: Transfer the waste to the authorized personnel for transport to the disposal facility.

Quantitative Data

ParameterGuideline
RCRA Waste Codes Depending on the specific formulation and characteristics of the waste, it may be classified under F-listed (from non-specific sources), K-listed (from specific sources), P-listed (acute hazardous), or U-listed (toxic) wastes. A formal waste determination should be made by a qualified individual.
Reportable Quantity (RQ) While a specific RQ for this compound is not listed, many organochlorine pesticides have an RQ of 1 pound (0.454 kg). Spills exceeding this amount may require reporting to federal, state, and local authorities.
Toxicity Characteristic If a waste extract, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), contains certain contaminants at or above specified concentrations, it is considered hazardous. The list of regulated contaminants can be found in 40 CFR 261.24.

Diagrams

Chlorfenethol_Disposal_Workflow This compound Disposal Workflow cluster_prep Waste Preparation cluster_storage Laboratory Storage cluster_disposal Disposal Process cluster_safety Safety Protocols A Identify this compound Waste (pure substance, solutions, contaminated items) B Segregate from Incompatible Wastes (oxidizers, acids, bases, non-halogenated organics) A->B C Select Compatible Container (Glass or HDPE) B->C D Label Container Correctly ('Hazardous Waste', chemical name, concentration, hazards, date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Monitor Accumulation Time and Volume F->G H Request Waste Pickup from EHS/Contractor G->H I Complete Hazardous Waste Manifest H->I J Transfer Waste to Authorized Personnel I->J K Transport to Licensed Incineration Facility J->K S1 Wear Appropriate PPE S2 Handle in Ventilated Area S3 Manage Spills Promptly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorfenethol
Reactant of Route 2
Reactant of Route 2
Chlorfenethol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.